Penehyclidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2.ClH/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21;/h1-3,6-7,16,18-19,22H,4-5,8-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTVVMRZNVIVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934385 | |
| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151937-76-7 | |
| Record name | Penehyclidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151937-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penequinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151937767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENEHYCLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1E1UF04I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Penehyclidine Hydrochloride: A Technical Guide to Cholinergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penehyclidine hydrochloride (PHC) is an anticholinergic agent with a distinct selectivity profile for cholinergic receptors. This technical guide provides an in-depth analysis of its binding affinities and functional effects at various muscarinic and nicotinic receptor subtypes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological properties of PHC and its potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways.
Introduction
This compound is a quinuclidine derivative that acts as a competitive antagonist at cholinergic receptors. Its clinical applications are primarily rooted in its ability to modulate the activity of the parasympathetic nervous system. A key characteristic of PHC is its reported selectivity for M1 and M3 muscarinic receptor subtypes over the M2 subtype, which is predominantly found in the heart.[1][2] This selectivity profile suggests a lower potential for cardiovascular side effects, such as tachycardia, often associated with non-selective muscarinic antagonists.[1][3] Furthermore, PHC also exhibits activity at nicotinic acetylcholine receptors (nAChRs).[3] This guide synthesizes the current understanding of PHC's interaction with these receptors, providing a foundation for further research and development.
Quantitative Analysis of Receptor Selectivity
While comprehensive binding affinity data (Kᵢ or IC₅₀ values) for this compound across all cholinergic receptor subtypes is not extensively available in the public domain, the existing literature provides valuable insights into its functional selectivity.
Muscarinic Receptor Antagonism
Functional studies have been conducted to determine the antagonist potency of this compound at muscarinic receptors. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, is a key measure of competitive antagonism.
| Receptor/Tissue | Agonist | Parameter | Value | Species | Reference |
|---|---|---|---|---|---|
| Guinea-pig Trachea (M₃) | Acetylcholine | pA₂ | 8.12 | Guinea Pig | [4][5] |
| Guinea-pig Ileum (M₃) | Acetylcholine | pA₂ | Not Reported | Guinea Pig |
Table 1: Functional Antagonist Potency of this compound at Muscarinic Receptors.
The available data indicates that this compound is a potent antagonist at M3 muscarinic receptors in guinea-pig trachea.[4][5] Studies also suggest that PHC has weak effects on M2 subtype receptors, which is a significant aspect of its pharmacological profile.[1]
Nicotinic Receptor Interactions
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the cholinergic receptor selectivity of compounds like this compound.
Radioligand Displacement Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
3.1.1. Materials
-
Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing human M₁, M₂, M₃, M₄, or M₅ muscarinic receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Reference Compound: Atropine (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
3.1.2. Procedure
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, [³H]-NMS (at a concentration near its Kₔ), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
3.1.3. Data Analysis
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Intracellular Calcium Measurement for M₁/M₃ Functional Antagonism
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by an agonist at Gq-coupled receptors like M₁ and M₃.
3.2.1. Materials
-
Cells: HEK293 or CHO cells stably expressing human M₁ or M₃ receptors.
-
Calcium Indicator: Fura-2 AM or Fluo-4 AM.
-
Agonist: Carbachol or Acetylcholine.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader or Microscope with appropriate filters.
3.2.2. Procedure
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of the agonist (e.g., carbachol at its EC₈₀) and immediately start recording the fluorescence signal over time.
3.2.3. Data Analysis
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2).
-
Plot the agonist-induced calcium response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value of the antagonist.
-
Calculate the pA₂ value using the Schild equation if the antagonism is competitive.
cAMP Accumulation Assay for M₂ Functional Antagonism
This assay measures the ability of an antagonist to reverse the inhibition of cAMP production induced by an agonist at Gi-coupled receptors like M₂.
3.3.1. Materials
-
Cells: CHO or HEK293 cells stably expressing human M₂ receptors.
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase).
-
Agonist: Carbachol or Acetylcholine.
-
Test Compound: this compound.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Lysis Buffer.
3.3.2. Procedure
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Add a mixture of forskolin and the muscarinic agonist (e.g., carbachol).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells.
-
Measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
3.3.3. Data Analysis
-
Generate a standard curve for cAMP concentration.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the agonist effect against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value of the antagonist.
Signaling Pathways
This compound exerts its effects by antagonizing specific cholinergic receptor signaling pathways.
M₁ and M₃ Muscarinic Receptor Signaling Pathway
M₁ and M₃ receptors are coupled to the Gq family of G proteins. Agonist binding to these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This compound, as an antagonist, blocks the initial step of this cascade by preventing agonist binding.
M₂ Muscarinic Receptor Signaling Pathway
M₂ receptors are coupled to the Gi family of G proteins. Agonist binding to M₂ receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activation of protein kinase A (PKA). This compound has been reported to have little to no effect on M₂ receptors, thus it does not significantly interfere with this signaling pathway.[1][4][5]
Nicotinic Acetylcholine Receptor Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist like acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release. As an antagonist, this compound would block the binding of acetylcholine, thereby preventing channel opening and the subsequent ion influx.
Downstream Signaling and Pleiotropic Effects
Recent studies have indicated that the effects of this compound may extend beyond direct cholinergic receptor antagonism, influencing various intracellular signaling cascades. These include the PI3K/Akt pathway, NF-κB signaling, and MAPK pathways.[6][7][8] The antagonism of M₁/M₃ receptors can modulate these downstream pathways, contributing to the anti-inflammatory and cytoprotective effects observed with PHC treatment. For instance, by blocking M₃ receptor-mediated signaling, PHC may attenuate inflammatory responses in airway smooth muscle and epithelial cells.
Conclusion
This compound is a selective antagonist of M₁ and M₃ muscarinic acetylcholine receptors with minimal activity at the M₂ subtype. It also possesses antinicotinic properties. This selectivity profile makes it a valuable pharmacological tool and a therapeutic agent with a potentially favorable cardiovascular safety profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the nuanced pharmacology of this compound. A more comprehensive characterization of its binding affinities across all muscarinic and nicotinic receptor subtypes would be beneficial for a complete understanding of its mechanism of action and for the development of novel therapeutic strategies.
References
- 1. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective M1 and M3 Receptor Antagonist, this compound, Exerts Antidepressant-Like Effect in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the selective muscarinic receptor antagonist this compound on the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. This compound inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Penehyclidine Hydrochloride: An In-Depth Technical Guide to its In Vitro Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penehyclidine hydrochloride (PHC) is a selective anticholinergic drug with demonstrated protective effects against organ damage stemming from conditions like ischemia-reperfusion and inflammation.[1][2] A significant body of in vitro research has illuminated its potent antioxidant properties, which are central to its cytoprotective mechanisms. This technical guide provides a comprehensive overview of the in vitro antioxidant capabilities of PHC, focusing on its mechanism of action, supported by quantitative data from cellular studies, detailed experimental protocols, and visual representations of key signaling pathways. The primary antioxidant mechanism of PHC is not direct radical scavenging but rather the upregulation of endogenous antioxidant defense systems, principally through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]
Core Antioxidant Mechanism: Nrf2 Pathway Activation
This compound exerts its antioxidant effects primarily by activating the Nrf2 signaling pathway, a master regulator of cellular defense against oxidative stress.[3][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by PHC in cells challenged with oxidative stressors like lipopolysaccharide (LPS), Nrf2 translocates to the nucleus.[3][4] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[5]
This leads to the increased expression of several critical antioxidant and cytoprotective enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects.[3]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and prevents their conversion into reactive oxygen species (ROS).[3]
-
Superoxide Dismutase (SOD): An essential antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[6][7]
-
Glutathione Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides, protecting cells from oxidative damage.[4][8]
The activation of this pathway by PHC effectively enhances the cell's intrinsic capacity to neutralize ROS and mitigate oxidative damage.[3][5]
Signaling Pathway Diagram
Caption: PHC-mediated activation of the Nrf2 antioxidant signaling pathway.
Quantitative Data: In Vitro Antioxidant Effects
The antioxidant efficacy of PHC has been quantified in various cell-based in vitro models. The data consistently demonstrates PHC's ability to suppress markers of oxidative stress and enhance the activity of endogenous antioxidant enzymes.
Table 1: Effect of PHC on Oxidative Stress Markers in LPS-Induced RAW264.7 Macrophages
| Treatment Group | Concentration | Reactive Oxygen Species (ROS) Production |
| Control | - | Baseline |
| LPS (1 µg/mL) | - | Significantly Increased |
| LPS + PHC | 1 µg/mL | Significantly Decreased vs. LPS |
| LPS + PHC | 5 µg/mL | Further Significant Decrease vs. LPS |
| (Data synthesized from the study by Wei et al.[3]) |
Table 2: Effect of PHC on Antioxidant Enzyme Activity and Lipid Peroxidation in HPMECs
| Treatment Group | Concentration | Superoxide Dismutase (SOD) Activity | Malondialdehyde (MDA) Content |
| Control | - | Baseline | Baseline |
| LPS (0.1 µg/mL) | - | Significantly Decreased | Significantly Increased |
| LPS + PHC | 2 µg/mL | Significantly Increased vs. LPS | Significantly Decreased vs. LPS |
| (Data synthesized from the study by Zhang et al.[6]) |
Table 3: Effect of PHC on Oxidative Stress in Anoxia/Reoxygenation (A/R) Injured H9c2 Cardiomyocytes
| Treatment Group | Concentration | ROS Level | MDA Level | SOD Level |
| Control | - | Baseline | Baseline | Baseline |
| A/R Model | - | Significantly Increased | Significantly Increased | Significantly Decreased |
| A/R + PHC | 10 µM | Significantly Reduced vs. A/R | Significantly Reduced vs. A/R | Significantly Increased vs. A/R |
| (Data synthesized from the study by Wang et al.[7]) |
Experimental Protocols and Methodologies
The following sections detail the methodologies employed in key studies to evaluate the in vitro antioxidant properties of this compound.
Cell Culture and Induction of Oxidative Stress
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Oxidative Stress:
-
LPS Treatment: Cells are stimulated with lipopolysaccharide (LPS) at concentrations ranging from 0.1 µg/mL to 1 µg/mL for a specified period (e.g., 1 to 24 hours) to induce an inflammatory response and subsequent oxidative stress.[3][6]
-
Anoxia/Reoxygenation (A/R): To mimic ischemia-reperfusion injury, cells like H9c2 are subjected to anoxia by incubation in a glucose-free, serum-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for several hours, followed by reoxygenation with normal culture medium.[7]
-
Measurement of Oxidative Stress Markers
-
Reactive Oxygen Species (ROS) Assay:
-
Cells are seeded in plates and subjected to oxidative stress induction with or without PHC pre-treatment.
-
The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using flow cytometry or a fluorescence microscope.[3][7]
-
-
Malondialdehyde (MDA) Assay:
-
Cell lysates are collected from different treatment groups.
-
The lysates are reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature.
-
This reaction forms a pink-colored MDA-TBA adduct.
-
The absorbance of the resulting solution is measured spectrophotometrically (typically around 532 nm) to quantify the MDA concentration.[6][7]
-
Superoxide Dismutase (SOD) Activity Assay:
-
Cell lysates are prepared from each experimental group.
-
SOD activity is commonly measured using a kit based on the WST-1 (water-soluble tetrazolium salt) method.
-
This method utilizes a xanthine-xanthine oxidase system to generate superoxide radicals, which then reduce WST-1 to a colored formazan dye.
-
SOD in the cell lysate inhibits this reaction by scavenging the superoxide radicals.
-
The degree of inhibition is measured as a decrease in the colorimetric signal, which is proportional to the SOD activity in the sample.[6][7]
-
Western Blot Analysis for Nrf2 Pathway Proteins
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of PHC's antioxidant effects.
Conclusion and Future Directions
Future research should aim to further delineate the upstream signaling events that lead to PHC-induced Nrf2 activation. While studies on direct free-radical scavenging capabilities (e.g., via DPPH or ABTS assays) are not prominent in the current literature, conducting such experiments would provide a more complete profile of PHC's antioxidant properties, clarifying whether it possesses any direct chemical scavenging activity in addition to its well-documented effects on cellular pathways.
References
- 1. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. advances.umw.edu.pl [advances.umw.edu.pl]
- 4. Study on the mechanism of action of this compound on LPS-induced acute lung injury by regulating autophagy through the mTOR/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on β-arrestin-1 expression in lipopolysaccharide-induced human pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents anoxia/reoxygenation injury and induces H9c2 cardiomyocyte apoptosis via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Ameliorating Apoptosis and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on inflammatory response and oxidative stress in rats with cardiopulmonary bypass related-lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Penehyclidine Hydrochloride's Journey Across the Blood-Brain Barrier: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penehyclidine hydrochloride (PHC), a potent anticholinergic agent, has demonstrated therapeutic efficacy in a range of central nervous system (CNS) conditions, predicated on its ability to traverse the formidable blood-brain barrier (BBB). This technical guide synthesizes the current understanding of PHC's BBB permeability, drawing from available preclinical evidence. While direct quantitative permeability data remains to be fully elucidated in publicly accessible literature, a compelling body of indirect and qualitative evidence substantiates its CNS penetration. This document provides a comprehensive overview of the existing data, details relevant experimental methodologies, and visualizes key processes to support further research and development of PHC and its analogues for neurological applications.
Introduction: The Significance of CNS Permeability
The blood-brain barrier is a highly selective, semipermeable endothelial cell border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a peripherally administered drug to exert a direct effect on the CNS, it must possess the physicochemical properties necessary to cross this barrier. This compound, a quinuclidine derivative, has been shown to elicit central anticholinergic effects, indicating its successful passage into the brain.[1][2]
Evidence of Blood-Brain Barrier Permeability
Direct quantitative metrics for PHC's BBB permeability, such as brain-to-plasma concentration ratios (Kp), unbound brain-to-plasma ratios (Kp,uu), or in vitro apparent permeability coefficients (Papp), are not extensively reported in the available scientific literature. However, several lines of evidence strongly support its ability to cross the BBB.
Qualitative and Pharmacodynamic Evidence
Multiple review articles and preclinical studies explicitly state that PHC can effectively penetrate or cross the blood-brain barrier.[1][3] This is further substantiated by studies demonstrating clear pharmacodynamic effects within the CNS following systemic administration.
One such study investigated the central mechanism of PHC in morphine-dependent rats. Following intraperitoneal administration of PHC, significant changes in neurochemical markers were observed in the hippocampus, a key brain region for memory and learning. This provides strong, albeit indirect, evidence of the drug reaching its central targets.
Table 1: Indirect Evidence of this compound Brain Penetration
| Study Focus | Animal Model | Key Finding in the Brain | Implication for BBB Permeability |
| Central Mechanism in Morphine Dependence | Rats | Altered acetylcholine (Ach) and total cholinesterase (TchE) levels in the hippocampus.[4] | PHC reaches central cholinergic receptors to exert its effects. |
| Cerebral Ischemia/Reperfusion Injury | Mice | Improved neurological deficits and BBB integrity.[5] | While studying BBB breakdown, the drug itself must first cross into the brain parenchyma to have a neuroprotective effect. |
| Intracerebral Hemorrhage | Rats | Improved neurological function and BBB integrity.[6] | Similar to ischemia models, the therapeutic action of PHC on the damaged BBB and surrounding tissue necessitates its presence in the brain. |
Experimental Protocols for Assessing CNS Effects
While specific BBB permeability assays for PHC are not detailed in the reviewed literature, methodologies from preclinical studies demonstrating its central effects offer insight into how its presence and activity in the brain can be assessed.
In Vivo Model of Central Cholinergic Activity
This protocol is adapted from a study evaluating the central mechanism of this compound in morphine-dependent rats.[4]
Objective: To determine the effect of PHC on cholinergic markers in the rat hippocampus.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Animal Grouping: Rats are randomly divided into a control group and PHC treatment groups at varying doses (e.g., 0.22 mg/kg, 0.55 mg/kg, 1.38 mg/kg).
-
Drug Administration: PHC is administered via intraperitoneal injection.
-
Tissue Collection: At specified time points post-administration (e.g., 4 and 7 hours), rats are euthanized, and brain tissue, specifically the hippocampus, is dissected.
-
Immunohistochemical Analysis:
-
The brain tissue is fixed, sectioned, and prepared for immunohistochemistry.
-
Sections are incubated with primary antibodies against acetylcholine (ACh) and total cholinesterase (TchE).
-
Following incubation with secondary antibodies and a detection reagent, the levels and distribution of these markers are visualized and quantified using microscopy and image analysis software.
-
Expected Outcome: A dose-dependent change in the levels of ACh and TchE in the hippocampus of PHC-treated rats compared to the control group, confirming the drug's engagement with central cholinergic targets.
Experimental workflow for assessing central cholinergic activity of PHC in rats.
Signaling Pathways Modulated by this compound in the CNS
Research into the neuroprotective effects of PHC has begun to unravel the intracellular signaling pathways it modulates within the brain. These findings not only support its therapeutic potential but also reinforce the understanding that it reaches central targets.
In studies of cerebral ischemia/reperfusion injury, PHC has been shown to exert protective effects by downregulating the c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (p38MAPK) signaling pathway.[5] This pathway is a critical mediator of cellular stress and apoptosis. Furthermore, in models of intracerebral hemorrhage, the neuroprotective effects of PHC have been linked to the activation of the GAS6/Axl signaling pathway, which is involved in cell survival and inflammation resolution.[6]
References
- 1. dovepress.com [dovepress.com]
- 2. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound on focal cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Study on the Central Mechanism of this compound against Relapse Behavior in Morphine-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound against cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcmp.yzu.edu.cn [jcmp.yzu.edu.cn]
Penehyclidine Hydrochloride: A Deep Dive into its Downstream Signaling Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Penehyclidine hydrochloride (PHC) is a selective antagonist of M1 and M3 muscarinic acetylcholine receptors, developed in China and utilized clinically for indications such as premedication before general anesthesia and treatment for organophosphorus poisoning.[1] Beyond its established anticholinergic activity, a growing body of evidence reveals that PHC exerts significant protective effects across various organ systems, including the heart, lungs, brain, and kidneys.[1][2] These pleiotropic effects are attributed to its ability to modulate a complex network of downstream signaling pathways, primarily impacting inflammatory responses, apoptosis, and cellular stress. This technical guide provides a comprehensive overview of the core downstream signaling targets of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.
Core Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the selective blockade of M1 and M3 muscarinic acetylcholine receptors.[3][4] This initial interaction triggers a cascade of downstream effects, influencing several key intracellular signaling pathways.
Anti-Inflammatory Signaling
A predominant effect of PHC is the attenuation of inflammatory responses, largely through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway: PHC has been consistently shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[5][6][7] This inhibition is often linked to upstream effects on Toll-like receptor 4 (TLR4).[8][9] By preventing the translocation of NF-κB to the nucleus, PHC effectively downregulates the expression of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[6][10]
-
MAPK Pathway: The MAPK family, particularly p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2), are central to cellular responses to stress and inflammation. PHC has been demonstrated to suppress the phosphorylation of p38 MAPK and ERK1/2 in various models of injury, contributing to its anti-inflammatory and neuroprotective effects.[10][11]
Anti-Apoptotic Signaling
PHC confers significant protection against programmed cell death, or apoptosis, through the modulation of several key signaling cascades.
-
Bcl-2 Family and Caspase-3: In models of myocardial and lung injury, PHC has been shown to regulate the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, shifting it towards cell survival.[12][13] This is often accompanied by a reduction in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[14]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and growth. PHC has been found to activate this pathway, leading to the phosphorylation and activation of Akt.[3][14] Activated Akt can then phosphorylate and inactivate pro-apoptotic targets, promoting cell survival. This mechanism is central to PHC's cardioprotective effects.[15]
-
PARK2/AIFM1 Pathway: In the context of diabetic kidney disease, PHC has been shown to activate PARK2, which then modulates the ubiquitination of Apoptosis-Inducing Factor Mitochondria-Associated 1 (AIFM1).[16] This action prevents the nuclear translocation of AIFM1, thereby inhibiting apoptosis.[16]
Oxidative Stress and Other Pathways
-
Nrf2 Pathway: PHC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[17] This activation leads to the expression of antioxidant enzymes and has been shown to have a crosstalk with and inhibit the NLRP3 inflammasome, further contributing to its anti-inflammatory effects.[17]
-
Notch1 Pathway: In acute lung injury models, PHC has been demonstrated to promote the Hes1/Notch1 signaling pathway.[18] This pathway is involved in mitigating endoplasmic reticulum stress-mediated apoptosis.[18]
-
JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK)/Stress-activated protein kinase (SAPK) pathway is another branch of the MAPK family. In the context of chronic obstructive pulmonary disease (COPD) with mechanical ventilation, PHC has been suggested to inhibit this pathway.[19]
Quantitative Data on Downstream Signaling Targets
The following tables summarize the available quantitative data on the effects of this compound on its downstream signaling targets.
| Target Pathway | Key Molecules | Model System | PHC Concentration/Dose | Observed Effect | Reference(s) |
| Anti-Inflammatory | NF-κB | LPS-induced acute lung injury in rats | 0.03, 0.1, 0.3 mg/kg (i.p.) | Significantly attenuated LPS-induced activation and expression of NF-κB. | [7] |
| p-p38 MAPK | LPS-activated microglia | Pretreatment with PHC | Significantly lowered LPS-induced p38 MAPK activity. | [10] | |
| p-p38 MAPK, p-ERK1/2 | CLP-induced acute lung injury in mice | 0.45 mg/kg | Markedly inhibited the expression of ERK1/2 and p38 MAPK. | [11] | |
| Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-1β, IL-6) | LPS-induced BEAS-2B cells | 0.01-1.0 μM | Reduced the levels of inflammatory cytokines. | [3] | |
| Anti-Apoptotic | Bax, Bcl-2 | Ischemia/reperfusion in rat hearts | Not specified | Decreased Bax expression and increased Bcl-2 expression. | [12] |
| PI3K/Akt | Anoxia/reoxygenation in H9c2 cells | 0.1 μM | Activated the Akt/GSK-3β signaling pathway. | [3] | |
| PI3K/Akt | LPS-induced acute lung injury | Not specified | Increased PI3K and Akt phosphorylation. | [14] | |
| Other Pathways | Nrf2 | Renal ischemia/reperfusion-induced lung injury | 1 mg/kg | Markedly induced the Nrf2 pathway. | [17] |
Note: Specific IC50 and Ki values for many of these interactions are not yet widely published and represent an area for future research.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows discussed.
Figure 1: Overview of this compound's core downstream signaling pathways.
Figure 2: A generalized workflow for Western blot analysis.
Figure 3: A generalized workflow for the TUNEL assay.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature on this compound. These are generalized from common practices and should be optimized for specific experimental conditions.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is applicable for assessing the expression levels of proteins such as Bax, Bcl-2, and the phosphorylation status of kinases like p38 MAPK, ERK1/2, and Akt.
-
Protein Extraction: Tissues or cells are homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each sample is determined using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel. The proteins are separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-phospho-p38 MAPK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is often normalized to a loading control such as β-actin or GAPDH. For phosphorylation analysis, the level of the phosphorylated protein is typically normalized to the total protein level.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Tissue sections are deparaffinized and rehydrated. Cells grown on coverslips are fixed with a formaldehyde-based fixative.
-
Permeabilization: The samples are permeabilized to allow entry of the labeling reagents, often using a solution containing Triton X-100 or proteinase K.
-
TUNEL Reaction: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently tagged dUTP) in a humidified chamber. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If an indirectly labeled dUTP is used (like Br-dUTP), the samples are incubated with a fluorescently labeled antibody that specifically binds to the label (e.g., anti-BrdU-FITC).
-
Counterstaining: The nuclei of all cells are stained with a fluorescent dye such as DAPI or propidium iodide to allow for visualization of the total cell population.
-
Imaging and Analysis: The samples are visualized using a fluorescence microscope. Apoptotic cells are identified by the colocalization of the TUNEL signal (e.g., green fluorescence) with the nuclear counterstain (e.g., blue fluorescence). The apoptotic index can be calculated as the percentage of TUNEL-positive cells relative to the total number of cells.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
EMSA is used to detect the activation of transcription factors, such as NF-κB, by assessing their ability to bind to specific DNA sequences.
-
Nuclear Protein Extraction: Nuclear extracts are prepared from cells or tissues to isolate the transcription factors.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB is labeled, typically with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in a binding buffer that contains non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis. The protein-DNA complexes migrate more slowly through the gel than the free, unbound probe.
-
Detection: If a radioactive probe is used, the gel is dried and exposed to X-ray film. If a non-radioactive probe is used, detection is performed according to the specific tag (e.g., chemiluminescence for biotin or fluorescence imaging).
-
Analysis: The presence of a "shifted" band, which migrates slower than the free probe, indicates the presence of an active NF-κB-DNA complex. The specificity of the binding can be confirmed by competition assays using an excess of unlabeled probe.
Conclusion
This compound exhibits a complex and multifaceted pharmacological profile that extends beyond its primary anticholinergic activity. Its ability to modulate key signaling pathways involved in inflammation, apoptosis, and oxidative stress underscores its therapeutic potential in a range of conditions characterized by cellular injury and dysregulated inflammatory responses. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further elucidate the mechanisms of action of this compound and explore its potential in novel therapeutic applications. Further research is warranted to establish more precise quantitative measures of its effects on these downstream targets and to fully delineate the intricate crosstalk between these signaling cascades.
References
- 1. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Smoking Attenuates Efficacy of this compound in Acute Respiratory Distress Syndrome Induced by Lipopolysaccharide in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway | Aging [aging-us.com]
- 6. This compound suppressed peripheral nerve injury-induced neuropathic pain by inhibiting microglial MAPK/p-p38/IL-1β pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. different-concentrations-of-lipopolysaccharide-regulate-barrier-function-through-the-pi3k-akt-signalling-pathway-in-human-pulmonary-microvascular-endothelial-cells - Ask this paper | Bohrium [bohrium.com]
- 8. Effect of this compound on expressions of MAPK in mice with CLP-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. advances.umw.edu.pl [advances.umw.edu.pl]
- 11. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. This compound Protects Rat Cardiomyocytes from Ischemia-Reperfusion Injury by Platelet-derived Growth Factor-B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. miR–122–5p Promotes Cowshed Particulate Matter2.5-Induced Apoptosis in NR8383 by Targeting COL4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The protective effect of polyphyllin I on myocardial ischemia/ reperfusion injury in rats - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 17. tandfonline.com [tandfonline.com]
- 18. This compound attenuates LPS-induced acute lung injury involvement of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of the selective muscarinic receptor antagonist this compound on the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Penehyclidine Hydrochloride: A Modulator of Cytokine Profiles in Inflammatory Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Penehyclidine hydrochloride (PHC), an anticholinergic agent, has demonstrated significant anti-inflammatory properties by modulating the expression and secretion of various cytokines.[1][2] This technical guide provides a comprehensive overview of the effects of PHC on cytokine profiles, detailing the underlying signaling pathways and experimental methodologies. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Core Mechanism of Action: Attenuation of Pro-inflammatory Cytokines
This compound consistently demonstrates an inhibitory effect on the production of key pro-inflammatory cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1][3][4] Studies across various in vitro and in vivo models have shown that PHC treatment leads to a significant reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][5][6] This modulation of the cytokine storm is a critical aspect of its therapeutic potential in inflammatory conditions.[1]
Quantitative Effects on Cytokine Levels
The following tables summarize the quantitative data from key studies, illustrating the dose-dependent effects of this compound on cytokine production in different experimental models.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated RAW264.7 Macrophages
| PHC Concentration | TNF-α mRNA (fold change vs. LPS) | IL-6 mRNA (fold change vs. LPS) | IL-1β mRNA (fold change vs. LPS) |
| 1 µg/mL | Partially but significantly attenuated | Partially but significantly attenuated | Partially but significantly attenuated |
| 5 µg/mL | Partially but significantly attenuated | Partially but significantly attenuated | Partially but significantly attenuated |
Data synthesized from a study on RAW264.7 cells treated with 1 µg/mL LPS for 24 hours.[1]
Table 2: Effect of this compound on Serum Cytokine Levels in a Rat Model of Cardiopulmonary Bypass-Related Lung Injury
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| CPB Group | Significantly increased vs. Control | Significantly increased vs. Control | Significantly increased vs. Control |
| PHC Group | Significantly decreased vs. CPB | Significantly decreased vs. CPB | Significantly decreased vs. CPB |
Data from a study on rats undergoing cardiopulmonary bypass (CPB).[5]
Table 3: Effect of this compound on Cytokine Levels in Lung Tissue of a Rat Model of COPD with Mechanical Ventilation
| Treatment Group | TNF-α Level | IL-10 Level |
| Model + Saline | Increased vs. Control | Decreased vs. Control |
| Model + PHC | Decreased vs. Model + Saline | Increased vs. Model + Saline |
This study highlights PHC's ability to not only decrease pro-inflammatory TNF-α but also increase the anti-inflammatory cytokine IL-10.[7]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. The primary mechanisms identified involve the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[3][8][9] PHC has been shown to inhibit the activation of NF-κB.[3][4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the active NF-κB dimer into the nucleus.[10]
References
- 1. advances.umw.edu.pl [advances.umw.edu.pl]
- 2. scielo.br [scielo.br]
- 3. This compound Decreases Pulmonary Microvascular Endothelial Inflammatory Injury Through a Beta-Arrestin-1-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on inflammatory response and oxidative stress in rats with cardiopulmonary bypass related-lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. scienceopen.com [scienceopen.com]
- 8. The Role of Phospholipase C Signaling in Macrophage-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Penehyclidine Hydrochloride's Regulation of NF-κB Signaling: A Technical Guide
Abstract: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many inflammatory diseases. Penehyclidine hydrochloride (PHC), a novel anticholinergic agent, has demonstrated significant anti-inflammatory properties. A growing body of evidence indicates that a primary mechanism underlying these effects is the targeted modulation of the NF-κB signaling pathway. This technical guide provides an in-depth analysis of PHC's interaction with the NF-κB cascade, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular pathways and workflows.
The NF-κB Signaling Pathway: A Primer
The NF-κB family consists of five related transcription factors: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In most resting cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins. The canonical activation pathway, often triggered by pro-inflammatory stimuli like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the activation of the IκB kinase (IKK) complex.[1] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation.[1] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (typically p65/p50), facilitating its translocation into the nucleus.[2][3] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β.[2][4]
This compound's Mechanism of NF-κB Regulation
PHC intervenes in the NF-κB signaling cascade at multiple levels, primarily by inhibiting the activation and nuclear translocation of the p65 subunit. Studies consistently show that PHC treatment leads to a dose-dependent decrease in nuclear NF-κB p65 protein expression in inflammatory models.[4] The mechanism involves blocking the degradation of the inhibitory protein IκBα and suppressing upstream signaling components.[5]
Key points of intervention include:
-
Inhibition of Upstream Receptors: PHC has been shown to suppress the LPS-induced increase in TLR2 and TLR4 mRNA expression, which are key upstream receptors that initiate the NF-κB cascade.[4][6]
-
Suppression of IκBα Phosphorylation: By preventing the phosphorylation and subsequent degradation of IκBα, PHC ensures that NF-κB p65 remains sequestered and inactive in the cytoplasm.[5]
-
Blocking p65 Nuclear Translocation: The primary downstream effect is the inhibition of NF-κB p65's translocation from the cytoplasm to the nucleus. This has been observed in various cell types, including microglia and RAW264.7 macrophages.[7][8]
-
Modulation of Related Pathways: PHC can blunt the activation of p38 MAPK and ERK, kinases that can contribute to NF-κB activation.[9] It also appears to inhibit NF-κB signaling in a manner independent of the Nrf2 pathway, suggesting a direct effect on the core NF-κB components.[5]
Quantitative Data Summary
The inhibitory effects of PHC on the NF-κB pathway and downstream inflammatory markers have been quantified in numerous preclinical models.
Table 1: In Vivo Studies on PHC Regulation of NF-κB
| Model System | Stimulus | PHC Dosage (i.p. or i.v.) | Key Finding | Reference |
| Sprague-Dawley Rats (ALI) | LPS (8 mg/kg) | 1 and 3 mg/kg | Dose-dependently decreased NF-κB p65 protein expression in lung tissue. | [4][6] |
| Sprague-Dawley Rats (ALI) | LPS (5 mg/kg) | 0.03, 0.1, 0.3 mg/kg | Significantly inhibited the activation and expression of NF-κB in lung tissue. | [10][11] |
| Sprague-Dawley Rats (ALI) | LPS (5 mg/kg) | Varied Doses | Blunted the activation of NF-κB, p38MAPK, and ERK. | [9] |
| Septic Mice (CLP) | Cecal Ligation and Puncture | 0.45 mg/kg | Markedly decreased TNF-α levels and iNOS mRNA expression. | [12] |
| Rats (THS-induced ALI) | Trauma-Hemorrhagic Shock | Not specified | Attenuated increases in NF-κB and AP-1 DNA binding activity in lung tissues. | [13] |
ALI: Acute Lung Injury; LPS: Lipopolysaccharide; CLP: Cecal Ligation and Puncture; THS: Trauma-Hemorrhagic Shock; i.p.: Intraperitoneal; i.v.: Intravenous.
Table 2: In Vitro Studies on PHC Regulation of NF-κB
| Model System | Stimulus | PHC Dosage | Key Finding | Reference |
| Microglial Cells | LPS | Varied Concentrations | Effectively inhibited the translocation of NF-κB from the cytoplasm to the nucleus. | [7] |
| RAW264.7 Cells | LPS | Not specified | Inhibited the translocation of NF-κB from the cytoplasm to the nucleus in a dose-dependent manner. | [8] |
| HPMVEC | LPS | Not specified | Decreased NF-κB activation, an effect dependent on the upregulation of beta-arrestin-1. | [14] |
| RAW264.7 Cells | LPS | 1 µg/mL and 5 µg/mL | Alleviated LPS-induced inflammation and oxidative stress, partly through Nrf2 signaling. | [15] |
HPMVEC: Human Pulmonary Microvascular Endothelial Cells.
Key Experimental Protocols
The assessment of NF-κB activation is multifaceted. Below are detailed methodologies for key experiments cited in the literature on PHC.
Protocol: Western Blot for Nuclear NF-κB p65
This method quantifies the amount of NF-κB p65 that has translocated to the nucleus.[2][4]
-
Nuclear and Cytoplasmic Extraction:
-
Harvest cells or homogenized tissue and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1.5 mM MgCl₂, 0.5% NP-40, with protease inhibitors).
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and resuspend in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Vortex vigorously and incubate on ice, followed by centrifugation to collect the nuclear extract (supernatant).
-
-
Protein Quantification:
-
Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensity using densitometry software. Normalize p65 levels to a nuclear loading control (e.g., Lamin B1 or Histone H3) and a cytoplasmic loading control (e.g., β-actin or GAPDH).
-
Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.[10][11][16]
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing a consensus κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the double-stranded probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin).
-
-
Binding Reaction:
-
Incubate nuclear extracts (5-10 µg) with the labeled probe in a binding buffer (containing poly(dI-dC) to prevent non-specific binding) for 20-30 minutes at room temperature.
-
For supershift assays, add a specific antibody against an NF-κB subunit (e.g., anti-p65) to the reaction to confirm the identity of the protein in the complex.
-
-
Electrophoresis:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE).
-
-
Detection:
-
Dry the gel and expose it to X-ray film (for radioactive probes) or transfer to a membrane for chemiluminescent detection (for non-radioactive probes).
-
-
Analysis:
-
The presence of a "shifted" band (migrating slower than the free probe) indicates active NF-κB binding. A "supershifted" band confirms the presence of the specific subunit.
-
Protocol: Immunofluorescence for p65 Subcellular Localization
This imaging-based technique visualizes the location of NF-κB p65 within the cell.[2][17][18]
-
Cell Culture and Treatment:
-
Grow cells (e.g., HeLa, RAW264.7) on glass coverslips in a multi-well plate.
-
Treat cells with the inflammatory stimulus (e.g., LPS or TNF-α) with or without PHC for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again and permeabilize the cell membranes with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with a primary antibody against NF-κB p65 for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Analyze images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio indicates translocation.
-
Conclusion for Drug Development Professionals
The consistent and dose-dependent inhibition of the NF-κB pathway by this compound positions it as a compelling candidate for therapeutic intervention in inflammatory diseases. Its multi-level regulatory action—from suppressing upstream TLR expression to directly blocking the nuclear translocation of p65—suggests a robust anti-inflammatory mechanism. The experimental protocols outlined herein provide a validated framework for further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular interactions between PHC and the core components of the NF-κB machinery and exploring its efficacy in a broader range of NF-κB-driven pathologies.
References
- 1. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
- 4. Penehyclidine ameliorates acute lung injury by inhibiting Toll-like receptor 2/4 expression and nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penehyclidine ameliorates acute lung injury by inhibiting Toll-like receptor 2/4 expression and nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the release of high-mobility group box 1 in lipopolysaccharide-activated RAW264.7 cells and cecal ligation and puncture-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates LPS-induced acute lung injury involvement of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Penehyclidine prevents nuclear factor-kappaB activation in acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects of this compound on septic mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. This compound Decreases Pulmonary Microvascular Endothelial Inflammatory Injury Through a Beta-Arrestin-1-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. advances.umw.edu.pl [advances.umw.edu.pl]
- 16. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
Penehyclidine Hydrochloride: A Modulator of the Nrf2 Signaling Pathway in Oxidative Stress and Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Penehyclidine hydrochloride (PHC) is a selective anticholinergic drug clinically utilized for its anti-inflammatory and antioxidant properties.[1][2] Emerging evidence has highlighted its significant impact on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and therapeutic potential of PHC's interaction with the Nrf2 pathway, tailored for researchers, scientists, and drug development professionals.
The Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic insults.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[5] These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as proteins involved in glutathione synthesis and drug metabolism.[5]
PHC has been shown to activate this protective pathway, thereby mitigating cellular damage in various pathological conditions, including inflammation, ischemia-reperfusion injury, and diabetic complications.[5][6][7] This guide will delve into the specifics of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Molecular Mechanism of this compound on the Nrf2 Pathway
This compound's activation of the Nrf2 pathway is a multi-faceted process involving upstream signaling molecules and a nuanced interplay with other cellular pathways.
Upstream Activation via ROS and AMPK
Studies have indicated that PHC can induce the production of reactive oxygen species (ROS), which act as signaling molecules to initiate the Nrf2 response.[2][6] The accumulation of ROS can lead to the oxidation of critical cysteine residues on Keap1, thereby liberating Nrf2.[2][6] Furthermore, the scavenging of ROS with N-acetyl-L-cysteine has been shown to abolish the PHC-induced upregulation of Nrf2 and HO-1, confirming the role of ROS in this process.[2][6]
In addition to ROS-mediated activation, PHC has been found to stimulate the adenosine monophosphate-activated protein kinase (AMPK) pathway.[5][8] AMPK, a key cellular energy sensor, can phosphorylate and activate Nrf2, promoting its nuclear translocation and transcriptional activity.[8] The inhibition of AMPK has been demonstrated to reduce the PHC-induced activation of Nrf2, highlighting the importance of this kinase in the signaling cascade.[9]
Interaction with Other Signaling Pathways
The effects of PHC are not limited to the Nrf2 pathway. It also modulates other critical signaling cascades, such as the nuclear factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[5][10] PHC has been shown to inhibit NF-κB signaling in an Nrf2-independent manner, while its inhibition of NLRP3 signaling is dependent on Nrf2 activation.[5][10] This suggests a complex crosstalk between these pathways, where PHC exerts its anti-inflammatory effects through both direct and Nrf2-mediated mechanisms. More recent research also points to the involvement of the mTOR/Keap1/Nrf2 signaling pathway in the context of acute lung injury.[11]
Downstream Targets and Cellular Effects
Upon activation and nuclear translocation, Nrf2, orchestrated by PHC, upregulates a battery of antioxidant and cytoprotective genes. Key downstream targets include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[5]
-
NAD(P)H Quinone Oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[2][6]
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[5]
-
PARK2: PHC activates Nrf2 to up-regulate PARK2 transcription, which in turn induces mitophagy and inhibits apoptosis in diabetic kidney disease.[7]
The induction of these genes by PHC leads to a reduction in oxidative stress, suppression of inflammatory responses, and ultimately, cellular protection.[5][6][12]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the impact of this compound on the Nrf2 pathway and related cellular responses.
Table 1: In Vitro Effects of this compound on Nrf2 Pathway Activation
| Cell Line | Treatment Condition | PHC Concentration | Outcome Measure | Result | Reference |
| RAW264.7 Macrophages | LPS-induced inflammation | 1 µg/mL, 5 µg/mL | Nrf2 Protein Expression | Significantly elevated (dose-dependent) | [2][6] |
| RAW264.7 Macrophages | LPS-induced inflammation | 1 µg/mL, 5 µg/mL | HO-1 Protein Expression | Significantly elevated (dose-dependent) | [2][6] |
| RAW264.7 Macrophages | LPS-induced inflammation | 1 µg/mL, 5 µg/mL | NQO1 Protein Expression | Significantly elevated (dose-dependent) | [2][6] |
| RAW264.7 Macrophages | LPS-induced inflammation | 1 µg/mL, 5 µg/mL | IL-6, TNF-α, IL-1β mRNA | Suppressed expression | [6] |
| RAW264.7 Macrophages | LPS-induced inflammation | 1 µg/mL, 5 µg/mL | ROS Production | Suppressed | [6] |
| NR8383 Rat Alveolar Macrophages | tert-butyl hydroperoxide (t-BHP) | 1, 2.5, 5 µg/mL | Cell Viability | Increased (dose-dependent) | [13] |
| NR8383 Rat Alveolar Macrophages | tert-butyl hydroperoxide (t-BHP) | 1, 2.5, 5 µg/mL | ROS Production | Decreased (dose-dependent) | [13] |
| NR8383 Rat Alveolar Macrophages | PHC alone | 5 µg/mL | Nuclear Nrf2 Concentration | Increased over time (4, 8, 16 h) | [9] |
| NR8383 Rat Alveolar Macrophages | PHC alone | 5 µg/mL | p-AMPK Protein Levels | Increased over time (2, 4, 8 h) | [9] |
Table 2: In Vivo Effects of this compound on Nrf2 Pathway and Oxidative Stress Markers
| Animal Model | Treatment Condition | PHC Dosage | Outcome Measure | Result | Reference |
| Rats with Renal Ischemia/Reperfusion | rI/R + PHC | 1 mg/kg | Lung Nrf2 Expression | Markedly induced | [5][10] |
| Rats with Renal Ischemia/Reperfusion | rI/R + PHC | 1 mg/kg | Lung AMPK Activation | Markedly induced | [5][10] |
| Rats with Renal Ischemia/Reperfusion | rI/R + PHC | 1 mg/kg | Lung NF-κB Activation | Suppressed | [5][10] |
| Rats with Renal Ischemia/Reperfusion | rI/R + PHC | 1 mg/kg | Lung NLRP3 Activation | Suppressed | [5][10] |
| Mice with Renal Ischemia Reperfusion | RIR + PHC | Not specified | Lung Nrf2 and HO-1 Production | Improved | [12] |
| Mice with Renal Ischemia Reperfusion | RIR + PHC | Not specified | Lung SOD and CAT Production | Promoted | [12] |
| Mice with Renal Ischemia Reperfusion | RIR + PHC | Not specified | Lung MDA and O2- Production | Suppressed | [12] |
| Rats with Chronic Obstructive Pulmonary Disease | COPD + Mechanical Ventilation + PHC | 1.0 mg/kg | Lung SOD Levels | Increased | [14] |
| Rats with Chronic Obstructive Pulmonary Disease | COPD + Mechanical Ventilation + PHC | 1.0 mg/kg | Lung MDA Levels | Decreased | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and the Nrf2 pathway.
1. Cell Culture and Treatment
-
Cell Lines: RAW264.7 murine macrophages or NR8383 rat alveolar macrophages are commonly used.[5][6]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For inflammatory models, cells are pre-treated with PHC (e.g., 1 or 5 µg/mL) for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.[6] For oxidative stress models, cells are pre-treated with PHC for 24 hours before exposure to an oxidizing agent like tert-butyl hydroperoxide (t-BHP; e.g., 10 mM) for 4 hours.[13]
2. Western Blot Analysis
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Nuclear and cytoplasmic fractions can be separated using a nuclear extraction kit.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, p-AMPK, AMPK, and a loading control (e.g., GAPDH or β-actin). After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent according to the manufacturer's instructions.
-
Reverse Transcription: cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (e.g., IL-6, TNF-α, IL-1β) is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
4. Measurement of Reactive Oxygen Species (ROS)
-
Flow Cytometry: Cells are incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes. After washing, the fluorescence intensity is measured by flow cytometry to quantify intracellular ROS levels.[6]
-
Immunofluorescence: Cells grown on coverslips are treated as described and then incubated with DCFH-DA. After washing, the cells are fixed, and the fluorescence is observed under a fluorescence microscope.[6]
5. Cell Viability Assay (CCK-8)
-
Procedure: Cells are seeded in a 96-well plate and treated with PHC and/or an insulting agent. Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours at 37°C. The absorbance at 450 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.[13]
6. Animal Models
-
Renal Ischemia/Reperfusion (rI/R) Injury: Male Sprague-Dawley rats or C57BL/6 mice are anesthetized, and the renal pedicles are clamped for a specific duration (e.g., 45 minutes). The clamps are then removed to allow reperfusion. PHC (e.g., 1 mg/kg) is administered intravenously before the onset of ischemia.[5][12] Nrf2 knockout mice (Nrf2-/-) can be used to confirm the Nrf2-dependency of PHC's effects.[12]
-
LPS-Induced Acute Lung Injury: Neonatal rats are intraperitoneally injected with LPS to induce lung injury. PHC is administered prior to or following the LPS challenge.[15]
Visualizing the Pathways and Workflows
Diagrams of Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships described in this guide.
Caption: this compound (PHC) activates the Nrf2 pathway.
Caption: Experimental workflow for in vitro studies.
Caption: Crosstalk between PHC, Nrf2, and inflammatory pathways.
Conclusion
This compound has demonstrated a robust ability to activate the Nrf2 signaling pathway, a key mechanism underlying its potent antioxidant and anti-inflammatory effects. By inducing ROS and activating AMPK, PHC promotes the nuclear translocation of Nrf2 and the subsequent expression of a wide range of cytoprotective genes. This activity, coupled with its modulation of other inflammatory pathways like NF-κB and NLRP3, positions PHC as a promising therapeutic agent for conditions characterized by oxidative stress and inflammation.
For drug development professionals, the targeted activation of the Nrf2 pathway by PHC offers a compelling avenue for the development of novel therapies for diseases such as acute lung injury, ischemia-reperfusion injury, and neurodegenerative disorders. Further research into the precise molecular interactions between PHC and the components of the Nrf2 pathway will be crucial for optimizing its therapeutic efficacy and expanding its clinical applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute further investigations into this promising area of pharmacology.
References
- 1. Neuroprotective effect of this compound on focal cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advances.umw.edu.pl [advances.umw.edu.pl]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates LPS-induced inflammatory responses and oxidative stress via ROS/Nrf2/HO-1 activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound activates PARK2 and modulates ubiquitination of AIFM1 to rescue renal tubular injury in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway | Aging [aging-us.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. This compound ameliorates renal ischemia reperfusion-stimulated lung injury in mice by activating Nrf2 signaling [bi.tbzmed.ac.ir]
- 13. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - Figure f1 | Aging [static-site-aging-prod.impactaging.com]
- 14. The Effect of this compound on the Respirational Mechanism and Oxidative Stress Responsiveness of Rats with Chronic Obstructive Pulmonary Disease during Induced Ventilation [aber.apacsci.com]
- 15. researchgate.net [researchgate.net]
Penehyclidine Hydrochloride and the JNK/SAPK Signaling Cascade: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penehyclidine hydrochloride (PHC) is a selective anticholinergic drug with a significant affinity for M1 and M3 muscarinic receptors.[1] Clinically, it is often utilized to inhibit glandular secretion, particularly in respiratory and salivary glands, making it a common preoperative medication.[2] Beyond its anticholinergic properties, emerging research has highlighted its potent anti-inflammatory, antioxidant, and anti-apoptotic capabilities.[3][4] A key molecular mechanism underlying these protective effects appears to be its interaction with the c-Jun N-terminal kinase (JNK), also known as the stress-activated protein kinase (SAPK), signaling cascade. This technical guide provides an in-depth exploration of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the core pathways.
The JNK/SAPK Signaling Cascade
The JNK/SAPK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling system.[5] It is predominantly activated by cellular and environmental stressors such as inflammatory cytokines (e.g., TNF-α), ultraviolet radiation, heat shock, and oxidative stress.[6][7] The cascade is a multi-tiered enzymatic system that typically involves a MAPKKK (e.g., MEKK1-4, MLK), which phosphorylates and activates a MAPKK (MKK4 or MKK7).[8] These, in turn, dually phosphorylate and activate JNK on specific threonine and tyrosine residues.[7]
Once activated, JNK translocates to the nucleus to phosphorylate a variety of transcription factors, most notably c-Jun.[6] This phosphorylation enhances the activity of transcription factors like c-Jun and c-fos, which regulate the expression of genes involved in critical cellular processes.[5] The JNK pathway is a key regulator of apoptosis (programmed cell death), inflammation, cell proliferation, and metabolism.[6][9] Dysregulation of this pathway is implicated in numerous pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.[9][10]
This compound's Modulation of the JNK/SAPK Pathway
A growing body of evidence indicates that PHC exerts significant protective effects in various injury models by inhibiting the JNK/SAPK signaling cascade. This inhibition has been primarily observed in the context of inflammation and apoptosis, particularly in models of acute lung injury (ALI).
In studies involving lipopolysaccharide (LPS)-induced ALI, PHC pretreatment has been shown to inhibit the activation of the JNK signaling pathway.[2] This inhibitory action is associated with a reduction in the inflammatory response, decreased inflammatory cell infiltration, and reduced apoptosis.[2][5] The mechanism may involve the upregulation of negative regulators of the pathway, such as Tumor necrosis factor α‑induced protein 8‑like 2 (TIPE2), which can in turn suppress JNK activation.[2][11] By mitigating the JNK-mediated inflammatory cascade, PHC can alleviate lung tissue edema and improve overall lung function.[5]
While the predominant finding is JNK inhibition, it is noteworthy that one study on myocardial ischemia-reperfusion injury reported that PHC activated the JNK pathway, and that a JNK inhibitor had a similar protective effect.[1] This suggests that the effect of PHC on the JNK pathway may be cell-type specific or dependent on the pathological context, warranting further investigation. However, in the context of inflammatory conditions like ALI, the inhibitory role of PHC on JNK signaling is more consistently reported.[12]
Signaling Pathway Diagrams
Caption: A simplified diagram of the JNK/SAPK signaling pathway.
Caption: PHC's inhibitory effect on the JNK signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of this compound on the JNK/SAPK pathway and related cellular responses.
Table 1: Effect of PHC on JNK and phosphorylated-JNK (p-JNK) Expression
| Model System | Treatment Group | JNK Expression (relative to control) | p-JNK Expression (relative to control) | Source |
| COPD Rat Model | Control | Baseline | Baseline | [5] |
| COPD Rat Model | Model Group (COPD + Mechanical Ventilation) | Increased | Significantly Increased | [5] |
| COPD Rat Model | PHC Treatment Group | Lower than Model Group | Significantly Lower than Model Group | [5] |
Table 2: Effect of PHC on Cell Viability and Apoptosis
| Cell Line | Condition | PHC Concentration | Outcome | Measurement | Source |
| H9C2 Cardiomyocytes | Simulated Ischemia Reperfusion (SIR) | 0.1 µM | Increased Cell Viability | CCK-8 Assay | [1] |
| H9C2 Cardiomyocytes | Simulated Ischemia Reperfusion (SIR) | 0.1 µM | Decreased Apoptosis | Flow Cytometry | [1] |
| BEAS-2B Cells | LPS-induced Injury | 0.01-1.0 µM | Enhanced Proliferation | CCK-8 Assay | [13] |
| BEAS-2B Cells | LPS-induced Injury | 0.05 µM | Decreased Apoptosis | Flow Cytometry, Hoechst Staining | [13] |
| HPMECs | LPS-induced Injury | 0.2-200 µg/mL | Increased Cell Viability | MTT Assay | [14] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on PHC and JNK signaling.
Western Blotting for JNK and p-JNK Detection
This protocol is a generalized procedure based on standard Western blotting techniques described in the cited literature.[1][15][16][17]
-
Protein Extraction:
-
Treat cells or tissues as per the experimental design (e.g., control, LPS-treated, PHC + LPS-treated).
-
Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Centrifuge the lysate at approximately 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.[17]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.[16] This ensures equal loading of protein for each lane.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific for JNK or p-JNK, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][15]
-
Wash the membrane three times for 10 minutes each with TBST.[15]
-
Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times for 10 minutes each with TBST.[15]
-
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[15]
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Visualize the protein bands using an imaging system or by exposing the membrane to autoradiography film.[1][15] The band intensity can be quantified using software like ImageJ.
-
Cell Viability Assays (MTT & CCK-8)
Cell viability assays are used to assess the protective effects of PHC against cytotoxic stimuli.
-
-
Seed cells (e.g., H9c2 or HPMECs) in a 96-well plate at a density of approximately 20,000 cells/well and allow them to adhere.[14]
-
Treat the cells according to the experimental groups (e.g., control, stimulus only, PHC + stimulus).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]
-
Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[19]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (optical density) at a wavelength of 490 nm or 570 nm using a microplate reader.[14][19]
-
Experimental Workflow Diagram
Caption: Workflow for studying PHC's effect on the JNK pathway.
Conclusion
This compound demonstrates significant therapeutic potential beyond its primary anticholinergic function. A substantial body of evidence points to its ability to inhibit the JNK/SAPK signaling cascade, a key pathway in mediating inflammation and apoptosis. This inhibition is a crucial mechanism underlying PHC's protective effects in conditions such as acute lung injury. The presented data and protocols offer a foundational guide for researchers and drug development professionals interested in further elucidating the molecular pharmacology of PHC and its potential as a modulator of stress-activated signaling pathways. Future research should aim to resolve the context-dependent effects of PHC on JNK signaling and explore its therapeutic applications in a broader range of inflammatory and apoptotic diseases.
References
- 1. This compound Protects Rat Cardiomyocytes from Ischemia-Reperfusion Injury by Platelet-derived Growth Factor-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Study on the mechanism of action of this compound on LPS-induced acute lung injury by regulating autophagy through the mTOR/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. bosterbio.com [bosterbio.com]
- 7. youtube.com [youtube.com]
- 8. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 9. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound attenuates LPS-induced acute lung injury involvement of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Effect of this compound on β-arrestin-1 expression in lipopolysaccharide-induced human pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. ptglab.com [ptglab.com]
- 17. Sample preparation for western blot | Abcam [abcam.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Postconditioning Protection Against Myocardiocyte Anoxia/Reoxygenation Injury From this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Penehyclidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penehyclidine hydrochloride (PHC), a selective M1 and M3 muscarinic receptor antagonist, is an anticholinergic drug developed in China. It is clinically used for treating organophosphorus poisoning and as a pre-anesthetic medication. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. It includes detailed experimental protocols for its synthesis and for the investigation of its effects on key signaling pathways, along with quantitative data on its receptor binding affinity and pharmacokinetic profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Discovery and Development
This compound, chemically known as 3-(2'-phenyl-2'-cyclopentyl-2'-hydroxyethoxy) quinuclidine hydrochloride, was developed by the Chinese Academy of Military Sciences.[1] It was designed as a novel anticholinergic agent with a distinct pharmacological profile compared to traditional antagonists like atropine. A key characteristic of this compound is its ability to cross the blood-brain barrier, allowing it to exert both central and peripheral anticholinergic effects.[1] The development of its optical isomers has been a significant area of research, with the (3S, 2'S) isomer identified as the most active enantiomer.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A practical diastereoselective synthetic method has been developed to produce the enantiopure isomers.[2] An improved synthesis and impurity control strategy has also been reported, aiming for a scalable and high-purity production process.
Experimental Protocol: Diastereoselective Synthesis of this compound Isomers
While a detailed, step-by-step protocol for the synthesis of the most active (3S, 2'S) isomer is proprietary and not fully disclosed in publicly available literature, the general approach involves the asymmetric epoxidation of a mono-sulfonate precursor as a key step to establish the chiral center.[2] The synthesis of the precursor, 3-quinuclidinone hydrochloride, is a crucial part of the overall process and has been described in detail.
Synthesis of 3-Quinuclidinone Hydrochloride (Precursor) [3]
-
Preparation of 1-carbethoxymethyl-4-carbethoxypiperidine: Ethyl isonipecotate is reacted with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to yield 1-carbethoxymethyl-4-carbethoxypiperidine.
-
Dieckmann Condensation: The resulting diester undergoes an intramolecular Dieckmann condensation using a strong base like potassium ethoxide in an anhydrous solvent such as toluene. This reaction forms a β-keto ester.
-
Hydrolysis and Decarboxylation: The β-keto ester is then subjected to acidic hydrolysis and decarboxylation by heating under reflux with a strong acid (e.g., hydrochloric acid) to yield 3-quinuclidinone.
-
Salt Formation: The final product, 3-quinuclidinone, is isolated as its hydrochloride salt.
A detailed, step-by-step laboratory procedure for the synthesis of 3-quinuclidinone hydrochloride can be found in Organic Syntheses.[3]
Final Synthesis of this compound
The final step involves the reaction of 3-quinuclidinol (obtained by the reduction of 3-quinuclidinone) with a suitably substituted ethoxy derivative. The synthesis of the specific chiral side chain and its coupling to the quinuclidine moiety to obtain the desired (3S, 2'S) isomer involves specialized stereoselective techniques that are not fully detailed in the available literature.
Pharmacological Profile
This compound is a selective antagonist of M1 and M3 muscarinic acetylcholine receptors and also exhibits antinicotinic properties.[1] This selectivity profile contributes to its clinical efficacy and a potentially more favorable side-effect profile compared to non-selective muscarinic antagonists.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound Isomers
| Isomer | IC50 (M) vs. [3H]QNB |
| (3R, 2'S) | 3.3 x 10⁻⁷ |
| (3R, 2'R) | 0.8 x 10⁻⁹ |
| (3S, 2'R) | 5.4 x 10⁻⁸ |
| (3S, 2'S) | 2.1 x 10⁻⁶ |
Data from a competitive binding assay against the non-selective muscarinic antagonist Quinuclidinyl benzilate (QNB).
Table 2: Antagonist Potency of this compound
| Parameter | Tissue | Value |
| pA2 | Guinea-pig trachea | 8.13 ± 0.11 |
The pA2 value is a measure of the potency of a competitive antagonist.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (1 mg, intramuscular injection)
| Parameter | Value |
| Peak Blood Concentration (Cmax) | 13.20 µg/L |
| Time to Peak Concentration (Tmax) | ~34 minutes |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking M1 and M3 muscarinic receptors, thereby inhibiting the actions of acetylcholine. Its pharmacological actions have been shown to involve the modulation of several intracellular signaling pathways, including NF-κB, Akt/GSK-3β, and ERK1/2.
NF-κB Signaling Pathway
This compound has been shown to attenuate inflammatory responses by inhibiting the activation of the NF-κB pathway.
Diagram 1: this compound and the NF-κB Signaling Pathway
Caption: Inhibition of NF-κB activation by this compound.
Akt/GSK-3β Signaling Pathway
This compound has been observed to influence the Akt/GSK-3β signaling pathway, which is involved in cell survival and apoptosis.
Diagram 2: this compound and the Akt/GSK-3β Signaling Pathway
Caption: Modulation of the Akt/GSK-3β signaling pathway by this compound.
ERK1/2 Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell proliferation and differentiation, is also modulated by this compound.
Diagram 3: this compound and the ERK1/2 Signaling Pathway
Caption: Inhibition of ERK1/2 phosphorylation by this compound.
Experimental Protocols for Signaling Pathway Analysis
The following are generalized protocols for investigating the effects of this compound on the NF-κB, Akt/GSK-3β, and ERK1/2 signaling pathways using Western blotting.
General Workflow for Western Blot Analysis
Diagram 4: General Western Blot Workflow
Caption: A generalized workflow for Western blot analysis.
Protocol for NF-κB Activation Analysis
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, endothelial cells) to 70-80% confluency. Pre-treat cells with this compound at various concentrations for a specified time (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., lipopolysaccharide, LPS).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH).
-
Protocol for Akt and GSK-3β Phosphorylation Analysis
-
Cell Culture and Treatment: Culture relevant cells (e.g., neuronal cells, cardiomyocytes) and treat with this compound at desired concentrations and time points.
-
Protein Extraction: Prepare cell lysates as described for the NF-κB assay.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer.
-
Block the membrane.
-
Incubate with primary antibodies against phospho-Akt (Ser473) and phospho-GSK-3β (Ser9) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal.
-
Strip and re-probe for total Akt, total GSK-3β, and a loading control.
-
Protocol for ERK1/2 Phosphorylation Analysis
-
Cell Culture and Treatment: Culture suitable cells and stimulate with a relevant agonist in the presence or absence of this compound pre-treatment.
-
Protein Extraction: Collect cell lysates at various time points after stimulation.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane.
-
Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal.
-
Strip and re-probe for total ERK1/2 and a loading control.
-
Conclusion
This compound is a significant contribution to the field of anticholinergic drugs, offering a selective mechanism of action that translates to clinical benefits. This technical guide has provided a detailed overview of its discovery, synthesis, and pharmacological properties, including its effects on key intracellular signaling pathways. The provided experimental protocols and quantitative data serve as a valuable starting point for further research and development of this and related compounds. Continued investigation into the detailed molecular mechanisms of this compound will undoubtedly uncover further therapeutic potential.
References
The Pleiotropic Effects of Penehyclidine Hydrochloride in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penehyclidine hydrochloride (PHC), an anticholinergic drug, has demonstrated a surprising range of cellular effects beyond its primary mechanism of action. Emerging research has highlighted its potent anti-inflammatory, antioxidant, and anti-apoptotic properties in various cellular models. These pleiotropic effects suggest its potential therapeutic application in a host of inflammatory and oxidative stress-related diseases. This technical guide provides an in-depth overview of the cellular mechanisms of PHC, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways involved.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various cellular markers of inflammation, oxidative stress, and apoptosis.
Table 1: Anti-inflammatory Effects of this compound
| Cellular Model | Stimulant | PHC Concentration | Target | Result | Reference |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 1 µg/mL, 5 µg/mL | TNF-α, IL-6, IL-1β | Dose-dependent decrease in cytokine secretion. | [1][2] |
| Microglial Cells | LPS | Various | Nitric Oxide, PGE2, IL-1β, TNF-α | Significant inhibition of inflammatory mediators. | [3] |
| Human Pulmonary Microvascular Endothelial Cells (HPMVEC) | LPS | Not specified | LDH, TNF-α, IL-6 | Reduction in inflammatory markers. |
Table 2: Antioxidant Effects of this compound
| Cellular Model | Stimulant | PHC Concentration | Target | Result | Reference |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 1 µg/mL, 5 µg/mL | ROS | Dose-dependent suppression of ROS production. | [1] |
| RAW264.7 Macrophages | LPS | 5 µg/mL | Nrf2, HO-1, NQO1 | Significant elevation of antioxidant protein expression. | [1][2] |
| Rat Alveolar Macrophages (NR8383 cells) | tert-butyl hydroperoxide | 5 µg/mL | ROS | Alleviation of ROS production. | [4] |
Table 3: Anti-apoptotic Effects of this compound
| Cellular Model | Stimulant | PHC Concentration | Target | Result | Reference |
| Rat Cardiomyocytes | Ischemia/Reperfusion | 1 mg/kg | Bax/Bcl-2 ratio | Decreased Bax expression, increased Bcl-2 expression. | [5][6] |
| H9c2 Cardiomyocytes | Anoxia/Reoxygenation | Not specified | Cell Viability | Increased cell viability and decreased apoptosis. | [7] |
| BEAS-2B Cells | LPS (10 ng/mL) | 0.05 µM | Apoptosis Rate | Inhibition of LPS-induced apoptosis. | [8] |
| Rat Lung Tissue | Blunt Chest Trauma | 2 mg/kg | Bax/Bcl-2 ratio | Decreased Bax expression and increased Bcl-2 expression. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cellular effects of this compound.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a composite based on methods described for RAW264.7 macrophages.[10][11][12]
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of PHC for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
-
MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm (MTT) or 492 nm (MTS) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is a generalized procedure for measuring TNF-α and IL-6 in cell culture supernatants.[1][4]
-
Sample Collection: Collect the cell culture supernatant after treatment with PHC and/or LPS.
-
Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a suitable substrate solution (e.g., TMB).
-
Stop Solution: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration based on the standard curve.
Western Blotting for Protein Expression Analysis
This protocol outlines the general steps for detecting proteins like Nrf2 and HO-1.[1][4]
-
Cell Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running them on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-Nrf2 or anti-HO-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol is a standard method for quantifying apoptosis in cells like BEAS-2B.[8][13][14][15][16]
-
Cell Collection: Harvest the treated cells by trypsinization and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are early apoptotic cells.
-
Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.
-
Signaling Pathways and Experimental Workflows
The pleiotropic effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.
Caption: PHC's anti-inflammatory and antioxidant mechanisms.
Caption: PHC's modulation of the mitochondrial apoptosis pathway.
Caption: A generalized experimental workflow for studying PHC's effects.
Conclusion
The evidence from cellular models strongly indicates that this compound possesses significant pleiotropic effects, including potent anti-inflammatory, antioxidant, and anti-apoptotic activities. These effects are mediated through the modulation of key signaling pathways such as NF-κB, Nrf2/HO-1, and the mitochondrial apoptosis pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of PHC in a variety of disease contexts. Further investigation into the in vivo efficacy and safety of PHC for these novel applications is warranted.
References
- 1. advances.umw.edu.pl [advances.umw.edu.pl]
- 2. This compound alleviates LPS-induced inflammatory responses and oxidative stress via ROS/Nrf2/HO-1 activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound post-conditioning reduces ischemia/reperfusion-induced cardiomyocyte apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound post-conditioning reduces ischemia/reperfusion-induced cardiomyocyte apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents anoxia/reoxygenation injury and induces H9c2 cardiomyocyte apoptosis via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound on apoptosis of lung tissues in rats with traumatic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Initial Toxicity Screening of Penehyclidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the initial toxicity screening of Penehyclidine hydrochloride (PHC). Specific proprietary toxicity data from preclinical studies are not fully available in the public domain. The experimental protocols described herein are based on standard regulatory guidelines for initial toxicity screening of pharmaceuticals and may not represent the exact methods used for PHC.
Introduction
This compound (PHC) is a selective anticholinergic agent that antagonizes M1 and M3 muscarinic receptors.[1][2] It is primarily utilized in China as a preanesthetic medication and for the treatment of organophosphorus poisoning.[1] Beyond its primary indications, research has highlighted its protective effects on various organs, including the heart, lungs, and brain, which are attributed to its anti-inflammatory and anti-apoptotic properties.[3][4][5][6] An initial toxicity screening is crucial to define the safety profile of a drug candidate like PHC before it can proceed to clinical trials. This guide outlines the core components of such a screening, including acute toxicity, genotoxicity, and safety pharmacology studies.
Acute Toxicity Assessment
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a key endpoint of these studies.
Data Presentation
While specific LD50 values for this compound are not detailed in the reviewed literature, a safety data sheet classifies it under "Acute toxicity, oral (Category 4), H302," indicating it is harmful if swallowed.[7] This classification generally corresponds to an oral LD50 in rats between 300 and 2000 mg/kg. Animal experiments have shown that large doses in adults can lead to dizziness, urinary retention, delirium, and high body temperature, which subside after discontinuation.[1]
| Test | Species | Route of Administration | LD50 (mg/kg) | GHS Category | Observed Signs of Toxicity |
| Acute Oral Toxicity | Rat (presumed) | Oral | Data not publicly available | 4 (Harmful if swallowed)[7] | Dizziness, urinary retention, delirium, high body temperature (in humans at high doses)[1] |
| Acute Intravenous Toxicity | Mouse/Rat | Intravenous | Data not publicly available | Not applicable | Data not publicly available |
Experimental Protocols
The UDP is a method to determine the LD50 that uses fewer animals.
-
Test System: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain).
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum.
-
Procedure:
-
A single animal is dosed with the test substance at a starting dose level below the estimated LD50.
-
The animal is observed for signs of toxicity and mortality over a 48-hour period.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome).
-
-
Observation: Animals are observed for 14 days for clinical signs of toxicity, behavioral changes, and mortality. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Genotoxicity Assessment
Genotoxicity assays are performed to identify substances that can cause genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is typically required.
Data Presentation
Specific results from genotoxicity studies on this compound are not publicly available. The safety data sheet for PHC does not provide information on its mutagenic potential.[7]
| Test | Test System | Metabolic Activation (S9) | Concentrations Tested | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) | With and Without | Data not publicly available | Data not publicly available |
| In Vitro Mammalian Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes | With and Without | Data not publicly available | Data not publicly available |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | Not Applicable | Data not publicly available | Data not publicly available |
Experimental Protocols
This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[8][9][10]
-
Test System: At least five strains of bacteria, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Procedure:
-
The tester strains are exposed to the test substance at various concentrations, with and without S9 mix.
-
The mixture is plated on a minimal agar medium lacking the required amino acid (e.g., histidine for S. typhimurium).
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
References
- 1. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound exerts protective effects in rats with acute lung injury via the Fas/FasL signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The Mechanism of this compound and Its Effect on the Inflammatory Response of Lung Tissue in Rats with Chronic Obstructive Pulmonary Disease During Mechanical Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Methodological & Application
Penehyclidine Hydrochloride: Application Notes and Protocols for Preclinical Research in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of penehyclidine hydrochloride (PHC) in rat models, with a focus on its therapeutic potential in acute lung injury (ALI). The following sections detail experimental protocols, summarize key quantitative data, and illustrate the molecular pathways influenced by PHC.
Introduction
This compound is an anticholinergic agent with selective antagonist activity against M1 and M3 muscarinic receptors.[1] Beyond its anticholinergic effects, PHC exhibits significant anti-inflammatory, antioxidant, and anti-apoptotic properties, making it a compound of interest for various pathological conditions, particularly acute lung injury.[2][3] Preclinical studies in rats have demonstrated its protective effects in various models of ALI, including those induced by trauma, sepsis, and chemical agents.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in rat models of acute lung injury.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model mimics sepsis-induced ALI.
-
Animal Model: Male Sprague-Dawley (SD) or Wistar rats (200-250 g).
-
ALI Induction: Intratracheal or intravenous administration of LPS (typically 5 mg/kg).
-
PHC Administration:
-
Route: Intravenous (IV) or intraperitoneal (IP) injection.
-
Dosage: Effective doses range from 0.3 mg/kg to 3.0 mg/kg.[1] A commonly used and effective dose is 1.0 mg/kg.
-
Timing: Can be administered as a pre-treatment (30 minutes to 1 hour before LPS) or post-treatment (30 minutes after LPS).
-
-
Experimental Groups:
-
Sham/Control: Receive vehicle (e.g., normal saline).
-
LPS Model: Receive LPS and vehicle.
-
PHC Treatment: Receive LPS and PHC.
-
-
Endpoint Analysis (typically 6-24 hours post-LPS):
-
Arterial blood gas analysis.
-
Collection of bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis (TNF-α, IL-6, IL-1β).
-
Lung tissue harvesting for histopathological examination (H&E staining), wet-to-dry weight ratio (for edema), and molecular analysis (Western blot, PCR, ELISA).
-
Traumatic Acute Lung Injury
This model simulates lung injury resulting from physical trauma.
-
Animal Model: Male Sprague-Dawley (SD) rats (250 ± 5 g).
-
ALI Induction: Blunt chest trauma is induced using a standardized weight-drop device. This is often combined with hemorrhagic shock to exacerbate the injury.[2]
-
PHC Administration:
-
Route: Intraperitoneal (IP) injection.
-
Dosage: 2 mg/kg.
-
Timing: Administered immediately after the induction of trauma. A second dose may be given 12 hours post-injury in longer-term studies.
-
-
Experimental Groups:
-
Normal Control: No intervention.
-
Trauma Model: Receive blunt chest trauma.
-
PHC Treatment: Receive blunt chest trauma and PHC.
-
-
Endpoint Analysis (at various time points, e.g., 3, 12, and 24 hours post-trauma):
-
Lung tissue collection for histopathology and electron microscopy.
-
Apoptosis assessment using TUNEL staining.
-
Immunohistochemical analysis of apoptotic proteins (e.g., Bax and Bcl-2).
-
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound in rats.
Table 1: Effects of PHC on Inflammatory Cytokines in LPS-Induced ALI
| Parameter | Control Group | LPS Model Group | PHC Treatment Group | Reference |
| TNF-α (pg/mL) in BALF | Low/Undetectable | Significantly Increased | Significantly Decreased | [2] |
| IL-6 (pg/mL) in BALF | Low/Undetectable | Significantly Increased | Significantly Decreased | [2] |
| IL-1β (pg/mL) in BALF | Low/Undetectable | Significantly Increased | Significantly Decreased | [2] |
Table 2: Effects of PHC on Apoptosis in Traumatic ALI
| Parameter | Control Group | Trauma Model Group (24h) | PHC Treatment Group (24h) | Reference |
| Apoptotic Index (%) | Low | Significantly Increased | Significantly Decreased | |
| Bax Expression | Low | Significantly Increased | Significantly Decreased | |
| Bcl-2 Expression | High | Significantly Decreased | Significantly Increased | |
| Bcl-2/Bax Ratio | ~1.38 | ~0.47 | ~1.01 |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Time to Peak Concentration | ~34 minutes | Human | Intramuscular | [3] |
| Peak Concentration | ~13.2 µg/L | Human | Intramuscular | [3] |
| Tissue Distribution | Widely distributed, with highest concentrations in submandibular glands, followed by lungs, spleen, and heart. | Animal (species not specified) | Intramuscular | [4] |
| Excretion | Primarily via urine and feces (94.17% within 24 hours). | Not Specified | Not Specified | [5] |
Note: Specific pharmacokinetic data for rats were not available in the reviewed literature. The data presented is from human and general animal studies and should be interpreted with caution for rat-specific experimental design.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action of this compound and a general experimental workflow for its study in rat models.
Caption: A generalized experimental workflow for investigating the effects of this compound in rat models of acute lung injury.
References
Penehyclidine Hydrochloride in Mouse Models of Sepsis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of penehyclidine hydrochloride (PHC) in preclinical mouse models of sepsis. This document includes detailed experimental protocols, dosage information, and a summary of its mechanism of action, designed to facilitate the design and execution of studies investigating the therapeutic potential of PHC in sepsis and related inflammatory conditions.
Introduction
This compound is a selective antagonist of M1 and M3 muscarinic acetylcholine receptors with potent anticholinergic and anti-inflammatory properties.[1][2] It has demonstrated significant protective effects in various animal models of sepsis, primarily by attenuating the systemic inflammatory response, reducing oxidative stress, and mitigating organ damage.[3][4] These notes offer detailed protocols for researchers utilizing mouse models to explore the therapeutic effects of PHC.
This compound: Dosage and Administration
Recommended Dosages
Studies in mouse models of sepsis induced by cecal ligation and puncture (CLP) have consistently shown the efficacy of this compound at dosages of 0.3 mg/kg and 0.45 mg/kg .[3][4] The 0.45 mg/kg dose has been particularly noted for its significant protective effects.[3][4]
Preparation of this compound Solution for Injection
This compound is soluble in water and saline.[5] For in vivo studies in mice, the following protocol is recommended for preparing the injection solution:
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% sodium chloride (normal saline) solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of PHC: Based on the desired dosage (e.g., 0.45 mg/kg) and the average weight of the mice to be treated, calculate the total mass of PHC needed.
-
Determine the final concentration: A standard injection volume for intraperitoneal administration in mice is 10 mL/kg. To achieve a dosage of 0.45 mg/kg with an injection volume of 10 mL/kg, the required concentration of the PHC solution is 0.045 mg/mL.
-
Dissolve PHC in sterile saline: Weigh the calculated amount of PHC powder and dissolve it in the appropriate volume of sterile 0.9% saline to achieve the desired final concentration. For example, to prepare 10 mL of a 0.045 mg/mL solution, dissolve 0.45 mg of PHC in 10 mL of sterile saline.
-
Ensure complete dissolution: Vortex the solution until the PHC powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.[2]
-
Sterile filtration: Draw the PHC solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial. This step is crucial to remove any potential microbial contamination.
-
Storage: Store the prepared sterile solution at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[2] Aliquot the solution to avoid repeated freeze-thaw cycles.
Administration Route
The most common and effective route of administration for this compound in mouse sepsis models is intraperitoneal (IP) injection .[3][4]
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice
The CLP model is the gold standard for inducing polymicrobial sepsis in rodents and is the model most frequently used in studies evaluating PHC.
Materials:
-
Male or female mice (e.g., C57BL/6), 8-12 weeks old
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol and povidone-iodine for disinfection
-
Wound clips or sutures for skin closure
-
Warming pad
-
Pre-warmed sterile 0.9% saline for fluid resuscitation
Protocol:
-
Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with alternating scrubs of 70% ethanol and povidone-iodine.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum with a 3-0 silk suture at a position approximately 5-10 mm from the distal end, ensuring not to obstruct the bowel.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter can be gently expressed to ensure patency.
-
Return Cecum and Closure: Carefully return the cecum to the peritoneal cavity. Close the abdominal wall with sutures and the skin with wound clips or sutures.
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile 0.9% saline subcutaneously to provide fluid resuscitation.
-
Post-operative Care: Place the mouse on a warming pad until it has fully recovered from anesthesia. Provide easy access to food and water. Monitor the animals closely for signs of distress.
This compound Treatment Protocol
-
Timing of Administration: In most studies, PHC is administered as a pre-treatment, typically 1 hour before the induction of sepsis (CLP surgery).[4]
-
Injection: Administer the prepared PHC solution (0.3 mg/kg or 0.45 mg/kg) via intraperitoneal injection.
-
Control Groups:
-
Sham Group: Mice undergo the same surgical procedure (laparotomy and cecum exteriorization) but without ligation and puncture. This group receives a vehicle (e.g., sterile saline) injection.
-
CLP + Vehicle Group: Mice undergo the CLP procedure and receive an equivalent volume of the vehicle (sterile saline) instead of the PHC solution.
-
Data Presentation: Quantitative Outcomes
The following table summarizes the key quantitative data from studies investigating the effects of this compound in mouse models of sepsis.
| Parameter | Sepsis Model | This compound Dosage | Key Findings | Reference |
| Survival Rate | CLP | 0.45 mg/kg (IP) | Significantly improved 96-hour survival compared to the CLP group. | [3][4] |
| Inflammatory Cytokines | ||||
| TNF-α | CLP | 0.45 mg/kg (IP) | Markedly decreased serum levels of TNF-α. | [3][4] |
| IL-6 | CLP | 0.45 mg/kg (IP) | Significantly decreased levels of IL-6 in lung tissue. | |
| Oxidative Stress Markers | ||||
| Malondialdehyde (MDA) | CLP | 0.45 mg/kg (IP) | Significantly decreased MDA content in lung and hepatic tissues. | [3][4] |
| Superoxide Dismutase (SOD) | CLP | 0.45 mg/kg (IP) | Enhanced SOD activity in lung and hepatic tissues. | [3][4] |
| Organ Injury Markers | ||||
| iNOS mRNA expression | CLP | 0.45 mg/kg (IP) | Suppressed iNOS mRNA expression in lung and hepatic tissues. | [3][4] |
Mechanism of Action and Signaling Pathways
This compound exerts its protective effects in sepsis through the modulation of key inflammatory signaling pathways. As an anticholinergic agent, its primary mechanism involves the blockade of muscarinic receptors.[1] This action leads to the downstream inhibition of pro-inflammatory signaling cascades.
The primary signaling pathways affected by PHC in the context of sepsis are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: PHC has been shown to inhibit the activation of NF-κB.[6] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: PHC treatment can suppress the phosphorylation and activation of key MAPK proteins, specifically ERK1/2 (Extracellular signal-regulated kinases) and p38.[6] These kinases are involved in cellular responses to stress and inflammation.
It is hypothesized that as an anticholinergic drug, PHC may also interact with the cholinergic anti-inflammatory pathway , a neuro-immune axis where acetylcholine signaling can suppress inflammation. However, the precise nature of this interaction in the context of sepsis requires further investigation.[1][6]
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model of sepsis.
References
- 1. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of this compound on septic mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols: In Vitro Assay for Penehyclidine Hydrochloride's Anti-inflammatory Effect
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penehyclidine hydrochloride (PHC) is an anticholinergic drug that has demonstrated significant anti-inflammatory properties.[1] In vitro assays are essential for elucidating the mechanisms underlying these effects and for the initial screening of anti-inflammatory drug candidates.[2] This document provides detailed protocols for assessing the anti-inflammatory effects of PHC in vitro, focusing on its impact on macrophage and neutrophil functions, and its modulation of key inflammatory signaling pathways.
The most common in vitro model for studying inflammation involves the use of murine macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][3][4] PHC has been shown to mitigate the inflammatory response in these cells by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[1][5] The primary mechanisms of action involve the activation of the Nrf2/HO-1 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB and MAPK signaling cascades.[1][5][6][7][8][9]
Key Signaling Pathways
The anti-inflammatory activity of this compound is primarily mediated through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways.
NF-κB and MAPK Signaling Pathways in Inflammation
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Upon stimulation by inflammatory triggers like LPS, these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes. PHC has been shown to inhibit the activation of both NF-κB and key MAPK proteins such as p38 and ERK.[5][7][10]
Caption: Inhibition of NF-κB and MAPK pathways by PHC.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by stimuli like PHC, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), which in turn exert anti-inflammatory effects.[1][3][8]
Caption: Activation of the Nrf2/HO-1 pathway by PHC.
Experimental Workflow
A typical workflow for assessing the anti-inflammatory effects of PHC involves cell culture, treatment with PHC and an inflammatory stimulus (LPS), followed by various assays to measure inflammatory markers and analyze signaling pathways.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of PHC (e.g., 1, 5, 10 µg/mL) for 1-2 hours.[1][12]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine release).[1] Include a vehicle control (medium only), a PHC-only control, and an LPS-only control.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
After overnight incubation, treat the cells with various concentrations of PHC for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Nitric Oxide (Griess Assay)
-
Principle: This colorimetric assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve of sodium nitrite.
-
Cytokine and Prostaglandin E2 Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as TNF-α, IL-6, IL-1β, and PGE2, in the culture supernatant.[1][3]
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine or PGE2 kit.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to produce a measurable color change.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the concentration based on a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression levels and phosphorylation status of specific proteins in cell lysates, providing insight into the activation of signaling pathways.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p38, p-ERK, ERK, p-IκBα, IκBα, Nrf2, HO-1, GAPDH/β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.
-
Human Neutrophil Elastase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of human neutrophil elastase (HNE), a key enzyme involved in inflammation-mediated tissue damage.[13][14] A fluorometric or colorimetric substrate for HNE is used.[15][16]
-
Protocol:
-
In a 96-well plate, add assay buffer, human neutrophil elastase, and various concentrations of PHC or a known inhibitor (e.g., Sivelestat).
-
Incubate for 10-15 minutes at room temperature.
-
Add the HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA).
-
Measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) |
| Control | 0 | 100 ± 5.2 |
| PHC | 1 | 98.5 ± 4.8 |
| PHC | 5 | 97.1 ± 5.5 |
| PHC | 10 | 95.3 ± 6.1 |
| PHC | 25 | 85.2 ± 7.3 |
| PHC | 50 | 60.7 ± 8.1** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Control. (Example data) |
Table 2: Effect of this compound on LPS-Induced Inflammatory Mediators
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | PGE2 (pg/mL) |
| Control | 1.2 ± 0.3 | 25.4 ± 5.1 | 15.8 ± 3.9 | 10.2 ± 2.5 | 30.5 ± 6.2 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1500.7 ± 120.3 | 850.2 ± 75.6 | 450.6 ± 40.1 | 620.1 ± 55.4 |
| LPS + PHC (1 µg/mL) | 18.5 ± 1.9 | 1100.2 ± 98.7 | 650.9 ± 60.2 | 320.4 ± 31.8 | 480.7 ± 45.3 |
| LPS + PHC (5 µg/mL) | 10.1 ± 1.5 | 750.6 ± 65.4 | 420.1 ± 41.5 | 210.8 ± 22.3 | 310.5 ± 30.1** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. LPS alone. (Example data) |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment Group | p-p38 / p38 | p-IκBα / IκBα | Nuclear Nrf2 / Histone H3 | HO-1 / β-actin |
| Control | 0.1 ± 0.02 | 0.08 ± 0.01 | 0.15 ± 0.03 | 0.2 ± 0.04 |
| LPS (1 µg/mL) | 1.0 ± 0.1 | 1.0 ± 0.09 | 0.18 ± 0.04 | 0.25 ± 0.05 |
| LPS + PHC (5 µg/mL) | 0.4 ± 0.05 | 0.35 ± 0.04 | 0.85 ± 0.07 | 0.9 ± 0.08 |
| *Data are presented as relative fold change normalized to the control and loading control. *p < 0.01 vs. LPS alone. (Example data) |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory effects of this compound. By utilizing LPS-stimulated macrophages and relevant biochemical and molecular assays, researchers can effectively characterize the inhibitory effects of PHC on inflammatory mediator production and dissect the underlying signaling pathways. This information is crucial for the continued development and characterization of PHC as a potential therapeutic agent for inflammatory diseases.
References
- 1. advances.umw.edu.pl [advances.umw.edu.pl]
- 2. journalajrb.com [journalajrb.com]
- 3. This compound alleviates LPS-induced inflammatory responses and oxidative stress via ROS/Nrf2/HO-1 activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPS-induced response in J774A.1 macrophage cell culture – indicative markers for stimulated antioxidant defense, inflammation and phagocytosis | Todorova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 5. This compound inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound attenuates LPS-induced acute lung injury involvement of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppressed peripheral nerve injury-induced neuropathic pain by inhibiting microglial MAPK/p-p38/IL-1β pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on expressions of MAPK in mice with CLP-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation [frontiersin.org]
- 12. Effect of this compound on β-arrestin-1 expression in lipopolysaccharide-induced human pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. Inhibition of Human Neutrophil Elastase by Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
Penehyclidine Hydrochloride: Application Notes and Protocols for Acute Lung Injury Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of penehyclidine hydrochloride (PHC) in preclinical animal models of acute lung injury (ALI). The information compiled herein, based on peer-reviewed studies, is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of PHC. Detailed protocols for inducing ALI and performing key analytical assays are provided, along with a summary of quantitative data and a visualization of the implicated signaling pathways.
This compound, a selective M1 and M3 cholinergic receptor antagonist, has demonstrated significant protective effects in various animal models of ALI.[1] Its therapeutic efficacy is attributed to a multi-faceted mechanism of action that includes attenuation of inflammation, oxidative stress, apoptosis, and endoplasmic reticulum stress.[1][2]
Summary of Preclinical Data
The following tables summarize the quantitative findings from studies investigating the effects of PHC in lipopolysaccharide (LPS)-induced ALI animal models. These data highlight the consistent protective effects of PHC across various measured parameters.
Table 1: Effect of this compound on Lung Injury and Edema
| Animal Model | PHC Dosage | Key Parameter | Control Group | ALI Group (LPS) | ALI + PHC Group | Reference |
| Sprague-Dawley Rats | 1.0 mg/kg (IV) | Lung Injury Score | Low | Significantly Increased | Significantly Decreased | [1] |
| Sprague-Dawley Rats | 1.0 mg/kg (IV) | Lung Wet/Dry Weight Ratio | Normal | Significantly Increased | Significantly Decreased | [1] |
| Sprague-Dawley Rats | 0.3, 1.0, 3.0 mg/kg (IP) | Lung Wet/Dry Weight Ratio | Normal | Significantly Increased | Dose-dependently Decreased | [3] |
| Sprague-Dawley Rats | 1.0, 3.0 mg/kg | Pathological Scores | Low | Significantly Increased | Significantly Decreased | [4] |
Table 2: Effect of this compound on Inflammatory Markers
| Animal Model | PHC Dosage | Inflammatory Marker | ALI Group (LPS) | ALI + PHC Group | Reference |
| Sprague-Dawley Rats | 1.0 mg/kg (IV) | TNF-α (BALF) | Significantly Increased | Significantly Decreased | [1] |
| Sprague-Dawley Rats | 1.0 mg/kg (IV) | IL-1β (BALF) | Significantly Increased | Significantly Decreased | [1] |
| Sprague-Dawley Rats | 1.0 mg/kg (IV) | IL-6 (BALF) | Significantly Increased | Significantly Decreased | [1] |
| Sprague-Dawley Rats | 1.0, 3.0 mg/kg | TNF-α (Serum) | Significantly Increased | Significantly Decreased | [4][5] |
| Sprague-Dawley Rats | 1.0, 3.0 mg/kg | IL-6 (Serum) | Significantly Increased | Significantly Decreased | [4][5] |
| Mice | Not Specified | TNF-α, IL-1β, IL-6 | Increased | Decreased | [6] |
Table 3: Effect of this compound on Oxidative Stress Markers
| Animal Model | PHC Dosage | Oxidative Stress Marker | ALI Group (LPS) | ALI + PHC Group | Reference |
| Sprague-Dawley Rats | 1.0 mg/kg (IV) | MPO Activity (Lung) | Significantly Increased | Significantly Decreased | [1] |
| Sprague-Dawley Rats | 1.0 mg/kg (IV) | MDA Level (Lung) | Significantly Increased | Significantly Decreased | [1] |
| Sprague-Dawley Rats | 1.0 mg/kg (IV) | SOD Activity (Lung) | Significantly Decreased | Significantly Increased | [1][7] |
| Sprague-Dawley Rats | 1.0 mg/kg (IV) | GSH-Px Level (Lung) | Significantly Decreased | Significantly Increased | [1] |
| Sprague-Dawley Rats | 0.5, 1.0, 2.5 mg/kg | MPO, MDA | Increased | Dose-dependently Decreased | [2] |
| Sprague-Dawley Rats | 0.5, 1.0, 2.5 mg/kg | SOD, GSH-Px | Decreased | Dose-dependently Increased | [2] |
Table 4: Effect of this compound on Apoptosis Markers
| Animal Model | PHC Dosage | Apoptosis Marker | ALI Group (LPS) | ALI + PHC Group | Reference |
| Sprague-Dawley Rats | 1.0 mg/kg (IV) | TUNEL-positive cells | Significantly Increased | Significantly Decreased | [1] |
| Sprague-Dawley Rats | 0.5, 1.0, 2.5 mg/kg | Bax/Bcl-2 Ratio | Increased | Dose-dependently Decreased | [2] |
| Sprague-Dawley Rats | 0.5, 1.0, 2.5 mg/kg | Caspase-3, Caspase-9 | Increased | Dose-dependently Decreased | [2] |
| Trauma/Hemorrhagic Shock Rats | Not Specified | Fas, FasL, Caspase-8, Caspase-3 | Increased | Decreased | [8] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects in ALI by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms.
Caption: PHC activates the PI3K/Akt pathway to mitigate ALI.
Caption: PHC inhibits the NF-κB pathway to reduce inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on PHC and ALI.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
This protocol describes a common method for inducing ALI in rats to study the effects of therapeutic agents like PHC.[1][2][7]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5)
-
This compound (PHC)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., pentobarbital sodium)
-
Intravenous (IV) and intratracheal (IT) administration supplies
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly divide the rats into experimental groups (e.g., Sham, ALI (LPS), ALI + PHC). A typical group size is n=8.[1]
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital sodium).
-
PHC Administration (Pre-treatment): In the treatment group, administer PHC (e.g., 1.0 mg/kg) via intravenous injection 30-60 minutes before LPS administration.[1][7] The sham and ALI groups receive an equivalent volume of saline.
-
LPS Instillation (ALI Induction):
-
Place the anesthetized rat in a supine position.
-
Surgically expose the trachea.
-
Instill LPS (e.g., 5 mg/kg body weight) dissolved in sterile saline directly into the trachea using a fine-gauge needle or catheter.[1][9] A small bolus of air can be used to ensure distribution into the lungs.[10][11]
-
The sham group receives an intratracheal instillation of sterile saline only.
-
-
Post-Procedure Care: Suture the incision and allow the animals to recover from anesthesia. Monitor for signs of distress.
-
Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), re-anesthetize the animals.[1][7]
-
Collect blood samples via cardiac puncture for serum analysis.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).
-
Harvest lung tissues for histopathological analysis, wet/dry weight ratio measurement, and biochemical assays.
-
-
Euthanasia: Euthanize the animals using an approved method.
Protocol 2: Assessment of Lung Injury
A. Lung Wet-to-Dry (W/D) Weight Ratio: [1]
-
Excise the right lung lobe immediately after euthanasia.
-
Gently blot the lung to remove excess blood and weigh it to obtain the "wet weight."
-
Dry the lung tissue in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.
-
Weigh the dried lung tissue to obtain the "dry weight."
-
Calculate the W/D ratio as an indicator of pulmonary edema.
B. Histopathological Examination: [1][3]
-
Fix the left lung lobe in 10% neutral buffered formalin for at least 24 hours.
-
Embed the fixed tissue in paraffin.
-
Section the paraffin blocks into 4-5 µm thick slices.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope to assess for signs of lung injury, including alveolar congestion, hemorrhage, inflammatory cell infiltration, and thickening of the alveolar wall.
-
Score the lung injury based on a semi-quantitative scoring system.
Protocol 3: Measurement of Inflammatory Cytokines
-
Collect BALF and/or serum samples as described in Protocol 1.
-
Centrifuge the samples to remove cells and debris.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][12]
Protocol 4: Analysis of Oxidative Stress
-
Homogenize a portion of the harvested lung tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the activity of myeloperoxidase (MPO) as an index of neutrophil infiltration.[1][2]
-
Quantify the levels of malondialdehyde (MDA) as a marker of lipid peroxidation.[1][2][7]
-
Determine the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercially available assay kits.[1][2][7]
Protocol 5: Western Blot Analysis for Signaling Proteins
-
Extract total protein from lung tissue homogenates or cell lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of PI3K, Akt, NF-κB p65, p38 MAPK).[1][7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of PHC in an LPS-induced ALI rat model.
Caption: Workflow for PHC evaluation in an ALI animal model.
References
- 1. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Ameliorating Apoptosis and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound postconditioning on lipopolysaccharide-induced acute lung injury by inhibition of inflammatory factors in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penehyclidine ameliorates acute lung injury by inhibiting Toll-like receptor 2/4 expression and nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound attenuates LPS-induced acute lung injury involvement of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exerts protective effects in rats with acute lung injury via the Fas/FasL signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound defends against LPS-induced ALI in rats by mitigating endoplasmic reticulum stress and promoting the Hes1/Notch1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 11. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 12. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Penehyclidine Hydrochloride in Cerebral Ischemia-Reperfusion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Penehyclidine hydrochloride (PHC), a selective anticholinergic agent, in preclinical models of cerebral ischemia-reperfusion (I/R) injury. This document details the established neuroprotective effects of PHC, outlines relevant experimental protocols, and summarizes key quantitative findings from published research.
This compound has demonstrated significant therapeutic potential in mitigating the complex pathological cascade initiated by the restoration of blood flow to ischemic brain tissue. Its mechanisms of action are multifaceted, encompassing anti-inflammatory, anti-apoptotic, and anti-oxidative stress pathways. These notes are intended to serve as a practical guide for researchers investigating novel therapeutic strategies for ischemic stroke.
Neuroprotective Effects of this compound
This compound exerts its neuroprotective effects through several key mechanisms:
-
Reduction of Excitotoxicity: PHC has been shown to inhibit the release of excitatory amino acids such as glutamate and aspartate in the ischemic brain tissue.[1][2] It also reduces the expression of the NR1 subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic neuronal damage.[1][2]
-
Anti-Apoptotic Activity: PHC effectively reduces neuronal apoptosis in the ischemic penumbra.[1][3] This is achieved by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein caspase-3.[1][3]
-
Attenuation of Oxidative Stress: The compound enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing the levels of lipid peroxidation products like malondialdehyde (MDA) and reactive oxygen species (ROS).[1][4][5]
-
Anti-Inflammatory Effects: PHC postconditioning significantly inhibits the increase of pro-inflammatory cytokines, such as TNF-α and IL-1β, in response to I/R injury.[4][5]
-
Modulation of Signaling Pathways: The neuroprotective effects of PHC are linked to the downregulation of the JNK/p38MAPK signaling pathway.[5] Additionally, in other ischemia-reperfusion models, PHC has been shown to activate the PI3K/Akt pathway, which is a crucial pro-survival signaling cascade.[6][7][8][9]
-
Mitochondrial Protection: PHC postconditioning has been found to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death, through the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[4][10]
Summary of Quantitative Data
The following tables summarize the key quantitative outcomes from preclinical studies investigating the efficacy of this compound in cerebral I/R models.
Table 1: Effects of this compound on Neurological Deficits, Infarct Volume, and Brain Edema
| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Neurological Deficit Score | Mouse MCAO | I/R + PHC | 0.1 mg/kg | Significant Improvement | [5] |
| I/R + PHC | 1 mg/kg | Significant Improvement | [5] | ||
| Infarct Volume | Mouse MCAO | I/R + PHC | 0.1 mg/kg | Significant Reduction | [5] |
| I/R + PHC | 1 mg/kg | Significant Reduction | [5] | ||
| Rat MCAO | PHC Pretreatment | Not Specified | Significant Reduction | [3] | |
| Brain Water Content | Mouse MCAO | I/R + PHC | 0.1 mg/kg | Significant Reduction | [5] |
| I/R + PHC | 1 mg/kg | Significant Reduction | [5] | ||
| Rat MCAO | PHC Postconditioning | Not Specified | Significant Reduction | [4] |
Table 2: Effects of this compound on Biomarkers of Oxidative Stress and Inflammation
| Biomarker | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| SOD | Rat MCAO | PHC Pretreatment | Not Specified | Increased Activity | [1] |
| Mouse MCAO | I/R + PHC | 0.1 mg/kg | Increased Levels | [5] | |
| Mouse MCAO | I/R + PHC | 1 mg/kg | Increased Levels | [5] | |
| MDA | Rat MCAO | PHC Pretreatment | Not Specified | Decreased Content | [1] |
| Mouse MCAO | I/R + PHC | 0.1 mg/kg | Decreased Levels | [5] | |
| Mouse MCAO | I/R + PHC | 1 mg/kg | Decreased Levels | [5] | |
| GSH-Px | Mouse MCAO | I/R + PHC | 0.1 mg/kg | Increased Levels | [5] |
| Mouse MCAO | I/R + PHC | 1 mg/kg | Increased Levels | [5] | |
| TNF-α | Mouse MCAO | I/R + PHC | 0.1 mg/kg | Decreased Levels | [5] |
| Mouse MCAO | I/R + PHC | 1 mg/kg | Decreased Levels | [5] | |
| IL-1β | Mouse MCAO | I/R + PHC | 0.1 mg/kg | Decreased Levels | [5] |
| Mouse MCAO | I/R + PHC | 1 mg/kg | Decreased Levels | [5] |
Table 3: Effects of this compound on Apoptotic and Signaling Molecules
| Molecule | Model | Treatment Group | Dosage | Outcome | Reference |
| Bcl-2 | Rat MCAO | PHC Pretreatment | Not Specified | Increased Expression | [1][3] |
| Caspase-3 | Rat MCAO | PHC Pretreatment | Not Specified | Decreased Expression | [1][3] |
| p-JNK | Mouse MCAO | I/R + PHC | 1 mg/kg | Decreased Phosphorylation | [5] |
| p-p38MAPK | Mouse MCAO | I/R + PHC | 1 mg/kg | Decreased Phosphorylation | [5] |
| p-c-Jun | Mouse MCAO | I/R + PHC | 1 mg/kg | Decreased Phosphorylation | [5] |
| NR1 (NMDA Receptor Subunit) | Rat Hippocampal Neurons (in vitro) | PHC Treatment | Not Specified | Decreased mRNA Expression | [1] |
| Glutamate | Rat Global Cerebral I/R | PHC Treatment | 2 mg/kg | Decreased Extracellular Levels | [2] |
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice.
-
This compound (PHC) solution.
-
Anesthetic (e.g., isoflurane, pentobarbital sodium).
-
Surgical instruments for MCAO.
-
3-0 or 4-0 monofilament nylon suture with a rounded tip.
Protocol:
-
Animal Preparation: Anesthetize the animal and maintain body temperature at 37°C.
-
Surgical Procedure (Intraluminal Suture Method):
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 3-0 monofilament nylon suture (for rats) into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 1.5 to 2 hours.
-
-
Reperfusion: After the ischemic period, gently withdraw the suture to allow for reperfusion.
-
PHC Administration:
-
Post-Operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative analgesia and care.
-
Outcome Assessment (typically at 24 hours post-reperfusion):
-
Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized scoring system (e.g., Zea Longa score).
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Brain Water Content: Measure the wet and dry weight of the brain hemispheres to determine edema.
-
Biochemical and Molecular Analyses: Collect brain tissue from the ischemic hemisphere for Western blotting, immunohistochemistry, ELISA, or PCR.
-
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
The OGD/R model simulates ischemic conditions in cultured neurons or brain slices.
Materials:
-
Primary hippocampal neuron cultures or other neural cell lines.
-
Glucose-free Earle's Balanced Salt Solution (EBSS) or similar buffer.
-
Hypoxic chamber (95% N₂, 5% CO₂).
-
This compound solution.
Protocol:
-
Cell Culture: Plate and culture neurons to the desired confluency.
-
OGD Induction:
-
Wash the cells with glucose-free EBSS.
-
Replace the culture medium with glucose-free EBSS.
-
Place the culture plates in a hypoxic chamber for a defined period (e.g., 1-2 hours).
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with normal, glucose-containing culture medium.
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) for the desired reperfusion time (e.g., 6-24 hours).
-
-
PHC Treatment: Add PHC to the culture medium at the desired concentration, either before OGD (pretreatment) or at the start of reperfusion (post-treatment).
-
Outcome Assessment:
-
Cell Viability: Assess using assays such as MTT or LDH release.
-
Apoptosis: Quantify using TUNEL staining or flow cytometry for Annexin V/PI.
-
Molecular Analysis: Perform Western blotting, PCR, or immunofluorescence to measure protein and gene expression.
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of cerebral ischemia-reperfusion injury.
Caption: this compound's neuroprotective mechanisms.
Caption: PI3K/Akt signaling pathway activation by PHC.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in an in vivo model of cerebral ischemia-reperfusion.
Caption: In vivo experimental workflow for PHC evaluation.
References
- 1. Neuroprotective effect of this compound on focal cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound inhibits glutamate release and related research in global brain ischemia/reperfusion rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound on focal cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound postconditioning ameliorates cerebral ischemia-reperfusion injury: critical role of mitochondrial ATP sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound against cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates lung ischemia-reperfusion injury by inhibiting pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects against anoxia/reoxygenation injury in cardiomyocytes through ATP-sensitive potassium channels, and the Akt/GSK-3β and Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Protects Rat Cardiomyocytes from Ischemia-Reperfusion Injury by Platelet-derived Growth Factor-B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound postconditioning ameliorates cerebral ischemia-reperfusion injury: critical role of mitochondrial ATP sensitive potassium channel [aber.apacsci.com]
Application Notes: Quantifying the Anti-inflammatory Effects of Penehyclidine Hydrochloride Using Cytokine ELISA
Introduction
Penehyclidine hydrochloride (PHC) is an anticholinergic drug recognized for its selective antagonist activity on M1 and M3 muscarinic receptors. Beyond its established clinical uses, emerging research has highlighted its significant anti-inflammatory, anti-oxidative, and anti-apoptotic properties. PHC has been shown to provide protective effects in various inflammatory conditions, such as acute lung injury (ALI), by modulating the host's immune response.[1][2] A key mechanism behind its protective action is the suppression of pro-inflammatory cytokines.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based technique ideal for detecting and quantifying soluble proteins like cytokines in biological samples, including cell culture supernatants.[3][4] This document provides a detailed protocol for utilizing a sandwich ELISA to measure the concentrations of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β)—following PHC treatment in an in vitro inflammation model.
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple signaling pathways. In models of inflammation, such as those induced by lipopolysaccharide (LPS), PHC has been demonstrated to:
-
Inhibit NF-κB and MAPK Pathways: PHC can blunt the activation of Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like p38MAPK and ERK.[1][5][6] These pathways are critical for the transcriptional activation of pro-inflammatory cytokine genes.
-
Activate the Nrf2 Pathway: PHC activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9][10] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the suppression of oxidative stress and inflammation.
-
Downregulate Toll-Like Receptors (TLRs): PHC can suppress the expression of TLR2 and TLR4, which are key receptors that recognize pathogen-associated molecular patterns like LPS and initiate the inflammatory cascade.[1]
These actions collectively lead to a significant reduction in the production and secretion of pro-inflammatory cytokines, which can be precisely quantified using ELISA.
Data Presentation
The following tables summarize the typical effects of this compound on cytokine production in LPS-stimulated in vitro models. Data is presented to illustrate the expected trends.
Table 1: Effect of PHC on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages (e.g., RAW 264.7)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Markedly Increased | Markedly Increased | Markedly Increased |
| LPS + PHC (Low Dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + PHC (High Dose) | Further Reduced | Further Reduced | Further Reduced |
| Data compiled from studies demonstrating that PHC significantly attenuates LPS-induced secretion of TNF-α, IL-6, and IL-1β in a dose-dependent manner.[6][11] |
Table 2: Effect of PHC on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Lung Epithelial Cells (e.g., BEAS-2B)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | Baseline | Baseline | Baseline |
| LPS (10 ng/mL) | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + PHC (0.01-1.0 µM) | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced |
| This table reflects findings where PHC treatment reduced the elevated levels of key inflammatory mediators in a lung injury cell model. |
Experimental Protocols & Visualizations
Overall Experimental Workflow
The procedure involves culturing an appropriate cell line, inducing an inflammatory response with LPS, treating the cells with PHC, collecting the supernatant, and quantifying cytokine levels using a sandwich ELISA.
Caption: Experimental workflow for analyzing cytokine levels after PHC treatment.
Protocol 1: In Vitro Cell Treatment and Supernatant Collection
This protocol is designed for a 96-well plate format but can be scaled as needed.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (PHC) stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 0.1 million cells/well.[12]
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for adherence.
-
PHC Pre-treatment: Prepare working dilutions of PHC in serum-free media. Remove the old media from the cells and add the PHC-containing media. Incubate for 1 hour.
-
Example concentrations: 1 µg/mL and 5 µg/mL.
-
Include a "vehicle control" group that receives media without PHC.
-
-
LPS Stimulation: Prepare a working solution of LPS. Add LPS directly to the wells containing the PHC media to achieve the final desired concentration (e.g., 1 µg/mL). Do not add LPS to the negative control wells.
-
Incubation: Return the plate to the incubator and incubate for 24 hours.[12]
-
Supernatant Collection: After incubation, centrifuge the plate at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris.
-
Storage: Carefully collect the supernatant without disturbing the cell pellet. Samples can be assayed immediately or aliquoted and stored at -80°C for later analysis.[13]
Protocol 2: Sandwich ELISA for Cytokine Quantification
This is a general protocol for a sandwich ELISA. Always refer to the specific manufacturer's instructions for the ELISA kit being used.[3][14]
Materials:
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant standard, enzyme conjugate (e.g., Streptavidin-HRP), and substrate (e.g., TMB))
-
Collected cell culture supernatants
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., bicarbonate buffer)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent / Blocking Buffer (e.g., PBS with 10% FBS or 1% BSA)[12]
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in Coating Buffer. Add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.[14]
-
Washing & Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).[12]
-
Standard & Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and the collected cell culture supernatants (diluted if necessary in Assay Diluent) to the appropriate wells. Incubate for 2 hours at RT.[12][13]
-
Detection Antibody: Wash the plate 5 times. Dilute the biotinylated detection antibody in Assay Diluent. Add 100 µL to each well and incubate for 1 hour at RT.[12]
-
Enzyme Conjugate: Wash the plate 5 times. Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL to each well and incubate for 30-60 minutes at RT in the dark.
-
Substrate Development: Wash the plate 7 times. Add 100 µL of TMB Substrate to each well. Incubate at RT in the dark for 15-30 minutes, or until a color gradient develops.[12]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample.
PHC Signaling Pathway Visualization
This diagram illustrates the key signaling pathways modulated by this compound to produce its anti-inflammatory effects.
Caption: PHC inhibits LPS-induced inflammation via NF-κB/MAPK and activates Nrf2.
References
- 1. Penehyclidine ameliorates acute lung injury by inhibiting Toll-like receptor 2/4 expression and nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. h-h-c.com [h-h-c.com]
- 4. biomatik.com [biomatik.com]
- 5. This compound attenuates LPS-induced acute lung injury involvement of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penehyclidine prevents nuclear factor-kappaB activation in acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway | Aging [aging-us.com]
- 9. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 10. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols: Penehyclidine Hydrochloride in COPD Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of penehyclidine hydrochloride (PHC) in preclinical research models of Chronic Obstructive Pulmonary Disease (COPD). This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of the key signaling pathways involved in the therapeutic effects of PHC.
This compound is a selective antagonist of M1 and M3 muscarinic receptors with anticholinergic, anti-inflammatory, and antioxidant properties.[1][2] It is being investigated as a potential therapeutic agent for COPD due to its ability to induce bronchodilation and modulate inflammatory responses in the lungs.[3][4]
Experimental Protocols
Rat Model of COPD Induced by Cigarette Smoke and Lipopolysaccharide
This protocol is based on a methodology described in a study by Chen et al., 2021. It is important to note that this article has been retracted due to concerns about data integrity.[5][6][7] Researchers should exercise caution and consider this methodology as a reference point for developing their own protocols.
Objective: To establish a rat model of COPD exhibiting chronic airway inflammation and pathological changes consistent with the human disease.
Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
Cigarette smoke exposure system
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound for injection
-
Normal saline
-
Anesthetic agents (e.g., pentobarbital sodium)
-
Mechanical ventilator
Procedure:
-
COPD Model Induction (8 weeks):
-
Expose rats to cigarette smoke for 30 minutes daily for 60 days.
-
On day 1 and day 30, instill 200 µg of LPS dissolved in normal saline into the trachea of each rat under light anesthesia.[8]
-
-
Animal Grouping:
-
Control Group (C): Healthy rats receiving no treatment.
-
COPD Model Group (M): Rats subjected to the COPD induction protocol.
-
Saline Group (N): COPD model rats receiving an intravenous injection of normal saline.
-
This compound Group (H): COPD model rats receiving an intravenous injection of this compound.
-
-
Drug Administration:
-
Mechanical Ventilation:
-
Following drug or saline administration, subject the rats to mechanical ventilation for a specified period (e.g., 2 hours).[9]
-
-
Sample Collection and Analysis:
-
At the end of the experimental period, collect lung tissue and blood samples for analysis.
-
Assess lung wet-to-dry (W/D) weight ratio to measure pulmonary edema.
-
Measure levels of inflammatory cytokines (e.g., TNF-α, IL-10) in lung tissue homogenates using ELISA.
-
Analyze the expression of signaling proteins (e.g., JNK, p-JNK) via Western blot.[8]
-
Perform histopathological examination of lung tissue sections stained with Hematoxylin and Eosin (H&E).
-
Experimental Workflow Diagram:
COPD rat model experimental workflow.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on Inflammatory Markers in a Rat COPD Model
| Parameter | Control Group (C) | COPD Model Group (M) | Saline Group (N) | PHC Group (H) |
| Lung W/D Ratio | Decreased | Increased | No significant change from M | Decreased (P < 0.05 vs N)[8] |
| TNF-α Level | Low | Increased (P < 0.05 vs C)[8] | No significant change from M | Decreased (P < 0.05 vs N)[8] |
| IL-10 Level | High | Decreased (P < 0.05 vs C)[8] | No significant change from M | Increased (P < 0.05 vs N)[8] |
| JNK Level | Low | Increased (P < 0.05 vs C)[8] | No significant change from M | Decreased (P < 0.05 vs N)[8] |
| p-JNK Level | Low | Increased (P < 0.05 vs C)[8] | No significant change from M | Decreased (P < 0.05 vs N)[8] |
| Data are derived from the retracted publication by Chen et al., 2021 and should be interpreted with caution. |
Table 2: Effect of this compound on Inflammatory Cytokines in a Rat Model of Cardiopulmonary Bypass-Related Lung Injury
| Cytokine | Control Group | CPB Group | PHC Group |
| Serum TNF-α | Low | Significantly Increased | Significantly Decreased (vs CPB)[10] |
| Serum IL-6 | Low | Significantly Increased | Significantly Decreased (vs CPB)[10] |
| Serum IL-1β | Low | Significantly Increased | Significantly Decreased (vs CPB)[10] |
Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. As a selective M1 and M3 muscarinic receptor antagonist, it can interfere with acetylcholine-mediated inflammation.[1][4] Furthermore, studies suggest its involvement in the Toll-like receptor (TLR) and c-Jun N-terminal kinase (JNK) signaling cascades.[3][4][8]
Proposed Anti-inflammatory Signaling Pathway of this compound:
PHC's proposed anti-inflammatory mechanism.
Logical Relationship of PHC's Therapeutic Effects in COPD:
Therapeutic logic of PHC in COPD.
Conclusion
This compound demonstrates significant anti-inflammatory effects in preclinical models of lung injury, including models with features relevant to COPD. Its mechanism of action appears to involve the antagonism of muscarinic receptors and the modulation of key inflammatory signaling pathways such as the JNK and TLR pathways. The provided protocols and data offer a foundation for researchers to further investigate the therapeutic potential of PHC for COPD. However, given the retraction of a key study in this specific area, further well-controlled and validated studies are essential to confirm these findings and to fully elucidate the efficacy and mechanisms of this compound in the context of COPD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potential drug for treating COPD by attenuating Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound: a potential drug for treating COPD by attenuating Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The Mechanism of this compound and Its Effect on the Inflammatory Response of Lung Tissue in Rats with Chronic Obstructive Pulmonary Disease During Mechanical Ventilation [Retraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of this compound and Its Effect on the Inflammatory Response of Lung Tissue in Rats with Chronic Obstructive Pulmonary Disease During Mechanical Ventilation [Retraction] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of this compound and Its Effect on the Inflammatory Response of Lung Tissue in Rats with Chronic Obstructive Pulmonary Disease During Mechanical Ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Effect of this compound on inflammatory response and oxidative stress in rats with cardiopulmonary bypass related-lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Penehyclidine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing cell viability following treatment with Penehyclidine hydrochloride (PHC). PHC is recognized for its anticholinergic, anti-inflammatory, and antioxidant properties, and has demonstrated protective effects against cellular injury in various experimental models.[1][2] This document outlines the methodologies for quantifying the effects of PHC on cell viability and elucidates the key signaling pathways involved in its mechanism of action.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the viability of different cell lines as determined by colorimetric assays.
Table 1: Effect of this compound on H9C2 Cardiomyocyte Viability under Simulated Ischemia-Reperfusion (SIR) Injury
| PHC Concentration (µM) | Cell Viability (OD at 450 nm) | Reference |
| 0 (SIR Control) | ~0.6 | [3] |
| 0.025 | ~0.65 | [3] |
| 0.05 | ~0.75 | [3] |
| 0.1 | ~0.85 | [3] |
| 0.2 | ~0.8 | [3] |
| 0.5 | ~0.78 | [3] |
| 1 | ~0.75 | [3] |
| 5 | ~0.72 | [3] |
| 10 | ~0.7 | [3] |
Note: Data are approximated from graphical representations in the cited literature. The optical density (OD) is directly proportional to the number of viable cells.
Table 2: Effect of this compound on BEAS-2B Bronchial Epithelial Cell Viability after LPS-Induced Injury
| PHC Concentration (µM) | Cell Proliferation (OD at 450 nm) | Reference |
| 0 (LPS Control) | ~0.5 | [4][5] |
| 0.01 | ~0.6 | [5] |
| 0.05 | ~0.7 | [5] |
| 1.0 | ~0.8 | [5] |
Note: Data are approximated from graphical representations in the cited literature. The optical density (OD) is directly proportional to the number of viable cells.
Experimental Protocols
Detailed methodologies for conducting cell viability assays with this compound are provided below. The most common assays are the MTT and CCK-8 assays, which measure metabolic activity as an indicator of cell viability.
Protocol 1: CCK-8 Cell Viability Assay for H9C2 Cells
This protocol is adapted from studies investigating the protective effects of PHC on cardiomyocytes.[3][6]
Materials:
-
H9C2 rat cardiomyocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (PHC)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H9C2 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).[6]
-
Cell Culture: Incubate the plate for 12-24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Induction of Injury (Optional): To model disease states, induce cellular injury. For simulated ischemia-reperfusion (SIR), replace the culture medium with serum-free, glucose-free DMEM and incubate under hypoxic conditions (e.g., 95% N₂/5% CO₂) for 6 hours. Afterwards, replace the medium with complete DMEM and incubate for another 6 hours under normoxic conditions.[3]
-
PHC Treatment: Prepare various concentrations of PHC in the appropriate culture medium. For cytoprotective studies, pre-treat the cells with PHC for 2 hours before inducing injury.[3] For dose-response studies on injured cells, add the different PHC concentrations to the wells after the injury protocol.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.[3][6]
-
Incubation: Incubate the plate for 1.5-2 hours at 37°C.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is proportional to the absorbance values. Results can be expressed as a percentage of the control group.
Protocol 2: MTT Cell Viability Assay for BEAS-2B Cells
This protocol is suitable for assessing the effect of PHC on lung epithelial cells, for instance, after lipopolysaccharide (LPS)-induced inflammation.
Materials:
-
BEAS-2B human bronchial epithelial cell line
-
Appropriate cell culture medium (e.g., LHC-9 or DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (PHC)
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BEAS-2B cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium.
-
Cell Culture: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
LPS and PHC Treatment: Treat the cells with LPS (e.g., 10 ng/mL) to induce an inflammatory response. Concurrently or subsequently, treat with various concentrations of PHC (e.g., 0.01, 0.05, 1.0 µM) for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on cell viability through the modulation of several key signaling pathways.
PI3K/Akt Signaling Pathway
PHC has been shown to activate the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[7][8] Activation of this pathway by PHC leads to the phosphorylation of Akt, which in turn can inhibit pro-apoptotic proteins and promote cell survival.[7][8][9]
Caption: PHC activates the PI3K/Akt pathway, promoting cell survival.
mTOR/Keap1/Nrf2 Signaling Pathway
PHC can also modulate the mTOR/Keap1/Nrf2 signaling pathway, which plays a role in autophagy and the cellular antioxidant response.[1][10] By influencing this pathway, PHC can protect cells from oxidative stress-induced damage.
Caption: PHC modulates the mTOR/Keap1/Nrf2 pathway to enhance antioxidant defenses.
TLR4 Signaling Pathway
In the context of inflammation-induced cell injury, such as that caused by LPS, PHC has been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[11][12] This inhibition leads to a reduction in the activation of downstream inflammatory mediators like NF-κB and p38 MAPK, thereby mitigating inflammatory damage and improving cell viability.[11][12]
Caption: PHC inhibits the LPS-induced TLR4 inflammatory signaling pathway.
Experimental Workflow
The general workflow for assessing the effect of this compound on cell viability is depicted below.
Caption: General workflow for cell viability assay with PHC treatment.
References
- 1. Study on the mechanism of action of this compound on LPS-induced acute lung injury by regulating autophagy through the mTOR/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Protects Rat Cardiomyocytes from Ischemia-Reperfusion Injury by Platelet-derived Growth Factor-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates lipopolysaccharide-induced acute respiratory distress syndrome in cells via regulating autophagy-related pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of H9C2 cell hypertrophy by 14-3-3η via inhibiting glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against anoxia/reoxygenation injury in cardiomyocytes through ATP-sensitive potassium channels, and the Akt/GSK-3β and Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits TLR4 signaling and inflammation, and attenuates blunt chest trauma and hemorrhagic shock-induced acute lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits TLR4 signaling and inflammation, and attenuates blunt chest trauma and hemorrhagic shock-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Penehyclidine Hydrochloride: A Promising Agent for Attenuating Neuroinflammation in Microglia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Penehyclidine hydrochloride (PHC), an anticholinergic drug, is emerging as a potent anti-inflammatory agent with significant potential for the study and treatment of neuroinflammatory conditions.[1][2] Activated microglia, the resident immune cells of the central nervous system, are key drivers of neuroinflammation in various neurodegenerative diseases.[1] Research indicates that PHC can effectively suppress the inflammatory response in microglia, offering a valuable tool for investigating neuroinflammatory pathways and developing novel therapeutic strategies.
Mechanism of Action
This compound exerts its anti-inflammatory effects on microglia primarily by inhibiting key signaling pathways involved in the production of pro-inflammatory mediators. Studies have shown that PHC can significantly block the lipopolysaccharide (LPS)-induced inflammatory cascade.[1] The principal mechanisms of action include:
-
Inhibition of the TLR4/NF-κB Signaling Pathway: PHC has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[3][4] This, in turn, prevents the activation and nuclear translocation of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.[1][5] By blocking NF-κB, PHC downregulates the expression of numerous pro-inflammatory genes.
-
Suppression of the p38 MAPK Pathway: PHC also attenuates the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another critical pathway in the inflammatory response.[1][2] The inhibition of p38 MAPK further contributes to the reduced production of inflammatory cytokines and mediators.
-
Modulation of the NLRP3 Inflammasome: Evidence suggests that PHC can ameliorate the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the maturation and secretion of pro-inflammatory cytokines like IL-1β.[6]
Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound on microglia and related inflammatory models.
Table 1: Effect of this compound on Pro-inflammatory Mediator Release in LPS-activated Microglia
| Inflammatory Mediator | Effect of PHC Treatment | Signaling Pathway Implicated | Reference |
| Nitric Oxide (NO) | Significantly Inhibited | NF-κB, p38 MAPK | [1] |
| Prostaglandin E2 (PGE2) | Significantly Inhibited | NF-κB, p38 MAPK | [1] |
| Interleukin-1β (IL-1β) | Significantly Inhibited | NF-κB, p38 MAPK, NLRP3 | [1][2] |
| Tumor Necrosis Factor-α (TNF-α) | Significantly Inhibited | NF-κB, p38 MAPK | [1] |
| Interleukin-6 (IL-6) | Significantly Inhibited | NF-κB | [5] |
Table 2: Effect of this compound on Key Signaling Molecules in LPS-activated Microglia
| Signaling Molecule | Effect of PHC Treatment | Reference |
| NF-κB (nuclear translocation) | Effectively Inhibited | [1] |
| p38 MAPK (phosphorylation) | Significantly Lowered | [1] |
| Toll-like Receptor 4 (TLR4) | Inhibited Expression | [3] |
| NLRP3 Inflammasome | Ameliorated Activation | [6] |
Visualizing the Molecular Pathways and Experimental Design
To better understand the mechanisms of PHC and the experimental approaches to study its effects, the following diagrams are provided.
Caption: Signaling pathway of PHC in microglia.
Caption: Experimental workflow for studying PHC effects.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on neuroinflammation in microglia.
Protocol 1: Primary Microglia Culture and LPS Stimulation
Objective: To isolate and culture primary microglia and induce an inflammatory response using LPS.
Materials:
-
P0-P2 neonatal Sprague-Dawley rat pups
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-L-lysine coated flasks
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (PHC)
Procedure:
-
Isolation of Mixed Glial Cells:
-
Euthanize neonatal rat pups and dissect the cerebral cortices.
-
Remove meninges and mince the tissue.
-
Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin with DMEM/F12 containing 10% FBS.
-
Triturate the tissue to obtain a single-cell suspension.
-
Plate the cells in poly-L-lysine coated T75 flasks.
-
-
Microglia Isolation:
-
After 10-14 days, when the mixed glial culture is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach microglia.
-
Collect the supernatant containing microglia and plate them in appropriate culture dishes.
-
Allow microglia to adhere for 24 hours before treatment.
-
-
PHC Pre-treatment and LPS Stimulation:
-
Replace the medium with fresh serum-free DMEM/F12.
-
Pre-treat the microglia with various concentrations of PHC (e.g., 1, 10, 100 µM) for 1 hour.
-
Add LPS (1 µg/mL) to the culture medium to induce an inflammatory response.
-
Incubate for the desired time points (e.g., 24 hours for cytokine analysis).
-
Protocol 2: Measurement of Inflammatory Mediators
Objective: To quantify the levels of NO, TNF-α, and IL-1β in the culture supernatant.
A. Nitric Oxide (NO) Assay (Griess Assay):
-
Collect the culture supernatant after LPS stimulation.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
B. ELISA for TNF-α and IL-1β:
-
Use commercially available ELISA kits for rat TNF-α and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 3: Western Blot for NF-κB and p-p38 MAPK
Objective: To determine the effect of PHC on the expression and phosphorylation of key signaling proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-NF-κB p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
Procedure:
-
Protein Extraction:
-
Lyse the treated microglia with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Protocol 4: Immunofluorescence for NF-κB Nuclear Translocation
Objective: To visualize the effect of PHC on the translocation of NF-κB from the cytoplasm to the nucleus.
Materials:
-
4% paraformaldehyde (PFA)
-
0.1% Triton X-100
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Grow microglia on coverslips.
-
After treatment, fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips on glass slides.
-
Visualize the cells using a fluorescence microscope.
-
In unstimulated cells, NF-κB will be primarily in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. PHC treatment is expected to prevent this translocation.
-
These protocols provide a comprehensive framework for researchers to investigate the anti-neuroinflammatory properties of this compound in microglia. The presented data and pathways underscore the potential of PHC as a valuable research tool and a candidate for further therapeutic development in the context of neurodegenerative diseases.
References
- 1. This compound inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppressed peripheral nerve injury-induced neuropathic pain by inhibiting microglial MAPK/p-p38/IL-1 β pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits TLR4 signaling and inflammation, and attenuates blunt chest trauma and hemorrhagic shock-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits TLR4 signaling and inflammation, and attenuates blunt chest trauma and hemorrhagic shock-induced acute lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penehyclidine ameliorates acute lung injury by inhibiting Toll-like receptor 2/4 expression and nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protective Activity of this compound against Renal Ischemia/Reperfusion-Mediated NLRP3 Inflammasome Activation is Induced by SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Creating and Using Stable Penehyclidine Hydrochloride Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penehyclidine hydrochloride (PHC) is a selective anticholinergic agent that functions as an antagonist of M1 and M3 muscarinic acetylcholine receptors.[1][2] Beyond its anticholinergic activity, PHC exhibits significant anti-inflammatory, antioxidant, and cytoprotective properties.[3][4] These pleiotropic effects are mediated through the modulation of various signaling pathways, including Toll-like receptor 4 (TLR4), PI3K/Akt, and Nrf2.[3][5][6] This makes PHC a valuable tool for in vitro studies across various fields, including research on acute lung injury, inflammation, and ischemia-reperfusion injury.[3][7]
This document provides detailed protocols for the preparation, storage, and application of stable this compound solutions for cell culture experiments.
Properties and Solubility
Properly solubilizing and storing PHC is critical for experimental reproducibility. PHC is a hygroscopic, white to beige powder. Its solubility is a key consideration for stock solution preparation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 151937-76-7 |
| Molecular Formula | C₂₀H₃₀ClNO₂ |
| Molecular Weight | 351.91 g/mol |
| Appearance | White to beige powder |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | 2 mg/mL (~5.7 mM) | Requires warming and sonication for complete dissolution.[2] |
| DMSO | ≥ 24 mg/mL (~68 mM) | Preferred solvent for high-concentration stock solutions. |
Preparation and Storage of Stable Solutions
Protocol 1: High-Concentration Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of PHC powder needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 351.91 g/mol x 1000 mg/g = 3.52 mg
-
-
Weighing: Carefully weigh out 3.52 mg of PHC powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1][2]
-
Storage: Store the aliquots protected from light.
Application in Cell Culture
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM PHC stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM, RPMI-1640, F-12K)[4][8][9]
-
Cultured cells in multi-well plates
-
Sterile pipette tips
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM PHC stock solution at room temperature. Keep it on ice after thawing.
-
Dilution Calculation: Calculate the volume of stock solution needed. To prepare 1 mL of medium with a final concentration of 1 µM PHC:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) x V₁ = (1 µM) x (1000 µL)
-
V₁ = 0.1 µL
-
-
Serial Dilution (Recommended): Direct addition of very small volumes is inaccurate. It is best practice to perform a serial dilution.
-
Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100 in sterile medium to create a 100 µM intermediate solution (e.g., 2 µL of stock into 198 µL of medium).
-
Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:100 in medium to achieve a 1 µM working concentration (e.g., 10 µL of intermediate into 990 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium as used for the highest PHC concentration. The final DMSO concentration should typically be less than 0.5% to avoid cytotoxicity.[10]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of PHC or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 2 to 24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[1][4]
Table 3: Reported Effective Concentrations of PHC in Cell Culture
| Cell Line | Application / Model | Effective Concentration Range | Reference |
| BEAS-2B (Human lung epithelial) | LPS-induced inflammation/autophagy | 0.01 - 1.0 µM | [1][11] |
| H9c2 (Rat cardiomyocyte) | Anoxia/Reoxygenation injury | 0.1 µM | [1] |
| HPMEC (Human pulmonary endothelial) | LPS-induced injury | 1 - 10 µg/mL (~2.8 - 28.4 µM) | [4] |
| NR8383 (Rat alveolar macrophage) | General cell culture | Not specified | [9] |
| RAW264.7 (Mouse macrophage) | LPS-induced inflammation | Not specified, used in model | [12] |
Key Signaling Pathways Modulated by PHC
This compound exerts its effects by modulating several key intracellular signaling pathways.
A. Anticholinergic Mechanism
As a selective antagonist, PHC directly blocks M1 and M3 muscarinic acetylcholine receptors, inhibiting downstream signaling cascades typically initiated by acetylcholine. This is its primary pharmacological action.[1][2]
B. Anti-Inflammatory Signaling
PHC can attenuate inflammation, particularly in response to stimuli like lipopolysaccharide (LPS). It has been shown to inhibit the TLR4 signaling pathway, reducing the activation of downstream effectors like p38 MAPK and the transcription factor NF-κB, which leads to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
C. Antioxidant and Autophagy Regulation
PHC has been demonstrated to modulate the mTOR/Keap1/Nrf2 signaling axis.[3] By influencing this pathway, PHC can upregulate antioxidant responses through Nrf2 and also regulate autophagy. This dual function contributes to its protective effects against oxidative stress and cellular damage.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Study on the mechanism of action of this compound on LPS-induced acute lung injury by regulating autophagy through the mTOR/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on β-arrestin-1 expression in lipopolysaccharide-induced human pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits TLR4 signaling and inflammation, and attenuates blunt chest trauma and hemorrhagic shock-induced acute lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects Rat Cardiomyocytes from Ischemia-Reperfusion Injury by Platelet-derived Growth Factor-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents anoxia/reoxygenation injury and induces H9c2 cardiomyocyte apoptosis via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture [bio-protocol.org]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Penehyclidine Hydrochloride in the Cecal Ligation and Puncture (CLP) Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penehyclidine hydrochloride (PHC), a selective anticholinergic agent, has demonstrated significant protective effects in preclinical models of sepsis, particularly the cecal ligation and puncture (CLP) model, which closely mimics the clinical progression of polymicrobial sepsis in humans. These application notes provide a comprehensive overview of the use of PHC in the CLP model, detailing its mechanisms of action, experimental protocols, and a summary of key quantitative findings. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of PHC and similar compounds in the context of sepsis and associated organ injury, such as acute lung injury (ALI).
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cecal ligation and puncture (CLP) model is a widely used and clinically relevant animal model of sepsis, inducing a polymicrobial infection that leads to a systemic inflammatory response, oxidative stress, and multiple organ damage. This compound has emerged as a promising therapeutic agent in this model, primarily through its anti-inflammatory and anti-oxidative properties. PHC is known to selectively act on M1 and M3 muscarinic receptors, and its protective effects are attributed to the modulation of key signaling pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and the upregulation of β-arrestin-1.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in the CLP model.
| Parameter | Sham Group | CLP Group | CLP + PHC (0.45 mg/kg) Group | Reference |
| TNF-α (pg/mL) | Data not available | Data not available | Data not available | [1][2] |
| Qualitative Finding | Baseline levels | Markedly increased | Significantly decreased | [1][2] |
| IL-6 (pg/mL) | Data not available | Data not available | Data not available | [3] |
| Qualitative Finding | Baseline levels | Significantly increased | Markedly decreased | [3] |
| MDA (nmol/mg protein) | Data not available | Data not available | Data not available | [1][2] |
| Qualitative Finding | Baseline levels | Markedly increased | Significantly decreased | [1][2] |
| SOD (U/mg protein) | Data not available | Data not available | Data not available | [1][2] |
| Qualitative Finding | Baseline levels | Significantly decreased | Markedly enhanced | [1][2] |
| MPO (U/g tissue) | Data not available | Data not available | Data not available | [3] |
| Qualitative Finding | Baseline levels | Significantly increased | Markedly decreased | [3] |
| Lung Wet/Dry Ratio | 4.1 ± 0.3 | 6.4 ± 0.5 | 5.2 ± 0.4 | [4] |
Note: While several studies report significant changes in these parameters, specific mean and standard deviation values were not consistently available in the reviewed literature for all CLP model studies.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Mouse Model
This protocol describes the induction of sepsis in mice using the CLP procedure.
Materials:
-
Male or female mice (e.g., C57BL/6, BALB/c), 8-12 weeks old
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
70% ethanol and povidone-iodine for disinfection
-
Sterile saline
-
Heating pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.
-
Locate the cecum and carefully exteriorize it.
-
Ligate the cecum distal to the ileocecal valve with a 3-0 silk suture. The position of the ligation can be adjusted to modulate the severity of sepsis.
-
Puncture the ligated cecum once or twice with a 21-gauge needle, ensuring to pass through both walls of the cecum.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the abdominal cavity.
-
Close the peritoneum and skin with sutures.
-
Resuscitate the animal with a subcutaneous injection of 1 mL of sterile saline.
-
Place the mouse on a heating pad until it recovers from anesthesia.
-
For sham-operated control animals, perform the same procedure without ligation and puncture of the cecum.
This compound Administration
Materials:
-
This compound (PHC)
-
Sterile saline for dilution
-
Syringes and needles for injection
Procedure:
-
Prepare a stock solution of PHC in sterile saline.
-
One hour prior to the CLP surgery, administer PHC via intraperitoneal (i.p.) injection.
-
The control (CLP) and sham groups should receive an equivalent volume of sterile saline via i.p. injection.
Sample Collection and Analysis
a. Blood and Serum Collection:
-
At a predetermined time point post-CLP (e.g., 12 hours), collect blood via cardiac puncture or from the retro-orbital sinus.
-
For serum, allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store serum at -80°C until analysis.
-
Analyze serum for inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
b. Lung Tissue Collection and Analysis:
-
Euthanize the animal and perfuse the lungs with sterile saline to remove blood.
-
Excise the lungs.
-
For lung wet-to-dry weight ratio, weigh a portion of the lung (wet weight), then dry it in an oven at 60-80°C for 48-72 hours and re-weigh (dry weight).
-
Homogenize lung tissue for analysis of:
-
Myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
Malondialdehyde (MDA) levels as a marker of lipid peroxidation.
-
Superoxide dismutase (SOD) activity as a measure of antioxidant capacity.
-
Western blot analysis for protein expression of signaling molecules (e.g., NF-κB p65, phosphorylated p38 MAPK, phosphorylated ERK1/2, β-arrestin-1).
-
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects in the CLP model by modulating several key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In the CLP model, bacterial products activate this pathway, leading to the transcription of pro-inflammatory cytokines. PHC has been shown to inhibit the activation of NF-κB.
References
- 1. This compound decreases pulmonary microvascular permeability by upregulating beta arrestins in a murine cecal ligation and puncture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound postconditioning on lipopolysaccharide-induced acute lung injury by inhibition of inflammatory factors in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Decreases Pulmonary Microvascular Endothelial Inflammatory Injury Through a Beta-Arrestin-1-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates lung ischemia-reperfusion injury by inhibiting pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Penehyclidine Hydrochloride Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of Penehyclidine hydrochloride (PHC). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during in vitro studies with this compound.
Q1: What is a good starting concentration for this compound in my in vitro experiment?
A1: The optimal concentration of PHC is highly dependent on the cell type and the specific experimental conditions. Based on published literature, a good starting point for many cell lines is in the low micromolar (µM) to low microgram per milliliter (µg/mL) range. For example, concentrations between 0.1 µM and 10 µM have been shown to be effective in various cell types, including bronchial epithelial cells and cardiomyocytes.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: I am not observing the expected protective or anti-inflammatory effect of PHC. What could be the issue?
A2: There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The concentration of PHC may be too low to elicit a response in your specific cell model. Conversely, excessively high concentrations can lead to off-target effects or cytotoxicity. We recommend performing a thorough dose-response analysis.
-
Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency for the assay. Over-confluent or unhealthy cells may not respond appropriately to stimuli or treatments.
-
Reagent Quality: Verify the purity and stability of your PHC stock solution. Improper storage or handling can lead to degradation of the compound.
-
Incubation Time: The duration of PHC pre-treatment or co-incubation with a stimulus (e.g., LPS) is critical. Review the literature for timings used in similar experimental setups.
Q3: My cells are showing signs of toxicity or decreased viability after treatment with PHC, even at concentrations reported to be safe. What should I do?
A3: Cell viability issues can arise from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to pharmacological agents. Your specific cell line may be more sensitive to PHC than those reported in the literature. It is crucial to perform a cytotoxicity assay, such as an MTT or LDH assay, to establish the non-toxic concentration range for your cells.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve PHC, ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically below 0.1-0.5%).
-
Experimental Conditions: Factors such as serum concentration in the media can influence cellular responses to drugs. Consider if your experimental conditions differ significantly from those in published studies.
Q4: Which signaling pathways should I investigate when studying the effects of this compound?
A4: PHC is known to modulate several key signaling pathways. Investigating these pathways can provide mechanistic insights into its effects. The primary pathways to consider are:
-
PI3K/Akt Pathway: PHC has been shown to activate this pro-survival pathway, which can protect cells from apoptosis and inflammation.[3]
-
NF-κB Pathway: As a key regulator of inflammation, the NF-κB pathway is often inhibited by PHC, leading to a decrease in the production of pro-inflammatory cytokines.
-
Nrf2 Signaling Pathway: PHC can activate the Nrf2 pathway, which is involved in the cellular antioxidant response.[4]
Quantitative Data Summary
The following table summarizes effective concentrations of this compound reported in various in vitro studies. This information can serve as a starting point for designing your experiments.
| Cell Type | Experimental Model | Concentration Range | Observed Effect |
| BEAS-2B (Human Bronchial Epithelial Cells) | Lipopolysaccharide (LPS)-induced injury | 0.01 - 1.0 µM | Reduced levels of inflammatory cytokines (IFN-γ, TNF-α, IL-1β, IL-6), inhibited apoptosis, and promoted autophagy.[2] |
| H9c2 (Rat Cardiomyoblast Cells) | Anoxia/Reoxygenation (A/R) injury | 0.1 µM | Activated the Akt/GSK-3β signaling pathway and alleviated A/R-induced cell injury.[2] |
| HPMEC (Human Pulmonary Microvascular Endothelial Cells) | Lipopolysaccharide (LPS)-induced injury | 1 - 10 µg/mL | Upregulated β-arrestin-1 expression, with the most significant effect at 2 µg/mL.[5] |
| Guinea Pig Intestine Strips | In vitro spasm model | 0.2, 2.0, 20.0 µg/mL | Effectively relieved intestine spasm.[5] |
| NR8383 (Rat Alveolar Macrophages) | Lipopolysaccharide (LPS) stimulation | Not specified | Activated the PI3K/Akt pathway.[3] |
| RAW264.7 (Mouse Macrophage Cells) | Lipopolysaccharide (LPS)-induced inflammation and oxidative stress | 1 and 5 µg/mL | Alleviated inflammation and oxidative stress by activating Nrf2 signaling.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be adapted based on your specific cell type and laboratory equipment.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound and determine the non-toxic concentration range.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of PHC in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared PHC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PHC) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot for PI3K/Akt Pathway Analysis
This protocol allows for the detection of key proteins in the PI3K/Akt signaling pathway.
-
Cell Lysis: After treatment with PHC and/or a stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phosphorylated PI3K (p-PI3K), total Akt, and phosphorylated Akt (p-Akt) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
ELISA for Cytokine Measurement (e.g., TNF-α, IL-6)
This protocol is for quantifying the concentration of pro-inflammatory cytokines in cell culture supernatants.
-
Sample Collection: After cell treatment, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until use.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit you are using. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in your samples.
Visualizations
The following diagrams illustrate key signaling pathways modulated by this compound, a typical experimental workflow, and a troubleshooting guide.
References
Penehyclidine hydrochloride solubility in DMSO for stock solution
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and using penehyclidine hydrochloride stock solutions in DMSO. It includes frequently asked questions, troubleshooting tips, detailed protocols, and relevant biological pathway information.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the solubility of this compound in DMSO?
This compound exhibits good solubility in DMSO. Published data indicates a solubility of at least 24 mg/mL.
Q2: How do I prepare a stock solution of this compound in DMSO?
A detailed step-by-step protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving a known mass of this compound powder in a specific volume of high-purity DMSO to achieve the desired molar concentration.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
If you encounter solubility issues, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C.
-
Sonication: Use an ultrasonic bath to oscillate the solution for a short period.[1]
-
Vortexing: Mix the solution thoroughly using a vortex mixer.
Ensure that your DMSO is anhydrous and of high purity, as water content can affect the solubility of many compounds.
Q4: What are the recommended storage conditions for the this compound stock solution in DMSO?
To maintain the stability and efficacy of your stock solution, adhere to the following storage guidelines:
-
Short-term storage: Store at -20°C for use within one month.[2]
-
Long-term storage: For storage longer than one month, store at -80°C for up to six months.[2]
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2]
Q5: What is the maximum recommended concentration of DMSO for cell culture experiments?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%.[2] It is crucial to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO without the compound.
Q6: I observed precipitation when diluting my DMSO stock solution with an aqueous buffer or medium. How can I prevent this?
Precipitation can occur when a compound that is highly soluble in an organic solvent is diluted into an aqueous solution. To mitigate this:
-
Perform Stepwise Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[2]
-
Ensure Proper Mixing: Add the stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to ensure rapid and uniform dispersion.
-
Use Co-solvents (for in vivo studies): For animal studies, a co-solvent system may be necessary. A typical formulation involves the initial DMSO stock, followed by the addition of agents like PEG300 and Tween 80 before the final dilution with saline or water.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 24 mg/mL | |
| Water | 2 mg/mL |
Table 2: Preparation of this compound Stock Solutions in DMSO
Molecular Weight of this compound: 351.91 g/mol
| Desired Stock Concentration | Mass of Compound for 1 mL of DMSO | Mass of Compound for 5 mL of DMSO |
| 1 mM | 0.35 mg | 1.76 mg |
| 5 mM | 1.76 mg | 8.80 mg |
| 10 mM | 3.52 mg | 17.60 mg |
| 20 mM | 7.04 mg | 35.20 mg |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (hygroscopic, handle appropriately)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 351.91 g/mol x 1000 mg/g = 3.52 mg
-
-
Weigh the Compound: Carefully weigh out 3.52 mg of this compound powder using an analytical balance.
-
Tip: Due to the small mass, it is often more accurate to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 2.84 mL for a 10 mM solution). Alternatively, add solvent directly to the manufacturer's vial containing a pre-weighed amount of the compound.[3]
-
-
Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO.
-
Ensure Complete Solubilization: Cap the vial securely and vortex thoroughly. If necessary, gently warm the solution to 37°C or place it in an ultrasonic bath for a few minutes until the solid is completely dissolved.[1]
-
Storage: Aliquot the stock solution into single-use, sterile tubes. Store them at -20°C for short-term use or -80°C for long-term storage.[2]
Visualizations: Signaling Pathways & Workflows
This compound is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
References
Penehyclidine hydrochloride stability testing in aqueous solutions
Welcome to the Technical Support Center for Penehyclidine Hydrochloride (PHC) stability testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of PHC in aqueous solutions during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the stability testing of this compound in aqueous solutions.
| Problem | Possible Causes | Recommended Solutions |
| Rapid degradation of PHC in acidic solution. | This compound is an ethereal compound known to be unstable in strong acidic conditions. The ether linkage is susceptible to acid-catalyzed hydrolysis.[1] | - Avoid preparing or storing PHC solutions in strong acids for extended periods. - If acidic conditions are necessary for your experiment, prepare the solution immediately before use and perform the experiment at a controlled, low temperature to minimize degradation. - Consider using a less acidic buffer system if your experimental design allows. |
| Precipitation of PHC in neutral or alkaline solutions. | While chemically more stable in neutral to alkaline pH, PHC may have limited solubility at higher concentrations in these conditions, leading to precipitation. | - Determine the solubility of PHC in your specific buffer system at the desired concentration and temperature before preparing bulk solutions. - If high concentrations are required, consider using a co-solvent, but first, verify its compatibility and lack of interference with your analytical method. - Prepare solutions at a concentration known to be soluble and stable. Stock solutions can be stored aliquoted in tightly sealed vials.[2] |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | This can be due to a variety of factors including instrument variability, improper sample preparation, or ongoing degradation of the analyte in the prepared samples. | - Instrument Check: Ensure the HPLC system is properly equilibrated and calibrated. Check for leaks, and ensure the pump is delivering a consistent flow rate. - Sample Preparation: Use a validated and consistent procedure for sample preparation. Ensure complete dissolution of the sample. Whenever possible, dissolve and inject samples in the mobile phase. - Solution Stability: Analyze samples immediately after preparation. If storage is necessary, validate the stability of PHC in the chosen solvent and storage conditions (e.g., temperature, light exposure). |
| Appearance of unknown peaks in the chromatogram. | These may be degradation products, impurities from the solvent or reagents, or contaminants from the sample handling process. | - Forced Degradation: To identify potential degradation products, perform a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions.[3][4][5][6][7] This will help in developing a stability-indicating method. - Blank Analysis: Run a blank injection (solvent without the analyte) to check for impurities from the solvent or system. - Method Specificity: Develop and validate a stability-indicating HPLC method that can resolve the main peak of PHC from all potential degradation products and impurities.[1][8] |
| Peak tailing or fronting in HPLC analysis. | Common causes include column overload, secondary interactions with the stationary phase (e.g., with residual silanols), or a mismatch between the sample solvent and the mobile phase.[9][10] | - Optimize Sample Concentration: Inject a lower concentration of the sample to see if peak shape improves. - Mobile Phase pH: Adjust the pH of the mobile phase. For a basic compound like PHC, a mobile phase pH 2-3 units away from its pKa is recommended. - Column Choice: Use a high-purity, end-capped column to minimize silanol interactions. - Sample Solvent: Ensure the sample solvent is of similar or weaker elution strength than the mobile phase. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound in aqueous solutions?
This compound is an ethereal compound that is stable in neutral and alkaline solutions but decomposes in strong acidic solutions. The primary degradation mechanism is the acid-catalyzed hydrolysis of the ether linkage. This cleavage results in the formation of 3-quinuclidinol and 1-phenyl-1-cyclopentyl glycol. The latter can then undergo dehydration and rearrangement to form 1-phenyl-1-cyclopentyl acetaldehyde. Minor degradation products such as benzaldehyde, acetophenone, and phenylcyclopentyl ketone have also been reported.[1]
2. What are the recommended storage conditions for this compound aqueous solutions?
Information on the long-term stability of PHC in solution is limited. For stock solutions, it is recommended to store them in aliquots in tightly sealed vials. General guidance suggests that stock solutions can be used within one month when stored at -20°C and for up to six months at -80°C.[2] It is crucial to avoid repeated freeze-thaw cycles. For working solutions, it is best practice to prepare them fresh daily and protect them from light.
3. How does pH affect the stability of this compound?
The stability of this compound is highly dependent on pH.
-
Acidic pH: PHC degrades in strong acidic conditions due to the hydrolysis of its ether linkage.[1] The rate of degradation is expected to increase as the pH decreases.
-
Neutral and Alkaline pH: PHC is reported to be stable in neutral and alkaline aqueous solutions.[1] However, physical stability (solubility) should be considered at higher concentrations.
4. Is this compound sensitive to light?
While specific photostability data for this compound is not extensively available, it is a standard practice in pharmaceutical stability testing to evaluate the effect of light. According to ICH Q1B guidelines, photostability testing should be conducted to assess the intrinsic photostability of a drug substance.[11][12][13][14][15] It is recommended to protect PHC solutions from light during storage and experiments unless photostability has been confirmed under your specific conditions.
5. How does temperature influence the degradation of this compound?
Generally, chemical degradation rates increase with temperature. The effect of temperature on the degradation rate constant can be described by the Arrhenius equation.[16][17][18] For PHC, elevated temperatures will likely accelerate its degradation, especially under acidic conditions. It is advisable to conduct experiments at controlled and, if possible, lower temperatures to enhance stability.
6. What type of analytical method is suitable for stability testing of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate analytical technique.[8] This method should be able to separate and accurately quantify this compound from its degradation products, process impurities, and any other components in the sample matrix.[1][19] A reversed-phase HPLC method with UV detection is a common starting point for the analysis of small molecules like PHC. The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[8]
Experimental Protocols
The following are general protocols for conducting stability studies on this compound. These should be adapted and validated for your specific experimental needs.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[3][4][5][6][7]
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade water, Methanol, and Acetonitrile
-
pH meter, validated HPLC system with UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[4][5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Subject them to the same temperature and time conditions as the acid hydrolysis samples.[4][5]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.[4]
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 70°C) for a defined period.[4]
-
Photolytic Degradation: Expose a solution of the drug and the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12][13][14][15] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample.
-
Neutralize the acidic and basic samples before injection into the HPLC system.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a developed and validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products and impurities.
General Chromatographic Conditions (to be optimized):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for best separation and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where PHC and its degradation products have significant absorbance.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Controlled at a constant temperature (e.g., 30°C).
Validation Parameters (according to ICH guidelines):
-
Specificity: Demonstrate that the method can separate the analyte from its degradation products, impurities, and excipients. This is achieved by analyzing forced degradation samples.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Degradation Pathway of this compound
Caption: Acid-catalyzed degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation and stability testing.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. abmole.com [abmole.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. ijrpp.com [ijrpp.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. hplc.eu [hplc.eu]
- 10. waters.com [waters.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ikev.org [ikev.org]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atlas-mts.com [atlas-mts.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. openaccessjournals.com [openaccessjournals.com]
Troubleshooting inconsistent results with Penehyclidine hydrochloride
Welcome to the technical support center for Penehyclidine hydrochloride (PHC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of PHC and to troubleshoot potential issues leading to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of M1 and M3 muscarinic acetylcholine receptors.[1][2][3] By blocking the binding of acetylcholine to these receptors, PHC exerts anticholinergic, anti-inflammatory, and antioxidant effects. This mechanism is central to its protective effects in various experimental models, such as acute lung injury.[4][5][6][7][8][9]
Q2: In which experimental models is this compound most commonly used?
A2: PHC is frequently studied in models of inflammation and organ injury. The most common is the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in rodents and in relevant cell cultures (e.g., macrophages like RAW264.7 or lung epithelial cells).[4][6][7][8][9] It has also been investigated in models of myocardial ischemia-reperfusion injury and cerebral ischemia.[10][11]
Q3: What are the known downstream signaling pathways affected by this compound?
A3: PHC has been shown to modulate several key inflammatory and protective signaling pathways. These include the inhibition of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways, and the activation of the PI3K/Akt and Nrf2 pathways.[4][5][12][13][14][15]
Troubleshooting Inconsistent Results
Issue 1: High Variability in In Vitro Anti-Inflammatory Effects
Possible Cause 1: Cell Passage Number
-
Explanation: Continuous cell lines can exhibit phenotypic and genotypic drift at high passage numbers. This can lead to altered expression of muscarinic receptors or changes in downstream signaling components, affecting the cellular response to PHC.
-
Solution:
-
Use low-passage cells for all experiments. It is recommended to establish a cell bank of a low-passage stock and thaw new vials for experiments.
-
Routinely authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
If possible, measure the expression levels of M1 and M3 receptors in your cell line to confirm their presence.
-
Possible Cause 2: Inconsistent Agonist (e.g., LPS) Activity
-
Explanation: The potency of lipopolysaccharide (LPS) can vary between lots and manufacturers. Improper storage and handling can also lead to a loss of activity.
-
Solution:
-
Purchase LPS from a reputable supplier and, if possible, buy a large batch to use across a series of experiments.
-
Aliquot the LPS upon receipt and store it at the recommended temperature (usually -20°C) to avoid repeated freeze-thaw cycles.
-
Perform a dose-response curve for each new batch of LPS to determine the optimal concentration for inducing a consistent inflammatory response in your specific cell type.
-
Possible Cause 3: Suboptimal this compound Concentration
-
Explanation: The effective concentration of PHC can be cell-type dependent. Using a concentration that is too low may not elicit a significant effect, while a concentration that is too high could lead to off-target effects or cytotoxicity.
-
Solution:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration of PHC for your specific cell line and experimental conditions.
-
Consult the literature for effective concentrations used in similar cell types.
-
Issue 2: Inconsistent Efficacy of this compound in Animal Models
Possible Cause 1: Improper Drug Administration
-
Explanation: The route and timing of PHC administration in relation to the inflammatory challenge (e.g., LPS injection) are critical for observing a protective effect.
-
Solution:
-
Ensure consistent administration of PHC. For intravenous injections, use a consistent volume and rate of injection.
-
The timing of PHC administration (pre-treatment vs. post-treatment) will significantly impact the results. Refer to established protocols and maintain a consistent timeline for all animals in an experimental group.
-
Possible Cause 2: Variability in the Animal Model
-
Explanation: The severity of LPS-induced acute lung injury can be influenced by the animal's age, weight, sex, and gut microbiota.
-
Solution:
-
Use animals of the same sex, age, and from the same vendor to minimize biological variability.
-
Acclimatize animals to the facility for at least one week before starting the experiment.
-
Ensure that the LPS administration is consistent and accurate. For intratracheal instillation, ensure proper placement to deliver the LPS to the lungs.
-
Possible Cause 3: Incorrect Dosage
-
Explanation: The therapeutic window for PHC in vivo can be narrow. An insufficient dose may not be effective, while an excessive dose could lead to adverse effects.
-
Solution:
-
Conduct a pilot study with a range of PHC doses to determine the optimal dose for your specific animal model and injury severity.
-
Refer to the literature for established effective doses in similar in vivo models.
-
Data Summary
Table 1: this compound Dosage in Experimental Models
| Model System | Organism/Cell Line | Typical Dosage/Concentration | Reference(s) |
| In Vivo | |||
| LPS-Induced Acute Lung Injury | Rat | 1.0 - 5.0 mg/kg (intravenous or intraperitoneal) | [4][6][7][8] |
| Myocardial Ischemia-Reperfusion | Rat | 1.0 mg/kg (intravenous) | [10] |
| Cerebral Ischemia | Mouse | 1.0 mg/kg (intraperitoneal) | [2] |
| In Vitro | |||
| LPS-Stimulated Macrophages | RAW264.7 | 1 - 5 µg/mL | [16] |
| Anoxia/Reoxygenation Injury | H9c2 Cardiomyocytes | 0.1 µM |
Note: Optimal dosage may vary depending on the specific experimental conditions.
Key Experimental Protocols
Protocol 1: LPS-Induced Acute Lung Injury in Rats and this compound Treatment
-
Animal Preparation:
-
Use male Sprague-Dawley rats (200-250g).
-
Acclimatize animals for at least one week with free access to food and water.
-
Randomly divide animals into experimental groups (e.g., Sham, LPS, LPS + PHC).
-
-
This compound Administration:
-
Prepare a stock solution of PHC in sterile saline.
-
For pre-treatment, administer PHC (e.g., 1.0 mg/kg) intravenously via the tail vein 1 hour before LPS administration.[4]
-
-
Induction of Acute Lung Injury:
-
Sample Collection and Analysis (24 hours post-LPS):
-
Euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell count and cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Harvest lung tissue for histological analysis (H&E staining) to assess lung injury, and for Western blot analysis of key signaling proteins.
-
Protocol 2: In Vitro NF-κB Activation Assay in RAW264.7 Macrophages
-
Cell Culture:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Nuclear Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a nuclear extraction kit according to the manufacturer's instructions to separate the cytoplasmic and nuclear fractions.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of nuclear protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the p65 subunit of NF-κB.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the bands. An increased p65 signal in the nuclear fraction indicates NF-κB activation.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vivo studies of this compound in an LPS-induced acute lung injury model in rats.
Caption: this compound inhibits the TLR4-MyD88-NF-κB signaling pathway, reducing inflammatory gene expression.
Caption: this compound promotes antioxidant gene expression by activating the PI3K/Akt pathway and subsequent Nrf2 nuclear translocation.
References
- 1. A Selective M1 and M3 Receptor Antagonist, this compound, Exerts Antidepressant-Like Effect in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A selective M1 and M3 receptor antagonist, this compound, prevents postischemic LTP: involvement of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates lipopolysaccharide-induced acute lung injury in rats: Potential role of caveolin-1 expression upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [this compound attenuates LPS-induced acute lung injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates LPS-induced acute lung injury involvement of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Ameliorating Apoptosis and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects against anoxia/reoxygenation injury in cardiomyocytes through ATP-sensitive potassium channels, and the Akt/GSK-3β and Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Protects Rat Cardiomyocytes from Ischemia-Reperfusion Injury by Platelet-derived Growth Factor-B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - Effects of this compound on myocardial ischaemia-reperfusion injury in rats by inhibiting TLR4/MyD88/NF-κB pathway via miR-199a-3p - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 14. This compound inhibits TLR4 signaling and inflammation, and attenuates blunt chest trauma and hemorrhagic shock-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Penehyclidine Hydrochloride Dosage Adjustment for Rat Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penehyclidine hydrochloride (PHC) in different rat strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (PHC) is a selective anticholinergic agent that acts as an antagonist of M1 and M3 muscarinic receptors.[1][2] Its mechanism of action involves the inhibition of these receptors, which can lead to various physiological effects, including the reduction of glandular secretions, relaxation of smooth muscle, and anti-inflammatory effects.[3] In research models, it has been shown to alleviate inflammatory responses, such as those in chronic obstructive pulmonary disease (COPD) and acute lung injury, potentially through the JNK/SAPK signaling pathway.[1][4]
Q2: Are there established differences in the effective dose of this compound between Wistar and Sprague-Dawley rats?
A2: The published literature does not provide a definitive comparative study on the pharmacokinetics or pharmacodynamics of this compound between Wistar and Sprague-Dawley rats. However, studies have established effective dose ranges for each strain in various experimental models. It is generally advisable to perform a pilot study to determine the optimal dose when switching between strains, as metabolic and physiological differences can influence drug efficacy and toxicity.
Q3: What are the typical dose ranges for this compound in rats?
A3: The effective dose of this compound in rats varies depending on the experimental model and the route of administration. Intravenous (IV) and intraperitoneal (IP) injections are common. The dose can range from 0.1 mg/kg to 3.0 mg/kg. For instance, in studies of myocardial ischemia/reperfusion injury in Wistar rats, doses of 0.1, 0.3, and 1.0 mg/kg were used.[5][6] In a model of acute lung injury in Sprague-Dawley rats, doses of 0.3, 1.0, and 3.0 mg/kg were administered intraperitoneally.[7]
Troubleshooting Guide
Issue: I am switching from Wistar to Sprague-Dawley rats in my study. How should I adjust the this compound dose?
Solution:
-
Review Existing Data: While direct comparative data is lacking for PHC, it's known that Wistar and Sprague-Dawley rats can exhibit differences in drug metabolism and physiological responses.[8][9][10][11][12] For example, studies with other drugs like acetaminophen have shown higher bioavailability in Sprague-Dawley rats compared to Wistar rats.[10][11] This suggests that Sprague-Dawley rats might require a lower dose to achieve the same therapeutic effect, or they might exhibit a stronger response at the same dose.
-
Consult Dose-Response Studies: Refer to the table below for effective doses of PHC used in various studies for both Wistar and Sprague-Dawley rats. This can provide a starting point for your dose-finding experiments.
-
Perform a Dose-Ranging Pilot Study: It is highly recommended to conduct a small-scale pilot study with a few animals to determine the optimal dose for your specific experimental conditions. A suggested approach would be to test a low, medium, and high dose based on the ranges reported in the literature (e.g., 0.3 mg/kg, 1.0 mg/kg, and 3.0 mg/kg).
-
Monitor for Therapeutic and Adverse Effects: Closely observe the animals for both the desired therapeutic effects and any signs of toxicity. As an anticholinergic drug, high doses of PHC may lead to adverse effects such as dry mouth, blurred vision, and tachycardia.
Data Presentation
Table 1: Summary of this compound Doses Used in Different Rat Strains and Models
| Rat Strain | Experimental Model | Route of Administration | Dose(s) | Outcome | Reference |
| Wistar | Myocardial Ischemia/Reperfusion | Intravenous | 0.1, 0.3, 1.0 mg/kg | Cardioprotective effect observed with 0.3 and 1.0 mg/kg.[5][6] | [5][6] |
| Sprague-Dawley | Chronic Obstructive Pulmonary Disease | Intravenous | 1.0 mg/kg | Alleviated pulmonary inflammatory response.[1][4] | [1][4] |
| Sprague-Dawley | Traumatic Acute Lung Injury | Intraperitoneal | 2.0 mg/kg | Alleviated lung injuries by inhibiting apoptosis.[13] | [13] |
| Sprague-Dawley | Morphine Dependence Relapse | Not specified | 0.22, 0.55, 1.38 mg/kg | Caused cognitive impairment, achieving an anti-morphine effect.[14][15][16] | [14][15][16] |
| Rat (Strain not specified) | Lung Ischemia-Reperfusion Injury | Intravenous | 0.1, 0.3, 1.0, 3.0 mg/kg | Protective effects observed with doses from 0.3 to 3.0 mg/kg.[17] | [17] |
| Rat (Strain not specified) | Lipopolysaccharide-induced Acute Respiratory Distress Syndrome | Intraperitoneal | 0.3, 1.0, 3.0 mg/kg | Enhanced proliferation and autophagy, and decreased apoptosis.[7] | [7] |
Experimental Protocols
Protocol: Intravenous Administration of this compound in a Rat Model of Myocardial Ischemia/Reperfusion Injury (Adapted from studies in Wistar rats)
-
Animal Model: Male Wistar rats (8 weeks of age) are used.[5]
-
Anesthesia: Rats are anesthetized with 10% chloral hydrate (300 mg/kg bodyweight) via intraperitoneal injection.[5]
-
Drug Preparation: this compound is dissolved in normal saline to the desired concentrations (e.g., for doses of 0.1, 0.3, and 1.0 mg/kg).
-
Administration: The prepared PHC solution is injected intravenously 30 minutes before the induction of ischemia/reperfusion.[5]
-
Ischemia/Reperfusion Procedure: The left anterior descending (LAD) coronary artery is ligated for 30 minutes, followed by 3 hours of reperfusion to induce myocardial injury.[5]
-
Outcome Assessment: Following the reperfusion period, various parameters can be assessed, including myocardial infarct size, cardiac function, and biochemical markers of cardiac injury.[5][6]
Mandatory Visualization
Caption: this compound's role in the JNK/SAPK signaling pathway.
Caption: Experimental workflow for dose adjustment in a new rat strain.
References
- 1. The Mechanism of this compound and Its Effect on the Inflammatory Response of Lung Tissue in Rats with Chronic Obstructive Pulmonary Disease During Mechanical Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound Preconditioning Provides Cardioprotection in a Rat Model of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The research on protective effect of this compound in rats with myocardial ischemia/reperfusion injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. HYPERALGESIA-TYPE RESPONSE REVEALS NO DIFFERENCE IN PAIN-RELATED BEHAVIOR BETWEEN WISTAR AND SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain differences in coping behaviour, novelty seeking behaviour, and susceptibility to socially conditioned fear: a comparison between Wistar and Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound on apoptosis of lung tissues in rats with traumatic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Study on the Central Mechanism of this compound against Relapse Behavior in Morphine-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Experimental Study on the Central Mechanism of this compound against Relapse Behavior in Morphine-Dependent Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound preconditioning provides pulmonary and systemic protection in a rat model of lung ischaemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Side effects of high-dose Penehyclidine hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high doses of Penehyclidine hydrochloride (PHC) in animal studies. The information is based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What are the expected physiological effects of high-dose this compound in rodents?
At therapeutic and even supra-therapeutic doses, this compound is noted for its high selectivity for M1 and M3 muscarinic receptors, which generally results in a favorable safety profile with fewer cardiovascular side effects compared to non-selective antagonists like atropine.[1][2] However, at higher doses, central nervous system (CNS) effects are likely to be the most prominent.
Researchers should anticipate dose-dependent central sedative effects.[1] Studies in rats have shown that PHC can induce central sedation by blocking the central M1 receptor, inhibiting arousal, and weakening the excitability of the extrapyramidal system.[1] At a high dose of 1.38 mg/kg, PHC was observed to cause cognitive impairment in mice.[3]
Q2: Are there significant cardiovascular side effects associated with high-dose this compound in animal models?
The primary advantage of this compound is its limited activity at M2 receptors, which are predominantly found in the heart.[1][2] This selectivity means that PHC generally does not cause the significant tachycardia often seen with other anticholinergic drugs like atropine.[1] Animal studies have supported this; for instance, a study in a rat model of cardiopulmonary bypass found that a high dose of 2.0 mg/kg of PHC did not significantly impact heart rate, blood pressure, or ECG in the sham-operated control group.
Q3: What are the known side effects of this compound at therapeutic and high doses based on preclinical and clinical observations?
While comprehensive public data from dedicated high-dose animal toxicology studies are limited, a review of existing literature provides some insights into potential side effects. Most of the reported side effects are extensions of its anticholinergic activity. A summary of observed side effects, primarily from clinical use but relevant for preclinical observation, is provided in the table below.[1][2]
Troubleshooting Guides
Problem: Animals appear overly sedated or show impaired motor function after high-dose PHC administration.
-
Cause: this compound has a central sedative effect that is more pronounced at higher doses due to its ability to cross the blood-brain barrier and block M1 receptors in the CNS.[1] This can manifest as lethargy, reduced spontaneous movement, or ataxia.
-
Solution:
-
Dose Adjustment: If the level of sedation interferes with the experimental endpoints, consider a dose-response study to determine the highest dose that achieves the desired therapeutic effect without unacceptable sedation.
-
Monitoring: Closely monitor the animals for the duration of the sedative effect. Ensure they have easy access to food and water.
-
Experimental Design: Schedule behavioral tests or other procedures that require normal motor function for a time point when the peak sedative effects have subsided. The peak blood concentration in humans after intramuscular injection is around 34 minutes, which can serve as a rough guide for the timing of peak effects.[1][2]
-
Problem: Unexpected changes in cognitive performance during behavioral tests.
-
Cause: High doses of PHC (e.g., 1.38 mg/kg in mice) have been shown to cause cognitive impairment, likely due to the central anticholinergic effects on learning and memory.[3]
-
Solution:
-
Establish a Baseline: Ensure that a proper baseline for cognitive performance is established before drug administration.
-
Control Groups: Include a vehicle-only control group to differentiate the effects of the experimental model from the effects of the drug.
-
Dose Selection: If the cognitive impairment is an unwanted side effect, a lower dose should be considered. If the cognitive effects are part of the investigation, the dose can be titrated to achieve the desired level of impairment.
-
Data on Side Effects of this compound
The following table summarizes the side effects associated with this compound. It is important to note that much of this data is derived from clinical observations in humans, as detailed animal toxicology reports are not widely available in the public domain.[1][2]
| System/Organ | Dosage Level | Observed Side Effect | Animal Species (if specified) | Citation |
| Central Nervous System | High Dose | Dizziness, Delirium, Sedation, Cognitive Impairment | Not specified for all, cognitive impairment in mice | [1][2][3] |
| Autonomic Nervous System | Therapeutic to High | Dry mouth, Flushing, Dry skin | Not specified | [2] |
| Urinary System | High Dose | Urinary retention | Not specified | [1][2] |
| General | High Dose | High body temperature | Not specified | [1][2] |
Experimental Protocols
General Protocol for Acute Toxicity Study (Adapted from OECD Guidelines)
This is a generalized protocol and should be adapted based on specific experimental needs and institutional guidelines.
-
Animal Selection: Use a standard rodent species (e.g., Sprague-Dawley rats or ICR mice), typically young adults. Use both males and females.
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the experiment.
-
Grouping: Divide animals into at least 3 dose groups (low, medium, high) and one control group (vehicle). A typical group size is 5 animals per sex.
-
Dose Administration: Administer this compound as a single dose via the intended route of administration (e.g., intraperitoneal, intravenous, or oral). The vehicle should be a sterile, non-toxic solvent like saline.
-
Observation:
-
Continuously observe animals for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
-
Data Collection: Record body weight before dosing and weekly thereafter. Record all mortalities.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
Signaling Pathways and Workflows
Workflow for a High-Dose Animal Toxicity Study
Caption: A generalized workflow for conducting a high-dose acute toxicity study in an animal model.
Known Therapeutic Signaling Pathway of this compound (Anti-inflammatory)
This compound has been shown to exert protective effects by inhibiting inflammatory pathways. One of the key mechanisms is the downregulation of the NF-κB signaling pathway.
Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.
References
Technical Support Center: Penehyclidine Hydrochloride for Intravenous Injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of Penehyclidine hydrochloride for intravenous injection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for intravenous injection?
A1: Based on available research and clinical trial protocols, the recommended and confirmed diluent for reconstituting this compound for intravenous injection is 0.9% Sodium Chloride Injection (Normal Saline) .
Q2: What is a typical concentration range for intravenous administration of this compound in research?
A2: In published studies, concentrations for intravenous administration are often in the range of 0.1 mg/mL. For example, a common preparation involves diluting 0.5 mg of this compound in 5 mL of Normal Saline. However, the optimal concentration will depend on the specific experimental design and animal model.
Q3: How should I store the this compound powder?
A3: this compound powder should be stored in a well-sealed container, protected from moisture, at -20°C for up to one month or at -80°C for up to six months for optimal stability.
Q4: How long is the reconstituted this compound solution stable?
Q5: What are the signs of improper dissolution or degradation of the this compound solution?
A5: Any reconstituted solution should be a clear, colorless, and particle-free solution. The presence of visible particles, cloudiness, or any color change indicates improper dissolution or potential degradation, and the solution should be discarded. While information on specific visual cues for this compound degradation is limited, it is known to be stable in neutral and alkaline solutions but may decompose in acidic conditions.
Q6: Is this compound compatible with other intravenous fluids, such as 5% Dextrose (D5W)?
A6: There is no readily available data to confirm the compatibility and stability of this compound in 5% Dextrose solution or other intravenous fluids besides 0.9% Sodium Chloride. Since dextrose solutions can be slightly acidic and this compound may degrade in acidic conditions, it is recommended to avoid using D5W as a diluent unless compatibility is first established through in-house validation.
Q7: Is there any information on the Y-site compatibility of this compound with other drugs?
A7: Currently, there is no published data on the Y-site compatibility of this compound with other intravenous drugs. Co-administration with other medications through the same intravenous line should be avoided unless compatibility has been confirmed.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source/Comment |
| Solubility in Water | 2 mg/mL (may require ultrasonic and warming) | [1] |
| Recommended Diluent | 0.9% Sodium Chloride Injection | Inferred from multiple clinical trial protocols. |
| Typical IV Concentration | 0.1 mg/mL (e.g., 0.5 mg in 5 mL) | Based on dosages used in published studies. |
| Powder Storage | -20°C (up to 1 month) or -80°C (up to 6 months) | [1] |
| Reconstituted Solution Stability | Data not available. Best practice: use immediately or within 24 hours at 2-8°C. | General guidance for sterile preparations. |
Experimental Protocols
Protocol for Reconstitution of this compound for Intravenous Injection
Materials:
-
This compound powder vial
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles of appropriate sizes
-
70% Isopropyl alcohol swabs
-
Sterile, empty vial (if further dilution is needed)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation: Work in a clean and, ideally, aseptic environment (e.g., a laminar flow hood). Ensure all materials are sterile.
-
Vial Inspection: Inspect the this compound powder vial for any cracks or defects.
-
Calculate Diluent Volume: Determine the required volume of 0.9% Sodium Chloride Injection to achieve the desired final concentration.
-
Disinfect: Clean the rubber stoppers of both the this compound vial and the diluent vial with a 70% isopropyl alcohol swab and allow to air dry.
-
Reconstitution:
-
Using a sterile syringe, draw up the calculated volume of 0.9% Sodium Chloride Injection.
-
Inject the diluent into the this compound powder vial.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
-
-
Visual Inspection: The reconstituted solution should be clear, colorless, and free of any visible particulate matter. If any particles or discoloration are observed, discard the solution.
-
Withdrawal of Dose: Using a new sterile syringe, withdraw the required volume of the reconstituted solution for your experiment.
-
Labeling: Clearly label the syringe with the drug name, concentration, and date and time of preparation.
-
Administration: Administer the solution via the desired intravenous route.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Compatibility of this compound with common IV fluids.
References
Improving reproducibility in Penehyclidine hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Penehyclidine hydrochloride (PHC). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of M1 and M3 muscarinic acetylcholine receptors.[1][2] By blocking these receptors, PHC inhibits the effects of acetylcholine, a neurotransmitter involved in various physiological processes, including smooth muscle contraction and gland secretion.[2]
Q2: What are the common research applications of this compound?
A2: PHC is widely investigated for its protective effects in various conditions, particularly in acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD).[1] It is also used as a preanesthetic medication. Its anti-inflammatory, antioxidant, and anti-apoptotic properties are the focus of many studies.
Q3: How should this compound be stored?
A3: this compound powder should be stored in a desiccated environment at -20°C. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][2]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water (H2O) at a concentration of approximately 2 mg/mL, which may require ultrasonication and warming to fully dissolve.[2][3] It is also soluble in DMSO at concentrations up to 24 mg/mL.[3]
Troubleshooting Guide
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| Precipitation of PHC in cell culture medium. | - The final concentration of the solvent (e.g., DMSO) is too high and toxic to the cells. - The solubility of PHC in the specific medium is limited. - The stock solution was not properly dissolved before dilution. | - Ensure the final solvent concentration is minimal (typically <0.1% v/v) and that a vehicle control is included in the experiment. - Prepare a fresh, lower concentration stock solution. - Before adding to the medium, ensure the PHC stock solution is at room temperature and fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.[2] |
| High variability in cell viability or functional assays. | - Inconsistent PHC concentration across wells. - Uneven cell seeding. - Fluctuation in incubation times. | - Ensure thorough mixing of PHC into the medium before adding to the cells. - Use a multichannel pipette for adding PHC and ensure consistent volumes. - Adhere to a strict, standardized protocol for cell seeding and incubation periods. |
| Unexpected or off-target effects observed. | - PHC may have effects on pathways other than the intended target. - The chosen cell line may not be appropriate for the specific research question. | - Review the literature for known pleiotropic effects of PHC. - Include appropriate positive and negative controls to validate the experimental system. - Consider using a different cell line with a more defined signaling pathway of interest. |
In Vivo Experiments (Acute Lung Injury Model in Rats)
| Issue | Possible Cause | Recommended Solution |
| High mortality rate in the animal model. | - The dose of the inducing agent (e.g., LPS) is too high. - The surgical procedure for inducing injury is too severe. - The PHC dose is toxic at the administered level. | - Perform a dose-response study for the inducing agent to determine the optimal concentration that induces injury without excessive mortality. - Refine the surgical technique to minimize trauma and ensure consistency across all animals. - Conduct a dose-escalation study for PHC to identify the maximum tolerated dose in your specific animal model. |
| High variability in lung injury scores between animals in the same group. | - Inconsistent administration of the inducing agent or PHC. - Genetic variability within the rat strain. - Differences in animal handling and post-procedural care. | - Standardize the administration route and technique for all substances. - Use animals from a single, reputable supplier and of a similar age and weight. - Implement a consistent protocol for animal handling, housing, and post-operative care to minimize stress-induced variability.[4] |
| Inconsistent or weak therapeutic effect of PHC. | - The timing of PHC administration is not optimal. - The dosage of PHC is insufficient to elicit a significant response. - The chosen endpoints for measuring lung injury are not sensitive enough. | - Investigate different treatment windows (e.g., pre-treatment vs. post-treatment) to determine the most effective time for PHC administration. - Perform a dose-response study to identify the optimal therapeutic dose of PHC in your model.[5] - Utilize a combination of histological analysis, biochemical markers (e.g., inflammatory cytokines in BALF), and physiological measurements to assess lung injury comprehensively.[6] |
Quantitative Data Summary
Table 1: In Vitro Concentrations of this compound in Cell-Based Assays
| Cell Line | Application | PHC Concentration Range | Inducing Agent (if applicable) | Reference |
| BEAS-2B | Alleviation of LPS-induced injury | 0.01 - 1.0 µM | 10 ng/mL LPS | [7] |
| HPMEC | Inhibition of LPS-induced injury | 0.2 - 200 µg/mL | 0.1 µg/mL LPS | [8] |
| NR8383 | Inhibition of oxidative stress | Not specified | Tert-butyl hydroperoxide | [4] |
Table 2: In Vivo Dosages of this compound in Rat Models of Acute Lung Injury
| Rat Strain | Injury Model | PHC Dosage Range | Administration Route | Reference |
| Sprague-Dawley | LPS-induced ALI | 0.3 - 3.0 mg/kg | Intraperitoneal (i.p.) | [9] |
| Sprague-Dawley | LPS-induced ALI | 0.3, 1, 3 mg/kg | Intravenous (i.v.) | [5] |
| Sprague-Dawley | Blunt chest trauma and hemorrhagic shock | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: In Vitro LPS-Induced Injury in BEAS-2B Cells
-
Cell Culture: Culture BEAS-2B cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
PHC Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 0.01, 0.1, 1.0 µM).
-
Experimental Procedure: a. Seed BEAS-2B cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight. b. Pre-treat the cells with varying concentrations of PHC for 2 hours. c. Induce injury by adding Lipopolysaccharide (LPS) to a final concentration of 10 ng/mL. d. Incubate the cells for 24 hours.
-
Endpoint Analysis: Assess cell viability using an MTT assay and measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.
Protocol 2: In Vivo LPS-Induced Acute Lung Injury in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
PHC Administration: Dissolve this compound in sterile saline. Administer PHC via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.3, 1.0, 3.0 mg/kg) 30 minutes before LPS challenge.
-
Induction of ALI: Induce acute lung injury by administering LPS (5 mg/kg) via intravenous (i.v.) injection.
-
Sample Collection (6 hours post-LPS): a. Anesthetize the rats and collect blood samples for analysis of systemic inflammatory markers. b. Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF) for cell counts and cytokine analysis. c. Harvest the lungs for histological examination (H&E staining) and measurement of lung wet-to-dry weight ratio to assess edema.
-
Data Analysis: Analyze the collected data to evaluate the extent of lung injury and the protective effects of PHC.
Protocol 3: Western Blot for mTOR and NF-κB Signaling
-
Protein Extraction: Lyse cells or homogenized lung tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, and key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C. c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for in vitro PHC studies.
Caption: Logical troubleshooting flow for PHC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ventilatory Pattern Variability as a Biometric for Severity of Acute Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. atsjournals.org [atsjournals.org]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Ventilator-induced lung injury in rat models: are they all equal in the race? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Penehyclidine hydrochloride shelf life and storage conditions
Technical Support Center: Penehyclidine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the shelf life and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound? A: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1][2] For long-term stability, a storage temperature of -20°C is commonly recommended.[3][4][5] Always refer to the product-specific information provided by the supplier.
Q2: What is the expected shelf life of solid this compound? A: When stored correctly at -20°C, this compound is expected to be stable for at least two years.[5] However, for the most accurate information, you should always consult the certificate of analysis (CoA) provided by the manufacturer for the specific lot number you are using.
Q3: How should I store this compound after it has been dissolved in a solvent? A: Stock solutions should be prepared and then stored in aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[4][6] For optimal stability, store these solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3][6][7]
Q4: What are the signs that my this compound may have degraded? A: For the solid powder, any change in color, appearance, or texture (e.g., clumping) could indicate degradation. For solutions, the presence of visible particulate matter, cloudiness, or a change in color suggests the product is no longer stable.[8] The product is chemically stable under standard ambient conditions, but improper storage can accelerate degradation.[7][9]
Q5: What solvents are recommended for dissolving this compound? A: this compound is soluble in water and DMSO. For in vitro studies, solubility in DMSO can be as high as 125 mg/mL and in water, 100 mg/mL.[3] It is noted that hygroscopic DMSO can affect solubility, so using a newly opened container is recommended.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | The compound may have degraded due to improper storage, contamination, or exceeding its shelf life in solution. | 1. Verify the storage conditions of both the solid compound and the stock solution. 2. Prepare a fresh stock solution from a new or properly stored solid sample. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots.[4] |
| Precipitate is observed in a stock solution after thawing. | The solution may have been prepared at a concentration too high for the solvent to maintain solubility at low temperatures. | 1. Gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound.[6] 2. If the precipitate does not dissolve, it may be a sign of degradation, and a fresh solution should be prepared. 3. Consider preparing future stock solutions at a slightly lower concentration. |
| Difficulty dissolving the solid compound. | The compound may require assistance to fully dissolve, especially at high concentrations. | 1. Use sonication or gentle heating (e.g., a 37°C water bath) to aid dissolution.[6] 2. Ensure you are using a high-quality, appropriate solvent like newly opened DMSO for water-sensitive compounds.[3] |
Data Presentation
Table 1: Summary of Shelf Life and Storage Conditions
| Form | Storage Temperature | Recommended Shelf Life | Key Storage Considerations |
| Solid (Powder) | -20°C | ≥ 2 years[5] | Store in a tightly sealed container, protected from moisture and in a dry, dark place.[1][3][4] |
| In Solvent | -20°C | Up to 1 month[3][4][6][7] | Aliquot into single-use vials to avoid freeze-thaw cycles. Keep tightly sealed.[4][6] |
| In Solvent | -80°C | Up to 6 months[3][6][7] | The preferred method for long-term solution storage. Aliquot to maintain stability. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound (M.W. 351.91 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder. For 1 mL of a 10 mM stock, you will need 3.52 mg.
-
Dissolution: Add the appropriate volume of new, high-quality DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[6]
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and storage temperature. Store immediately at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[3][6][7]
Mandatory Visualization
Caption: A logical workflow for handling Penehyclidine HCl from storage to use.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. molnova.com [molnova.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Penehyclidine Hydrochloride Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo oral bioavailability of Penehyclidine hydrochloride (PHC). While PHC is administered orally for certain clinical applications, detailed public data on its absolute oral bioavailability is limited.[1] This guide offers strategies based on established pharmaceutical technologies for enhancing the oral absorption of compounds that may exhibit low bioavailability.
Troubleshooting Guides
Issue: Low Plasma Concentration of this compound After Oral Administration
If you are observing lower than expected plasma concentrations of this compound in your in vivo experiments, consider the following potential causes and solutions.
Potential Cause 1: Poor Aqueous Solubility and Dissolution Rate
This compound's effectiveness may be limited by its solubility and dissolution rate in the gastrointestinal (GI) tract, which are prerequisites for absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of your PHC sample at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Perform dissolution testing of your current formulation to understand its release profile.
-
-
Formulation Enhancement Strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2] Consider micronization or nanocrystal technology.
-
Amorphous Solid Dispersions: Convert the crystalline form of PHC to a more soluble amorphous state by creating a solid dispersion with a polymer.
-
Lipid-Based Formulations: Formulating PHC in a lipid-based system can improve its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a promising option.[2][3][4][5]
-
Potential Cause 2: Poor Permeability Across the Intestinal Epithelium
Even if dissolved, PHC must permeate the intestinal wall to reach the systemic circulation.
Troubleshooting Steps:
-
In Vitro Permeability Assessment:
-
Use a Caco-2 cell monolayer model to assess the intestinal permeability of PHC. This can help determine if it is a substrate for efflux transporters.
-
-
Strategies to Enhance Permeation:
-
Inclusion of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal cells, allowing for increased paracellular transport.
-
Nanoparticle Formulations: Encapsulating PHC in nanoparticles can facilitate its uptake and transport across the intestinal mucosa.[6][7] Polymeric nanoparticles can protect the drug from degradation and offer controlled release.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a self-emulsifying drug delivery system (SEDDS) and how can it improve the bioavailability of this compound?
A1: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the fluids in the GI tract.[3][4] For a compound like PHC, a SEDDS can enhance oral bioavailability by:
-
Improving Solubilization: Keeping the drug in a dissolved state throughout its transit in the GI tract.[5]
-
Increasing Surface Area: The formation of fine emulsion droplets provides a large surface area for drug release and absorption.[5]
-
Facilitating Lymphatic Transport: For highly lipophilic drugs, SEDDS can promote absorption through the lymphatic system, bypassing first-pass metabolism in the liver.[9]
Q2: How do I select the components for a this compound SEDDS formulation?
A2: The selection of components is critical for a successful SEDDS formulation.
-
Oil Phase: The oil phase should have high solubilizing capacity for PHC. Screen various oils (e.g., long-chain triglycerides, medium-chain triglycerides) to find one that dissolves the highest amount of the drug.
-
Surfactant: The surfactant is crucial for the spontaneous formation of the emulsion. Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically >12) are often preferred due to their lower toxicity.[3]
-
Co-solvent/Co-surfactant: A co-solvent or co-surfactant can help to dissolve a high concentration of the drug in the lipid base and facilitate the dispersion process.
Q3: What are the advantages of using a nanoparticle formulation for oral delivery of this compound?
A3: Nanoparticle formulations offer several advantages for enhancing the oral delivery of drugs like PHC:[6][7][10]
-
Protection from Degradation: Encapsulation within nanoparticles can protect the drug from the harsh environment of the stomach and enzymatic degradation in the intestines.
-
Enhanced Absorption: The small size of nanoparticles can lead to increased uptake by the intestinal epithelium.
-
Controlled Release: Polymeric nanoparticles can be designed to release the drug in a sustained or targeted manner within the GI tract.[8]
Q4: What are the key in vitro characterization steps for a new this compound formulation before proceeding to in vivo studies?
A4: Before animal studies, it is essential to characterize your new formulation in vitro:
-
For SEDDS:
-
Self-emulsification time and grading: Assess how quickly and effectively the emulsion forms.
-
Droplet size analysis: Measure the size of the emulsion droplets using dynamic light scattering. Smaller droplet sizes are generally preferred.
-
In vitro dissolution: Perform dissolution testing in different media to ensure the drug is released from the formulation.
-
-
For Nanoparticles:
-
Particle size and zeta potential: Determine the size, size distribution, and surface charge of the nanoparticles.
-
Encapsulation efficiency and drug loading: Quantify the amount of drug successfully encapsulated within the nanoparticles.
-
In vitro drug release: Study the release profile of the drug from the nanoparticles over time.
-
Experimental Protocols
Protocol 1: Development and Characterization of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a liquid SEDDS of this compound and evaluate its self-emulsification properties and droplet size.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-solvent (e.g., Transcutol HP, Propylene Glycol)
-
Distilled water
-
Vortex mixer, magnetic stirrer
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Solubility Screening:
-
Determine the saturation solubility of PHC in various oils, surfactants, and co-solvents by adding an excess amount of the drug to each excipient.
-
Shake the mixtures on a mechanical shaker for 48 hours.
-
Centrifuge the samples and analyze the supernatant for dissolved drug concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Select the excipients with the highest solubilizing capacity for PHC.
-
Prepare mixtures of the oil, surfactant, and co-solvent at various ratios.
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish, monophasic liquid, which indicates a microemulsion region.
-
Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the SEDDS formulation.
-
-
Preparation of PHC-loaded SEDDS:
-
Based on the phase diagram, select a formulation from the microemulsion region.
-
Dissolve the required amount of PHC in the co-solvent.
-
Add the oil and surfactant and mix thoroughly until a clear solution is obtained.
-
-
Characterization:
-
Self-emulsification Test: Add 1 mL of the SEDDS formulation to 500 mL of distilled water in a glass beaker with gentle agitation. Visually assess the rate of emulsification and the appearance of the resulting emulsion.
-
Droplet Size Analysis: Dilute the SEDDS formulation with distilled water and measure the mean droplet size and polydispersity index (PDI) using a DLS instrument.
-
Quantitative Data Summary (Hypothetical):
| Formulation ID | Oil:Surfactant:Co-solvent Ratio | Drug Load (mg/g) | Emulsification Time (s) | Droplet Size (nm) | PDI |
| PHC-SEDDS-01 | 30:50:20 | 20 | < 60 | 150.5 | 0.21 |
| PHC-SEDDS-02 | 40:40:20 | 20 | < 60 | 180.2 | 0.28 |
| Control (Drug in Water) | N/A | 20 | N/A | > 1000 (Precipitate) | N/A |
Protocol 2: Preparation and Evaluation of this compound-Loaded Polymeric Nanoparticles
Objective: To prepare PHC-loaded nanoparticles using an oil-in-water (o/w) solvent evaporation method and characterize their physical properties.
Materials:
-
This compound
-
Polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Aqueous phase containing a stabilizer (e.g., Polyvinyl alcohol (PVA), Poloxamer 188)
-
High-speed homogenizer or sonicator
-
Rotary evaporator
-
Ultracentrifuge
-
Lyophilizer
Methodology:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PHC and the polymer (e.g., 100 mg PLGA) in an organic solvent (e.g., 5 mL Dichloromethane).
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous phase (e.g., 50 mL of 1% w/v PVA solution) under high-speed homogenization or sonication to form an o/w emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. This will lead to the precipitation of the polymer and the formation of solid nanoparticles.
-
-
Purification and Lyophilization:
-
Wash the nanoparticle suspension by repeated centrifugation and redispersion in distilled water to remove excess surfactant and unencapsulated drug.
-
Freeze-dry the purified nanoparticles to obtain a powder for long-term storage.
-
-
Characterization:
-
Particle Size and Zeta Potential: Redisperse the lyophilized nanoparticles in water and measure their size, PDI, and zeta potential using a DLS instrument.
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Dissolve a known amount of the lyophilized nanoparticles in a suitable solvent to break them apart.
-
Quantify the amount of encapsulated drug using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
-
Quantitative Data Summary (Hypothetical):
| Formulation ID | Polymer | Drug:Polymer Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | EE (%) | DL (%) |
| PHC-NP-01 | PLGA | 1:10 | 220.4 | 0.15 | -15.8 | 75.2 | 6.8 |
| PHC-NP-02 | PCL | 1:10 | 280.9 | 0.22 | -12.1 | 68.5 | 6.2 |
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles for oral delivery: Design, evaluation and state-of-the-art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymeric Nanoparticle Drug Delivery Technologies for Oral Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Penehyclidine hydrochloride causing unexpected cell morphology changes
Welcome to the technical support center for researchers utilizing penehyclidine hydrochloride (PHC). This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected cell morphology changes observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in apoptotic bodies after treating our cell line with this compound. Is this an expected outcome?
A1: Yes, this is an expected outcome. This compound is known to have anti-apoptotic properties.[1][2] It can regulate the expression of apoptosis-related proteins such as Bcl-2 and Bax, leading to an inhibition of apoptosis.[1][2] Therefore, a reduction in the number of cells displaying characteristic apoptotic morphology (e.g., cell shrinkage, membrane blebbing, formation of apoptotic bodies) is consistent with the drug's mechanism of action.
Q2: Our cells treated with PHC appear larger and more spread out than the control cells. What could be causing this morphological change?
A2: While direct studies on PHC-induced changes in cell size and spreading are limited, its known mechanisms may offer an explanation. PHC has been shown to have protective effects on various organs through its anti-inflammatory and antioxidant properties.[1] It can also stabilize cell membranes.[3] These cytoprotective effects might lead to enhanced cell adhesion and spreading, resulting in a larger apparent cell size under microscope observation. It is also possible that the observed changes are linked to the drug's influence on the cytoskeleton, although this has not been explicitly documented. We recommend further investigation using cytoskeletal staining.
Q3: We have noticed an increase in autophagosomes in our cells following PHC treatment. Is this a known effect?
A3: Yes, this compound has been shown to modulate autophagy. Specifically, it has been reported to enhance autophagy in certain contexts, such as in response to lipopolysaccharide (LPS)-induced injury.[4] The drug may exert this effect by regulating the mTOR/Keap1/Nrf2 signaling pathway.[5] An increase in the formation of autophagosomes, which can be visualized by transmission electron microscopy or fluorescence microscopy using markers like LC3, is therefore a plausible outcome of PHC treatment.
Q4: After PHC treatment, we see a decrease in inflammatory markers, but no significant change in cell viability. Is this normal?
A4: This is a consistent and expected finding. This compound is well-documented for its potent anti-inflammatory effects.[1][5] It can reduce the production of pro-inflammatory cytokines. At the same time, PHC exhibits cytoprotective effects and can even enhance cell proliferation in some models by inhibiting apoptosis.[3][4] Therefore, a reduction in inflammatory response without a corresponding decrease in cell viability is a key characteristic of this compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability or Proliferation
Symptoms:
-
Higher than expected cell counts in treated wells compared to controls.
-
Increased confluence in treated cultures.
-
Cell viability assays (e.g., MTT, CCK-8) show increased signal.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Anti-apoptotic effect of PHC | This is a known effect.[1][2] Quantify apoptosis using methods like Annexin V/PI staining or TUNEL assays to confirm a decrease in cell death. |
| Pro-proliferative effect in specific cell lines | PHC has been shown to enhance proliferation in some contexts.[4] Perform a cell cycle analysis using flow cytometry to investigate if PHC is promoting cell cycle progression. |
| Incorrect seeding density | Ensure accurate and consistent cell seeding across all plates. Perform a cell count before seeding. |
| Edge effects in multi-well plates | Minimize edge effects by not using the outer wells for experiments or by filling them with sterile PBS or media. |
Issue 2: Alterations in Cell Adhesion and Spreading
Symptoms:
-
Cells appear flatter and more spread out.
-
Changes in cell-to-cell junctions.
-
Difficulty in detaching cells for passaging.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Cytoskeletal rearrangement | Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using anti-tubulin antibodies) to visualize any changes in cytoskeletal organization. |
| Upregulation of adhesion molecules | PHC can influence various signaling pathways.[5][6] Investigate the expression of cell adhesion molecules (e.g., cadherins, integrins) using western blotting or immunofluorescence. |
| Changes in extracellular matrix deposition | While not a primary reported effect, altered cell behavior can influence the extracellular matrix. Consider staining for key matrix components like fibronectin or collagen. |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Morphological Changes
This protocol provides a basic workflow for observing and documenting changes in cell morphology following treatment with this compound.
Caption: Workflow for assessing morphological changes.
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates (e.g., 6-well or 24-well) containing sterile coverslips. Allow cells to adhere for 12-24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-only control group.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Observation: At each time point, observe the cells under a phase-contrast microscope to qualitatively assess changes in morphology, such as cell size, shape, and adherence.
-
Fixation and Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional, for intracellular staining).
-
Stain with relevant dyes, such as DAPI for nuclei and phalloidin for F-actin.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze cell morphology parameters such as cell area, perimeter, and circularity using image analysis software.
Protocol 2: Signaling Pathway Investigation
This diagram illustrates the known signaling pathways affected by this compound that may contribute to observed cellular changes.
Caption: Signaling pathways modulated by PHC.
Methodology for Pathway Analysis (Western Blotting):
-
Protein Extraction: After treatment with PHC, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key proteins in the pathway of interest (e.g., phospho-mTOR, Keap1, Nrf2, LC3-II/I, β-arrestin-1).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on apoptosis of lung tissues in rats with traumatic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Protects Rat Cardiomyocytes from Ischemia-Reperfusion Injury by Platelet-derived Growth Factor-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Study on the mechanism of action of this compound on LPS-induced acute lung injury by regulating autophagy through the mTOR/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on β-arrestin-1 expression in lipopolysaccharide-induced human pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH of Penehyclidine Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the pH of Penehyclidine hydrochloride solutions. Adherence to proper pH control is critical for maintaining the stability, solubility, and efficacy of this anticholinergic agent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for preparing and storing this compound solutions?
While a complete pH-rate stability profile for this compound is not extensively published, available data suggests that the compound is stable in neutral and alkaline solutions but undergoes degradation in strong acidic conditions.[1] For structurally similar anticholinergic esters, such as atropine and glycopyrrolate, maximum stability is often observed in the acidic pH range of 3.5 to 6.0.[2][3][4] Therefore, for short-term experiments, maintaining a pH between 6.0 and 8.0 is advisable. For longer-term storage, a slightly acidic pH of around 4.0 to 6.0 may be preferable to minimize potential hydrolysis, though this should be validated for your specific application.
Q2: What are the signs of this compound degradation in solution?
Degradation of this compound, particularly in acidic conditions, involves the cleavage of its ether linkage.[1] This results in the formation of 3-quinuclidinol and 1-phenyl-1-cyclopentyl glycol.[1] While these degradation products may not be visually apparent, a loss of pharmacological activity can be an indicator. For quantitative analysis, stability-indicating HPLC methods can be employed to detect the parent compound and its degradation products.[5][6]
Q3: Can I use any buffer to adjust the pH of my this compound solution?
The choice of buffer can influence the stability of your compound. Common buffers such as phosphate, acetate, and citrate are generally acceptable.[7] However, it is crucial to ensure that the buffer components do not interact with this compound or interfere with your experimental assay. It is recommended to use the simplest buffer system at the lowest effective concentration to maintain the desired pH.
Q4: My this compound solution appears cloudy after pH adjustment. What should I do?
Cloudiness or precipitation after pH adjustment can indicate a few issues:
-
Solubility Limit Exceeded: this compound, like many hydrochloride salts, has pH-dependent solubility. The free base form is typically less water-soluble than the hydrochloride salt.[8][9] Increasing the pH towards the pKa of the amine can cause the free base to precipitate.
-
Buffer Incompatibility: Certain buffer salts at high concentrations can cause salting out of the drug.
-
Degradation: While less likely to cause immediate precipitation, extensive degradation could lead to the formation of less soluble byproducts.
Refer to the troubleshooting guide below for steps to address this issue.
Troubleshooting Guides
Issue 1: Solution Precipitation Upon pH Adjustment
Symptoms: The solution becomes cloudy or a solid precipitate forms after adding a base to increase the pH.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Exceeded Solubility of the Free Base | 1. Lower the pH: Gradually add a dilute acid (e.g., 0.1 M HCl) to decrease the pH until the precipitate redissolves. 2. Dilute the Solution: If the concentration is not critical, diluting the solution may help keep the compound in solution at a higher pH. 3. Use a Co-solvent: For non-aqueous or mixed-solvent systems, consider the addition of a co-solvent like DMSO, but ensure it is compatible with your experimental system.[10] |
| Buffer Incompatibility | 1. Change the Buffer System: Switch to a different buffer (e.g., from phosphate to acetate) to see if precipitation persists. 2. Lower the Buffer Concentration: Use the lowest concentration of the buffer that can effectively maintain the desired pH. |
| Incorrect pH Measurement | 1. Calibrate pH Meter: Ensure your pH meter is properly calibrated before use. 2. Stir Adequately: Ensure the solution is well-stirred during pH adjustment to avoid localized areas of high pH that can cause precipitation. |
Issue 2: Loss of Compound Activity Over Time
Symptoms: Experimental results show a decrease in the expected pharmacological effect of the this compound solution over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Optimize pH: Based on stability data for analogous compounds, adjust the pH to a slightly acidic range (e.g., pH 4-6) for storage.[2][4] 2. Control Temperature: Store stock solutions at recommended temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[11] 3. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions of this compound from a solid stock. |
| Photodegradation | 1. Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation, a common issue with many pharmaceuticals.[12] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the powder in the desired solvent (e.g., sterile water, saline, or a specific buffer at a slightly acidic pH to ensure complete dissolution of the hydrochloride salt).
-
Initial pH Measurement: Use a calibrated pH meter to measure the initial pH of the solution.
-
pH Adjustment:
-
To increase the pH, add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH.
-
To decrease the pH, add a dilute solution of a suitable acid (e.g., 0.1 M HCl) dropwise.
-
-
Final Volume Adjustment: Once the target pH is reached and the solution is clear, add the solvent to reach the final desired volume.
-
Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter.
-
Storage: Store the solution in an appropriate container, protected from light, and at the recommended temperature.
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation study can help determine the stability of this compound under various stress conditions.[13][14][15]
-
Prepare Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic degradation. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm).
-
Analysis: Analyze the stressed samples and a control sample (stored at optimal conditions) at each time point using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 100 mg/mL (284.16 mM) | May require sonication. |
| DMSO | 125 mg/mL (355.20 mM) | May require sonication. Use freshly opened DMSO as it is hygroscopic. |
Data sourced from publicly available supplier information.
Table 2: pH and Stability of Structurally Similar Anticholinergic Drugs
| Drug | Optimal pH for Stability | Degradation Pathway | Reference |
| Atropine | 2.0 - 4.0 | Hydrolysis | [2][10] |
| Scopolamine Hydrobromide | ~3.5 | Hydrolysis and inversion | [16] |
| Glycopyrrolate | 2.0 - 3.0 | Ester Hydrolysis | [4] |
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for preparing pH-adjusted this compound solutions.
References
- 1. [The degradation mechanism of penequine hydrochloride in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US10568875B2 - Atropine pharmaceutical compositions - Google Patents [patents.google.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. japsonline.com [japsonline.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaoffer.com [pharmaoffer.com]
- 10. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Scopolamine Hydrobromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. medcraveonline.com [medcraveonline.com]
- 16. publications.ashp.org [publications.ashp.org]
Technical Support Center: Penehyclidine Hydrochloride Degradation and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penehyclidine hydrochloride and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound (PHC) is an anticholinergic agent that acts as a selective antagonist of M1 and M3 muscarinic receptors. In research and clinical settings, it is used as a preanesthetic medication to reduce respiratory secretions and as a treatment for organophosphorus poisoning.[1] Its protective effects on various organs, including the heart, lungs, brain, and kidneys, are also a subject of investigation.[1] PHC has been shown to activate NF-κB in lung tissue and inhibit the release of inflammatory factors, which may contribute to its therapeutic effects.
Q2: What are the known degradation products of this compound?
This compound is an ethereal compound that is stable in neutral and alkaline solutions but decomposes in strong acidic solutions. The primary degradation pathway involves the cleavage of the ether linkage. The main degradation products identified are:
-
3-Quinuclidinol (DP1)
-
1-Phenyl-1-cyclopentyl glycol
Under acidic conditions, 1-phenyl-1-cyclopentyl glycol can further dehydrate and rearrange to form 1-phenyl-1-cyclopentyl acetaldehyde . Other minor degradation products that have been observed include benzaldehyde, acetophenone, and phenylcyclopentyl ketone, although their formation mechanisms are less understood.
Q3: What are the known effects or toxicities of the main degradation products?
Direct and comprehensive toxicological data for the degradation products of this compound are limited. However, information on related compounds and safety data for 3-quinuclidinol provide some insights.
-
1-Phenyl-1-cyclopentyl glycol: Specific toxicological data for this compound is not well-documented. However, toxicological reviews of related glycols, such as propylene glycol and ethylene glycol phenyl ether, suggest that glycols as a class can have varying degrees of toxicity. For example, some glycols have been associated with red blood cell toxicity and kidney inflammation at high doses in animal studies.[4] It is important to note that these are related compounds, and their toxicological profiles may not be directly transferable to 1-phenyl-1-cyclopentyl glycol.
Q4: How can I monitor the degradation of this compound in my experiments?
The most common method for monitoring the degradation of this compound and quantifying its degradation products is through stability-indicating high-performance liquid chromatography (HPLC) or HPLC-tandem mass spectrometry (HPLC-MS/MS).[5] A validated stability-indicating method can separate the intact drug from its degradation products, allowing for accurate quantification of all components.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing a this compound sample.
-
Possible Cause 1: Degradation of the sample.
-
Troubleshooting Step: Review the pH of your sample and mobile phase. This compound is known to degrade under acidic conditions. If your solutions are acidic, this is a likely cause.
-
Solution: Ensure your sample is dissolved and analyzed in a neutral or slightly alkaline buffer if possible. If acidic conditions are necessary for your experiment, analyze the sample immediately after preparation and store it at low temperatures to minimize degradation.
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Step: Analyze a blank (mobile phase only) to check for contaminants. Prepare a fresh batch of mobile phase and re-inject the sample.
-
Solution: If the unexpected peaks are present in the blank, filter your mobile phase solvents and ensure all glassware is thoroughly cleaned.
-
-
Possible Cause 3: Interaction with excipients (if using a formulated product).
-
Troubleshooting Step: If you are analyzing a formulated product, obtain a placebo formulation (without the active pharmaceutical ingredient) and analyze it under the same conditions.
-
Solution: If the peaks are present in the placebo, they are likely related to the excipients. You may need to adjust your chromatographic method (e.g., gradient, column chemistry) to separate these peaks from your analytes of interest.
-
Problem 2: I am trying to perform a forced degradation study, but I am not seeing significant degradation of this compound.
-
Possible Cause 1: Stress conditions are not harsh enough.
-
Troubleshooting Step: this compound is relatively stable in neutral, alkaline, and photolytic conditions. For hydrolytic degradation, ensure you are using sufficiently concentrated acid or base and consider increasing the temperature.
-
Solution: For acidic hydrolysis, start with 0.1 M HCl and increase to 1 M HCl if no degradation is observed. For basic hydrolysis, start with 0.1 M NaOH. Consider increasing the temperature to 50-70°C to accelerate degradation.[6][7]
-
-
Possible Cause 2: Insufficient duration of stress.
-
Troubleshooting Step: Degradation is a time-dependent process.
-
Solution: Extend the duration of the stress testing. It is recommended to take samples at multiple time points (e.g., 2, 6, 12, 24 hours) to monitor the progression of degradation.
-
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or an appropriate solvent.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at 2, 6, and 12 hours.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).
-
Before analysis, neutralize the samples with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature and take samples at 2, 6, and 12 hours.
-
If no significant degradation is observed, repeat the experiment with 1 M NaOH and/or at an elevated temperature (e.g., 60°C).
-
Before analysis, neutralize the samples with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 70°C for 24 hours.
-
Also, expose the stock solution to the same conditions.
-
Take samples for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
Keep a control sample in the dark to differentiate between thermal and photolytic degradation.
-
-
Sample Analysis:
-
Dilute the stressed samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a suitable stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
This is a general HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30°C |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound
| Stress Condition | Reagent/Parameter | Duration | Expected Outcome | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl at RT or 60°C | 2-24 hours | Significant degradation | 3-Quinuclidinol, 1-Phenyl-1-cyclopentyl glycol |
| Base Hydrolysis | 0.1 M - 1 M NaOH at RT or 60°C | 2-24 hours | Expected to be stable | - |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Potential for minor degradation | N-oxide formation possible |
| Thermal | 70°C | 24 hours | Expected to be stable | - |
| Photolytic | ICH Q1B conditions | - | Expected to be stable | - |
Visualizations
Caption: Penehyclidine HCl degradation in acidic solution.
Caption: Workflow for forced degradation studies.
Caption: Decision tree for HPLC troubleshooting.
References
- 1. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Penehyclidine Hydrochloride and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Penehyclidine hydrochloride (PHC) and scopolamine, two anticholinergic drugs with demonstrated effects on the central nervous system. By synthesizing findings from multiple preclinical and clinical studies, this document aims to offer a comprehensive overview supported by experimental data to inform future research and drug development in neuroprotection.
Introduction
This compound, a derivative of scopolamine, is a selective anticholinergic drug with activity at muscarinic (M1, M3) and nicotinic (N) receptors.[1][2] Unlike scopolamine, which primarily acts as a non-selective muscarinic receptor antagonist, PHC exhibits a more targeted receptor profile, potentially leading to fewer cardiovascular side effects.[1][3] Both compounds can cross the blood-brain barrier and have been investigated for their neuroprotective potential in various models of neuronal injury, particularly cerebral ischemia-reperfusion injury.[3][4] This guide will delve into the comparative efficacy of these two drugs, focusing on their mechanisms of action, including anti-apoptotic, anti-oxidant, and anti-inflammatory effects.
Comparative Efficacy and Mechanisms
This compound has demonstrated superior neuroprotective effects compared to scopolamine in clinical settings of acute cerebral ischemia-reperfusion injury following cardiopulmonary resuscitation.[4] Patients treated with PHC exhibited lower intracranial pressure, reduced brain tissue edema, and improved neurological function compared to those who received scopolamine.[4][5] These clinical observations are supported by preclinical data highlighting the multifaceted neuroprotective mechanisms of PHC.
Table 1: Comparison of Neuroprotective Effects and Mechanisms
| Parameter | This compound | Scopolamine | Key Findings and Citations |
| Receptor Selectivity | Selective for M1, M3, and N receptors | Non-selective muscarinic antagonist | PHC's selectivity may contribute to a more favorable side effect profile.[1][2] |
| Anti-Apoptotic Effects | Increases Bcl-2 expressionDecreases Caspase-3 expressionReduces TUNEL-positive cells | Induces apoptosis at high concentrations in some models | PHC demonstrates clear anti-apoptotic activity in cerebral ischemia-reperfusion models.[3][6] Scopolamine's effects on apoptosis are more complex and can be context-dependent.[7] |
| Anti-Oxidant Effects | Increases SOD and GSH-Px activityDecreases MDA levels | Can induce oxidative stress | PHC effectively mitigates oxidative stress by enhancing endogenous antioxidant enzymes and reducing lipid peroxidation.[3][6][8] Scopolamine has been shown to increase markers of oxidative stress in some studies.[9][10][11] |
| Anti-Inflammatory Effects | Decreases TNF-α, IL-1β, IL-6, and hs-CRP levels | Can have both pro- and anti-inflammatory effects | PHC consistently demonstrates potent anti-inflammatory effects by downregulating key pro-inflammatory cytokines.[5][8][12] |
| Effect on Excitatory Amino Acids | Decreases levels of glutamic acid, aspartate, glycine, and GABA | Not a primary mechanism | PHC reduces the excitotoxicity associated with cerebral ischemia by lowering the concentration of excitatory amino acids.[3] |
| Signaling Pathway Modulation | Downregulates JNK/p38MAPK pathwayUpregulates cAMP/CREB signaling pathway | Modulates various signaling pathways, often in the context of cognitive impairment models | PHC's neuroprotective effects are mediated, in part, by the inhibition of stress-activated protein kinases and activation of pathways involved in neuronal survival and plasticity.[8][13][14] |
| Clinical Outcomes (Cerebral Ischemia-Reperfusion) | Improved cerebral perfusion pressureLower intracranial pressureReduced brain tissue edemaImproved neurological function (lower NIHSS scores)Higher rescue success rate | Less effective than PHC in improving the above parameters | A direct clinical comparison demonstrated the superiority of PHC over scopolamine in treating acute cerebral ischemia-reperfusion injury after cardiopulmonary resuscitation.[4][5] |
SOD: Superoxide Dismutase, GSH-Px: Glutathione Peroxidase, MDA: Malondialdehyde, TNF-α: Tumor Necrosis Factor-alpha, IL-1β: Interleukin-1 beta, IL-6: Interleukin-6, hs-CRP: high-sensitivity C-reactive protein, JNK: c-Jun N-terminal kinase, p38MAPK: p38 mitogen-activated protein kinase, cAMP: Cyclic adenosine monophosphate, CREB: cAMP response element-binding protein, NIHSS: National Institutes of Health Stroke Scale.
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways. In the context of cerebral ischemia-reperfusion injury, PHC has been shown to downregulate the pro-apoptotic JNK/p38MAPK signaling pathway.[8] Furthermore, in models of brain injury, PHC can upregulate the cAMP/CREB signaling pathway, which is crucial for promoting neuronal survival and plasticity.[13][14]
Caption: this compound Signaling Pathways.
Experimental Methodologies
The findings presented in this guide are based on a variety of experimental models and techniques. Below are the detailed methodologies for key experiments cited.
Cerebral Ischemia-Reperfusion Injury Model (Rat)
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Anesthesia is induced, typically with an intraperitoneal injection of a barbiturate. The right middle cerebral artery is isolated and occluded using a nylon suture to induce focal cerebral ischemia. After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.
-
Drug Administration: this compound or scopolamine is administered intravenously at a specified dose (e.g., 0.1 mg/kg for PHC) prior to the induction of ischemia.[3][8]
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluated using a standardized scale (e.g., Zea-Longa score) to assess motor and neurological function.[13]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted area.
-
Brain Water Content: Determined by comparing the wet and dry weight of brain tissue to assess edema.[8]
-
Biochemical Analyses: Brain tissue is homogenized to measure markers of oxidative stress (SOD, MDA), inflammation (cytokines), and apoptosis (Bcl-2, Caspase-3) using ELISA, Western blot, and immunohistochemistry.[3][6][8]
-
References
- 1. dovepress.com [dovepress.com]
- 2. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound on focal cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of scopolamine and this compound on acute cerebral ischemia-reperfusion injury after cardiopulmonary resuscitation and effects on cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of scopolamine and this compound on acute cerebral ischemia-reperfusion injury after cardiopulmonary resuscitation and effects on cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of this compound on focal cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of this compound against cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Apocynin and Galantamine During the Chronic Administration of Scopolamine in an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Malondialdehyde, Acetylcholinesterase, and Apoptosis-Related Markers in the Cortex and Hippocampus of Cognitively Dysfunctional Mice Induced by Scopolamine | MDPI [mdpi.com]
- 11. A comparative study of neuroprotective effect of angiotensin converting enzyme inhibitors against scopolamine-induced memory impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mechanism of this compound and Its Effect on the Inflammatory Response of Lung Tissue in Rats with Chronic Obstructive Pulmonary Disease During Mechanical Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound improves cognitive function of rats with brain injury via CAMP/CREB signaling pathway | Cellular and Molecular Biology [cellmolbiol.org]
- 14. cellmolbiol.org [cellmolbiol.org]
A Comparative Guide: Penehyclidine Hydrochloride vs. Glycopyrrolate as Preanesthetic Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preanesthetic medications, the choice of an anticholinergic agent is pivotal for ensuring patient safety and comfort. This guide provides an objective comparison of two such agents: penehyclidine hydrochloride, a newer anticholinergic developed in China, and glycopyrrolate, a well-established quaternary ammonium compound. This comparison is based on experimental data focusing on their efficacy in preventing postoperative nausea and vomiting (PONV), impact on hemodynamic stability, and their respective safety profiles.
At a Glance: Key Pharmacological Differences
| Feature | This compound | Glycopyrrolate |
| Chemical Structure | Tertiary amine | Quaternary ammonium compound |
| Blood-Brain Barrier Crossing | Yes, due to its liposolubility[1] | Limited, due to its polar quaternary ammonium group[1] |
| Primary Site of Action | Central and peripheral[1] | Predominantly peripheral[1] |
| Receptor Selectivity | Selective for M1 and M3 muscarinic receptors, with negligible effect on cardiac M2 receptors[1][2] | Acts on peripheral M1/M3 muscarinic receptors[1] |
| Elimination Half-life | Approximately 10.35 hours[1] | Shorter than this compound |
Efficacy and Performance: A Data-Driven Comparison
A prospective, randomized, double-blind, controlled trial provides key insights into the comparative performance of this compound and glycopyrrolate in patients undergoing laparoscopic cholecystectomy.[1][3]
Postoperative Nausea and Vomiting (PONV)
This compound demonstrated superior efficacy in preventing early PONV compared to glycopyrrolate.
| Outcome | This compound Group (n=36) | Glycopyrrolate Group (n=39) | Normal Saline Group (n=39) | p-value |
| Incidence of PONV within 1 hour | 2.8% | 25.6% | 23.1% | <0.05 |
| Incidence of PONV within 24 hours | 11.1% | 30.8% | 33.3% | >0.05 |
| Statistically significant difference between the this compound group and the other two groups.[1] |
Hemodynamic Stability
Glycopyrrolate was more effective in maintaining hemodynamic stability, particularly in preventing bradycardia.
| Hemodynamic Parameter | This compound Group | Glycopyrrolate Group | Key Findings |
| Heart Rate | Significantly lower heart rate at several intraoperative time points compared to the glycopyrrolate group.[1][3] | Maintained a more stable heart rate. | This compound's negligible effect on cardiac M2 receptors may contribute to a higher incidence of bradycardia.[1] |
| Mean Arterial Pressure (MAP) | Markedly lower MAP at 1 minute after endotracheal intubation compared to the glycopyrrolate group.[1][3] | More stable MAP. | Glycopyrrolate demonstrates superior efficacy in maintaining circulatory stability.[1] |
| Incidence of Bradycardia | 41.7% | 7.7% | The incidence of bradycardia was significantly higher in the this compound group compared to the glycopyrrolate group.[1] |
Safety and Side Effect Profile
| Side Effect | This compound | Glycopyrrolate |
| Dry Mouth | A common side effect.[1] | A common side effect, with a slightly higher, though not statistically significant, occurrence compared to this compound in one study.[1] |
| Central Nervous System Effects | Can cross the blood-brain barrier, potentially leading to central anticholinergic effects.[1] | Minimal central nervous system effects due to limited ability to cross the blood-brain barrier. |
| Cardiovascular | Higher incidence of bradycardia.[1] | Less impact on heart rate, providing greater cardiovascular stability.[4][5] |
Mechanism of Action: Signaling Pathways
Both this compound and glycopyrrolate exert their effects by acting as antagonists at muscarinic acetylcholine receptors. Their differing clinical profiles can be attributed to their selectivity for receptor subtypes and their ability to cross the blood-brain barrier.
Antisialagogue Effect (Salivary Gland)
The reduction in salivary secretions is primarily mediated by the blockade of M3 muscarinic receptors in the salivary glands.[6][7][8]
Heart Rate Regulation (Sinoatrial Node)
The vagal slowing of the heart rate is mediated by acetylcholine's action on M2 muscarinic receptors in the sinoatrial node.[9][10][11][12] Glycopyrrolate's effect on M2 receptors contributes to its more stable heart rate profile compared to this compound, which has a negligible effect on these receptors.
Prevention of Postoperative Nausea and Vomiting (PONV)
The antiemetic effects of these drugs are attributed to their antagonism of muscarinic receptors in the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem.[13][14][15] this compound's ability to cross the blood-brain barrier may explain its superior efficacy in preventing early PONV.
Experimental Protocols
The following is a summary of the methodology from a key comparative clinical trial.[1][3]
Study Design
-
Type: Prospective, randomized, double-blind, controlled trial.
-
Participants: 120 patients undergoing laparoscopic cholecystectomy.
-
Groups:
-
Glycopyrrolate group (n=40)
-
This compound group (n=40)
-
Normal saline group (control, n=40)
-
-
Exclusion Criteria: History of motion sickness or PONV, allergies to study drugs, severe cardiovascular or cerebrovascular diseases, glaucoma, pregnancy, or lactation.
Intervention
-
This compound Group: Received 10 µg/kg this compound intravenously, diluted to 5 mL in saline, 10 minutes prior to the induction of general anesthesia.
-
Glycopyrrolate Group: Received 4 µg/kg glycopyrrolate intravenously, diluted to 5 mL in saline, 10 minutes prior to the induction of general anesthesia.
-
Control Group: Received an equivalent volume of saline intravenously.
Data Collection and Anesthesia Protocol
-
Blinding: Patients, investigators, and the anesthesia nurse were blinded to the group allocation.
-
Anesthesia: A standardized general anesthesia protocol was followed for all patients, including induction with midazolam, sufentanil, and rocuronium, and maintenance with sevoflurane and remifentanil.
-
Measurements:
-
Hemodynamic parameters (heart rate, mean arterial pressure) were recorded at baseline and at multiple time points intraoperatively.
-
The incidence and severity of PONV were assessed at 1, 2, 6, and 24 hours postoperatively.
-
Other adverse events, such as dry mouth and bradycardia, were also recorded.
-
Conclusion
Both this compound and glycopyrrolate are effective anticholinergic agents for preanesthetic medication, each with a distinct clinical profile.
-
This compound is more effective in preventing early postoperative nausea and vomiting, likely due to its central action. However, it is associated with a higher incidence of bradycardia.
-
Glycopyrrolate offers superior hemodynamic stability, making it a preferable choice in patients where maintaining a stable heart rate and blood pressure is critical.
The selection between these two agents should be individualized based on the patient's risk factors for PONV and cardiovascular instability, as well as the nature of the surgical procedure. Further large-scale, head-to-head clinical trials across diverse surgical populations are warranted to provide more definitive guidance on the optimal use of these preanesthetic medications.
References
- 1. Comparison of the effect of preoperative glycopyrrolate and this compound on postoperative nausea and vomiting in patients undergoing laparoscopic cholecystectomy: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects and pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of preoperative glycopyrrolate and this compound on postoperative nausea and vomiting in patients undergoing laparoscopic cholecystectomy: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycopyrrolate as a premedicant: comparison with atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of glycopyrrolate as a premedicant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic cholinergic receptors in area postrema and brainstem areas regulating emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gpnotebook.com [gpnotebook.com]
- 15. news-medical.net [news-medical.net]
A Comparative Analysis of Penehyclidine Hydrochloride and Tiotropium in Preclinical COPD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Penehyclidine hydrochloride and tiotropium in animal models of Chronic Obstructive Pulmonary Disease (COPD). Direct comparative studies are currently lacking in the published literature; therefore, this guide synthesizes data from separate preclinical studies. It is crucial to note that the experimental designs, including the animal models and methods of COPD induction, differ between the studies, precluding a direct, definitive comparison of efficacy.
Executive Summary
Both this compound and tiotropium are anticholinergic agents that demonstrate therapeutic potential in preclinical models of COPD. They share a common mechanism of action by antagonizing muscarinic acetylcholine receptors, which are pivotal in regulating bronchomotor tone and mucus secretion.
This compound , in a rat model of COPD induced by cigarette smoke and lipopolysaccharide (LPS), has been shown to improve pulmonary ventilation and reduce oxidative stress. It is a selective antagonist of M1 and M3 muscarinic receptors[1].
Tiotropium , a long-acting muscarinic antagonist (LAMA), has demonstrated efficacy in a guinea pig model of COPD induced by LPS, where it inhibited pulmonary inflammation and airway remodeling. Tiotropium acts mainly on M3 muscarinic receptors to induce bronchodilation[2].
Due to a retraction of a key study on this compound for reasons of data duplication, the available peer-reviewed data on its efficacy in COPD models is limited. This guide presents the available, reliable data with the necessary caveats.
Mechanism of Action
Both drugs exert their effects by blocking muscarinic receptors in the airways, leading to bronchodilation.
Experimental Data
The following tables summarize the quantitative data from separate studies on this compound and tiotropium in different COPD animal models.
This compound: Efficacy in a Rat COPD Model
This study utilized a rat model where COPD was induced by exposure to cigarette smoke and intratracheal injection of lipopolysaccharide (LPS). The data presented below is from a study that has since been retracted due to concerns of data duplication, and should be interpreted with caution[1]. An additional study provides data on respiratory mechanics and oxidative stress in a similar model[2].
Table 1: Effects of this compound on Inflammatory Markers in a Rat COPD Model (Retracted Data) [1]
| Parameter | Control Group | COPD Model Group | Penehyclidine HCl Group (1 mg/kg) |
| Lung Wet/Dry (W/D) Ratio | Lower | Increased | Decreased |
| TNF-α (pg/mg) | Lower | Increased | Decreased |
| IL-10 (pg/mg) | Higher | Decreased | Increased |
Table 2: Effects of this compound on Respiratory Mechanics and Oxidative Stress in a Rat COPD Model [2]
| Parameter | Control Group | COPD Model Group | Penehyclidine HCl Group (1.0 mg/kg) |
| Peak Airway Pressure (Ppeak) (cmH₂O) | Lower | Increased | Decreased |
| PaO₂ (mmHg) | Higher | Decreased | Increased |
| PaCO₂ (mmHg) | Lower | Increased | Decreased |
| Lung Malondialdehyde (MDA) (nmol/mgprot) | Lower | Increased | Decreased |
| Lung Superoxide Dismutase (SOD) (U/mgprot) | Higher | Decreased | Increased |
Tiotropium: Efficacy in a Guinea Pig COPD Model
This study used a guinea pig model where COPD-like inflammation and remodeling were induced by twice-weekly intranasal instillation of LPS for 12 weeks.
Table 3: Effects of Tiotropium on Inflammation and Remodeling in a Guinea Pig COPD Model
| Parameter | Saline Control | LPS Model | LPS + Tiotropium |
| Neutrophils in BALF (x10⁴ cells/mL) | ~1 | ~10 | ~2 |
| Goblet Cell Number (per mm basement membrane) | ~5 | ~15 | ~7 |
| Airway Wall Collagen (% area) | ~2 | ~4 | ~2.5 |
Experimental Protocols
This compound Study Protocol (Rat Model)
The COPD model was established in Sprague Dawley rats through a combination of cigarette smoke exposure and intratracheal LPS instillation[1].
Tiotropium Study Protocol (Guinea Pig Model)
COPD-like conditions were induced in guinea pigs by repeated intranasal administration of LPS.
Signaling Pathways
This compound may exert its anti-inflammatory effects through modulation of the JNK/SAPK signaling pathway, as suggested by the retracted study[1]. Tiotropium's anti-inflammatory and anti-remodeling effects are thought to be mediated through the blockade of acetylcholine-induced pathways.
Conclusion
Based on the limited available preclinical data, both this compound and tiotropium show promise in mitigating key pathological features of COPD in animal models. This compound appears to have beneficial effects on respiratory mechanics and oxidative stress, while tiotropium has demonstrated anti-inflammatory and anti-remodeling properties.
References
- 1. The Mechanism of this compound and Its Effect on the Inflammatory Response of Lung Tissue in Rats with Chronic Obstructive Pulmonary Disease During Mechanical Ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of this compound on the Respirational Mechanism and Oxidative Stress Responsiveness of Rats with Chronic Obstructive Pulmonary Disease during Induced Ventilation [aber.apacsci.com]
A Comparative Analysis of Penehyclidine Hydrochloride and Ipratropium Bromide in the Management of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Penehyclidine Hydrochloride (PHC) and Ipratropium Bromide, two anticholinergic agents with potential applications in treating acute lung injury (ALI). The analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, anti-inflammatory and anti-oxidative effects, and overall efficacy in mitigating lung damage.
Introduction to the Compounds
This compound (PHC) is a selective antagonist for M1 and M3 muscarinic acetylcholine receptors. It has demonstrated significant anti-inflammatory, anti-oxidative, and anti-apoptotic properties in various experimental models of ALI.[1][2] Its therapeutic effects are linked to the modulation of key inflammatory signaling pathways.[3][4]
Ipratropium bromide is a non-selective muscarinic antagonist, widely used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).[5] Its primary mechanism involves blocking acetylcholine at muscarinic receptors in bronchial smooth muscle, leading to airway dilation.[3][6] While its main application is in obstructive airway diseases, emerging evidence suggests it may also possess anti-inflammatory properties relevant to ALI.[7]
Mechanism of Action and Signaling Pathways
Both compounds exert their effects by antagonizing muscarinic acetylcholine receptors, but their selectivity and downstream consequences differ, particularly concerning the inflammatory response in ALI. The cholinergic anti-inflammatory pathway, a key regulator of inflammation, is a primary target.[8]
This compound: PHC has been shown to attenuate lung injury by inhibiting the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[3][9] Studies indicate that PHC can block the phosphorylation of key upstream kinases like p38 MAPK and ERK.[3] Furthermore, PHC may exert its protective effects by downregulating the expression of Toll-like receptors (TLR2/4), which are crucial for initiating the inflammatory cascade in response to pathogens like lipopolysaccharide (LPS).[4]
Ipratropium Bromide: As a non-selective antagonist, ipratropium blocks M1, M2, and M3 receptors. Its primary effect is bronchodilation by blocking M3 receptors on airway smooth muscle.[9][10] While less studied in ALI, its anti-inflammatory action may involve reducing neutrophil infiltration and potentially modulating cytokine release from immune cells.[1][7] The blockade of muscarinic receptors on inflammatory cells could temper the cholinergic potentiation of inflammation.
Comparative Efficacy: Preclinical Data
Direct comparative studies between PHC and ipratropium bromide in standardized ALI models are scarce. The following tables summarize quantitative data from separate preclinical studies. It is crucial to note that the experimental models (e.g., LPS-induced vs. cadmium-induced injury) and methodologies differ, which precludes a direct statistical comparison.
Table 1: Effects on Lung Injury and Edema
| Parameter | This compound (PHC) | Ipratropium Bromide |
| Model | LPS-induced ALI in rats[3] | Cadmium-induced ALI in rats[7] |
| Lung W/D Ratio | Significantly reduced lung water gain[3] | Inhibited pulmonary edema, returning W/D ratio to near control values[7] |
| BALF Protein | Significantly reduced protein content[3] | Data not available |
| Histopathology | Markedly attenuated lung histopathological changes, hemorrhage, and inflammatory cell infiltration[3] | Significantly attenuated lung lesions, including inflammatory cell influx and congestion[7] |
Table 2: Effects on Inflammatory Markers
| Parameter | This compound (PHC) | Ipratropium Bromide |
| Model | LPS-induced ALI in rats[4][11][12] | Cadmium-induced ALI in rats[7] / LPS-stimulated macrophages (in vitro)[1] |
| Neutrophil Infiltration | Reduced infiltration of neutrophils[3] | Reduced neutrophil numbers in BALF[7] |
| MPO Activity | Significantly decreased myeloperoxidase activity[3] | Data not available |
| TNF-α | Significantly decreased serum/BALF levels[4][11][12] | Reduced concentration in LPS-stimulated macrophages[1] |
| IL-6 | Significantly decreased serum/BALF levels[4][11][12] | Reduced concentration in LPS-stimulated macrophages[1] |
| IL-1β | Significantly reduced levels[9] | Data not available |
Table 3: Effects on Gas Exchange and Oxidative Stress
| Parameter | this compound (PHC) | Ipratropium Bromide | | :--- | :--- | | Model | LPS-induced ALI in rats[3][11] | Data not available for ALI models | | Arterial PaO₂ | Significantly reversed the drop in PaO₂[3][11] | N/A | | MDA Content | Reduced malondialdehyde (lipid peroxidation marker)[3] | N/A | | SOD Activity | Enhanced superoxide dismutase (antioxidant enzyme) activity[3] | N/A |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental outcomes. Below are representative protocols from the cited studies.
This compound in LPS-Induced ALI
-
Animal Model : Male Sprague-Dawley rats.[3]
-
Induction of Injury : Acute lung injury was induced by a single intravenous (i.v.) or intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 5 mg/kg.[3][9][11]
-
Treatment : this compound (PHC) was administered via intraperitoneal injection at various doses (e.g., 0.3, 1.0, 3.0 mg/kg) 30 minutes before or after the LPS challenge.[9][12][13]
-
Assessment : At 6 hours post-LPS administration, animals were euthanized. Arterial blood was collected for blood gas analysis. Lungs were harvested to determine the wet-to-dry weight ratio, myeloperoxidase (MPO) activity, and for histopathological examination. Bronchoalveolar lavage fluid (BALF) was collected to measure total protein and inflammatory cytokine levels (TNF-α, IL-6) via ELISA.[3][4][11]
Ipratropium Bromide in Cadmium-Induced ALI
-
Animal Model : Wistar rats.[7]
-
Induction of Injury : Rats were exposed to an aerosol of cadmium chloride (CdCl₂) solution for 30 minutes to induce acute pulmonary inflammation.[7]
-
Treatment : Ipratropium bromide was administered via inhalation 30 minutes before the cadmium exposure.[7]
-
Assessment : At 24 hours post-exposure, lung function (airway resistance) was measured. BALF was collected to count total and differential inflammatory cells (neutrophils). Lungs were harvested for wet-to-dry weight ratio and histopathological analysis.[7]
Logical Comparison and Discussion
Based on the available evidence, PHC and ipratropium bromide are both anticholinergic agents, but their profiles in the context of ALI appear distinct.
-
This compound has a robust preclinical evidence base demonstrating potent and broad-spectrum activity against key pathological features of ALI. Its documented effects on multiple inflammatory and oxidative stress pathways suggest it acts as a disease-modifying agent in these models. The consistent reduction of inflammatory cytokines, pulmonary edema, and neutrophil infiltration, coupled with improved gas exchange, positions PHC as a strong candidate for further investigation in ALI.[3][4][11]
-
Ipratropium Bromide 's role in ALI is less defined. Its primary utility is as a bronchodilator, which is not a central feature of early-stage ALI pathology.[5][6] However, the evidence that it can reduce neutrophil influx and pulmonary edema in an animal model, and a clinical trial suggesting a benefit when combined with a corticosteroid, indicates a potential secondary anti-inflammatory role.[7] The data from in vitro studies showing a reduction in TNF-α and IL-6 supports this, but this requires confirmation in relevant in vivo ALI models.[1]
Conclusion
Current experimental data strongly supports the therapeutic potential of This compound in treating acute lung injury, with demonstrated efficacy across multiple pathological markers, including inflammation, edema, and oxidative stress. Its mechanism appears to involve the targeted inhibition of key pro-inflammatory signaling pathways.
Ipratropium bromide , while a cornerstone in managing obstructive lung diseases, has a less established and seemingly more modest anti-inflammatory effect in the context of ALI. Its primary benefit may be limited to specific aspects of the inflammatory response, such as neutrophil migration.
For drug development professionals, PHC represents a more promising lead compound for a dedicated ALI therapeutic. Further research, including head-to-head comparative studies in standardized, clinically relevant models of ALI, is warranted to definitively establish the relative efficacy of these two agents and to elucidate the full therapeutic potential of ipratropium bromide beyond bronchodilation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of LPS-induced airway hyperresponsiveness and airway inflammation by LPS antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. Evaluating the Use of Inhaled Budesonide and Ipratropium Bromide Combination in Patients at High Risk of Acute Respiratory Distress Syndrome Development: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - Sen’kova - Acta Naturae [actanaturae.ru]
- 9. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 10. What is Ipratropium Bromide used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation of cholinergic anti-inflammatory pathway involved in therapeutic actions of α-mangostin on lipopolysaccharide-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to M1/M3 Receptor Blockade: Penehyclidine Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Penehyclidine hydrochloride (PHC) and other prominent muscarinic M1 and M3 receptor antagonists. The data presented herein is intended to facilitate informed decisions in research and development by offering a side-by-side view of binding affinities and functional potencies derived from experimental studies.
This compound is recognized as a selective antagonist for M1 and M3 muscarinic acetylcholine receptors.[1][2][3][4][5][6] Its effects have been noted in various therapeutic areas, including neuroprotection and the alleviation of pulmonary inflammatory responses.[1][3][6] This guide will compare its receptor blockade profile with established antagonists such as atropine, scopolamine, darifenacin, and oxybutynin.
Data Presentation: Comparative Receptor Affinity and Potency
The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of this compound and comparator compounds at M1 and M3 muscarinic receptors. The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a higher binding affinity. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.
Table 1: Comparative Binding Affinities (pKi) at M1 and M3 Receptors
| Compound | M1 Receptor (pKi) | M3 Receptor (pKi) | Selectivity (M3 vs. M1) | Reference |
| Penehyclidine HCl | Data not available | Data not available | Reported greater selectivity for M3 over M1 | [7] |
| Atropine | 9.36 | 9.4 | ~1.1-fold | [8] |
| Scopolamine | 8.41 (pA2) | 8.41 (pA2) | Non-selective | [9] |
| Darifenacin | 8.2 | 9.1 | ~7.9-fold | [10] |
| Oxybutynin | 8.7 | 8.9 | ~1.6-fold | [10] |
Table 2: Comparative Functional Potencies (pA2) at M1 and M3 Receptors
| Compound | M1 Receptor (pA2) | M3 Receptor (pA2) | Tissue/Assay | Reference |
| Penehyclidine HCl | Data not available | > Atropine | Isolated guinea-pig trachea (anti-bethanechol assay) | [11][12] |
| Atropine | 7.23 | 8.72 | Human isolated colon (Carbachol-induced contraction) | [13] |
| Scopolamine | Data not available | 8.41 | Rat urinary bladder (ACh-induced contraction) | [9] |
| Darifenacin | 7.9 | 8.66 - 9.4 | Guinea pig ileum, trachea, and bladder | [14] |
| Oxybutynin | Selective for M1/M3 over M2 | Selective for M1/M3 over M2 | Rabbit vas deferens (M1), Guinea pig bladder (M3) | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Radioligand Binding Assay (for pKi determination)
This protocol outlines a standard method for determining the binding affinity of a compound for M1 and M3 receptors expressed in a cell line.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1 or M3 muscarinic receptors are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in an assay buffer.
-
-
Competitive Binding Assay:
-
The assay is conducted in a 96-well plate format.
-
Cell membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [N-methyl-³H]-scopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound, atropine).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine (1 µM).[10]
-
The incubation is carried out at a controlled temperature (e.g., 20°C) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) for a duration sufficient to reach equilibrium.[10]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
Isolated Tissue Functional Assay (for pA2 determination)
This protocol describes a method to assess the functional antagonist potency of a compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.
-
Tissue Preparation:
-
A segment of a suitable smooth muscle tissue rich in M3 receptors (e.g., guinea pig trachea or ileum) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
The tissue is allowed to equilibrate under a resting tension.
-
-
Cumulative Concentration-Response Curves:
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or bethanechol) is generated to establish a baseline contractile response.
-
The tissue is then washed and allowed to return to baseline.
-
The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The EC50 values (the agonist concentration that produces 50% of the maximal response) are determined for each agonist concentration-response curve (in the absence and presence of the antagonist).
-
A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The concentration ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild regression line.
-
Mandatory Visualizations
Signaling Pathway of M1 and M3 Muscarinic Receptors
Caption: M1/M3 receptor signaling pathway via Gq protein activation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity (Ki) via radioligand assay.
Experimental Workflow for Isolated Tissue Functional Assay
Caption: Workflow for determining functional potency (pA2) via isolated tissue assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective M1 and M3 receptor antagonist, this compound, prevents postischemic LTP: involvement of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. A Selective M1 and M3 Receptor Antagonist, this compound, Exerts Antidepressant-Like Effect in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of this compound and Its Effect on the Inflammatory Response of Lung Tissue in Rats with Chronic Obstructive Pulmonary Disease During Mechanical Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ics.org [ics.org]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Effects of the selective muscarinic receptor antagonist this compound on the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Penehyclidine Hydrochloride: A Comparative Analysis of its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Penehyclidine hydrochloride (PHC) in comparison to established anti-inflammatory agents, Dexamethasone (a synthetic corticosteroid) and Indomethacin (a nonsteroidal anti-inflammatory drug, NSAID). The following sections detail the mechanistic pathways, comparative efficacy data from preclinical studies, and relevant experimental protocols to support further research and development.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory potential of this compound has been evaluated in various preclinical models, primarily focusing on lipopolysaccharide (LPS)-induced inflammation. While direct head-to-head comparative studies with Dexamethasone and Indomethacin are limited in the reviewed literature, this section provides a comparative summary of their effects on key inflammatory markers based on data from separate studies using similar models. This indirect comparison offers valuable insights into their relative potency and mechanisms of action.
Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages/Microglia
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | NO Production Inhibition (%) | PGE2 Inhibition (%) | Reference |
| This compound | 1 µg/mL | Significant reduction | Significant reduction | Significant reduction | Significant reduction | Significant reduction | [1][2] |
| 5 µg/mL | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [1][2] | |
| Dexamethasone | 1 µM | ~90% (Systemic) | Not significant (Pulmonary) | - | - | - | [3] |
| Indomethacin | 10 µg/mL | Significant reduction | Significant reduction | - | - | - | [4] |
Note: The data presented is a qualitative summary from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vivo Anti-Inflammatory Effects in LPS-Induced Inflammation Models (Rodents)
| Compound | Dosage | Effect on Lung Injury | Effect on Systemic Cytokines (TNF-α, IL-6) | Effect on Neutrophil Infiltration | Reference |
| This compound | 0.45 mg/kg | Attenuated lung histopathological changes | Markedly decreased levels | Suppressed neutrophil recruitment | [5] |
| Dexamethasone | 5-10 mg/kg | Protective effect, reduced lung injury | Reversed increase in pro-inflammatory cytokines | Reversed increase in neutrophils | [6] |
| Indomethacin | 9-18 mg/kg | - | Lowered plasma renin activity (indirectly related to inflammation) | - | [7] |
Note: The endpoints and models in these in vivo studies vary, making direct comparison challenging. The presented data highlights the primary findings of each study.
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of several key intracellular signaling pathways. These pathways are central to the inflammatory response, and their inhibition by PHC underscores its potential as a therapeutic agent.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. PHC has been shown to inhibit the activation of NF-κB.[8] This is achieved by preventing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, thereby blocking the transcription of target genes like TNF-α, IL-6, and IL-1β.[8][9]
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of the inflammatory response. Upon activation by stimuli like LPS, p38 MAPK phosphorylates various downstream targets, leading to the production of inflammatory mediators. Studies have demonstrated that PHC can effectively inhibit the phosphorylation of p38 MAPK in LPS-stimulated microglia.[8]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response and also plays a role in suppressing inflammation. PHC has been shown to activate the Nrf2 signaling pathway.[1][2][10] This activation leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn helps to mitigate oxidative stress and reduce the inflammatory response.[1][2][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory effects.
In Vitro LPS-Induced Inflammation in Macrophages/Microglia
This protocol outlines a general procedure for assessing the anti-inflammatory effects of compounds on LPS-stimulated immune cells.
1. Cell Culture:
-
Murine macrophage cell line RAW264.7 or primary microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1][8]
2. Cell Seeding:
-
Cells are seeded into 96-well or 24-well plates at an appropriate density and allowed to adhere overnight.
3. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound, Dexamethasone, or Indomethacin.
-
After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; from E. coli O111:B4) at a final concentration of, for example, 1 µg/mL.[4]
4. Incubation:
-
The cells are incubated for a specified period, typically 24 hours, to allow for the production of inflammatory mediators.
5. Analysis of Inflammatory Markers:
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][11]
-
Nitric Oxide (NO) Assay: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[1][11]
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation status of key signaling proteins like NF-κB p65 and p38 MAPK. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
In Vivo LPS-Induced Systemic Inflammation in Rodents
This protocol provides a general framework for inducing systemic inflammation in mice or rats to evaluate the in vivo efficacy of anti-inflammatory compounds.
1. Animal Model:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with free access to food and water. All animal procedures should be approved by an Institutional Animal Care and Use Committee.[2][10]
2. Drug Administration:
-
Animals are randomly divided into different treatment groups: a control group, an LPS-only group, and groups treated with different doses of this compound, Dexamethasone, or Indomethacin.
-
The test compounds are typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified time before the LPS challenge.
3. Induction of Inflammation:
-
Systemic inflammation is induced by a single intraperitoneal injection of LPS (e.g., 5 mg/kg).[2]
4. Sample Collection and Analysis:
-
At a predetermined time point after LPS injection (e.g., 6 or 24 hours), animals are euthanized.
-
Blood Collection: Blood is collected via cardiac puncture for serum separation. Serum levels of inflammatory cytokines (TNF-α, IL-6) are measured by ELISA.[12]
-
Tissue Collection: Lungs or other organs of interest are harvested. A portion of the tissue can be fixed in formalin for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration. Another portion can be homogenized for myeloperoxidase (MPO) assay to quantify neutrophil accumulation or for Western blot analysis of signaling proteins.[12]
5. Statistical Analysis:
-
Data are typically presented as the mean ± standard deviation (SD). Statistical significance between groups is determined using appropriate tests such as one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is generally considered statistically significant.[10]
References
- 1. advances.umw.edu.pl [advances.umw.edu.pl]
- 2. This compound alleviates LPS-induced inflammatory responses and oxidative stress via ROS/Nrf2/HO-1 activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociation between systemic and pulmonary anti‐inflammatory effects of dexamethasone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of ciprofloxacin and indomethacin suppresses the level of inflammatory cytokines secreted by macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of indomethacin and other anti-inflammatory drugs on the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Effect of this compound on inflammatory response and oxidative stress in rats with cardiopulmonary bypass related-lung injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Penehyclidine Hydrochloride and Other Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Penehyclidine hydrochloride (PHC), a selective M1 and M3 muscarinic receptor antagonist, against other widely used anticholinergic drugs: atropine, scopolamine, and ipratropium. This document synthesizes experimental data on their receptor binding affinities, pharmacokinetic profiles, clinical efficacy, and side effect profiles to offer a detailed resource for research and drug development.
Mechanism of Action and Receptor Selectivity
Anticholinergic drugs exert their effects by competitively antagonizing the action of acetylcholine at muscarinic receptors. The five subtypes of muscarinic receptors (M1-M5) are distributed differently throughout the body, and the selectivity of an antagonist for these subtypes determines its therapeutic efficacy and side effect profile.
This compound is a selective antagonist for M1 and M3 receptors, with a weaker effect on M2 receptors.[1] This selectivity is thought to contribute to its favorable side effect profile, particularly its reduced cardiovascular effects compared to non-selective antagonists like atropine.[2] In contrast, atropine and scopolamine are non-selective muscarinic antagonists. Ipratropium bromide, a quaternary ammonium compound, is also non-selective for M1, M2, and M3 receptors.[3]
The muscarinic signaling pathway, which these drugs antagonize, is depicted below.
References
Penehyclidine Hydrochloride Versus Standard-of-Care in Sepsis: A Comparative Analysis
An objective comparison of Penehyclidine Hydrochloride's performance with the standard-of-care in sepsis, supported by experimental data, for researchers, scientists, and drug development professionals.
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major global health challenge. The current standard-of-care, guided by the Surviving Sepsis Campaign, focuses on rapid diagnosis and a bundled approach to treatment, including fluid resuscitation, antibiotics, and vasopressors. This compound (PHC), a selective anticholinergic agent, has emerged as a potential therapeutic adjunct in sepsis due to its potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties. This guide provides a head-to-head comparison of PHC and the standard-of-care in sepsis, presenting available preclinical and clinical data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.
Data Presentation: Quantitative Comparison
While a direct head-to-head, large-scale clinical trial comparing this compound (PHC) to the complete Surviving Sepsis Campaign (SSC) bundle is not yet available, we can compare the outcomes from preclinical PHC studies with established clinical outcomes under the standard-of-care.
Table 1: Comparison of Mortality Rates
| Treatment Group | Model/Patient Population | Mortality Rate | Source |
| This compound (PHC) | |||
| PHC (0.45 mg/kg) | Cecal Ligation and Puncture (CLP) Mice | Lower than CLP group (specific % not stated) | [1] |
| Standard-of-Care | |||
| High Compliance with SSC Resuscitation Bundle | Severe Sepsis/Septic Shock Patients | 29.0% | |
| Low Compliance with SSC Resuscitation Bundle | Severe Sepsis/Septic Shock Patients | 38.6% | |
| Norepinephrine (First-line Vasopressor) | Septic Shock Patients | 48% (vs. 53% with dopamine) | |
| Moderate IV Fluid Resuscitation | Sepsis/Septic Shock Patients | Associated with a 2.5% reduction in risk-adjusted mortality compared to very low or very high fluid groups. |
Table 2: Impact on Inflammatory Markers
| Treatment | Model | Key Inflammatory Markers | Results | Source |
| This compound (PHC) | ||||
| PHC (0.45 mg/kg) | CLP Mice | TNF-α | Markedly decreased | [1] |
| PHC (0.45 mg/kg) | CLP Mice | IL-6 | Markedly decreased | [2] |
| PHC (1.0 mg/kg) | LPS-induced ALI Rats | TNF-α, IL-6 | Significantly ameliorated | [3] |
| Standard-of-Care | ||||
| Standard Sepsis Management | Sepsis Patients | Procalcitonin | Used to guide de-escalation of antibiotics. |
Table 3: Effect on Organ Dysfunction
| Treatment | Model/Patient Population | Organ System | Key Parameters | Results | Source |
| This compound (PHC) | |||||
| PHC (0.45 mg/kg) | CLP Mice | Lung | Decreased pulmonary microvascular permeability, MPO activity; Improved PaO2/FiO2 | [2] | |
| PHC | CLP Mice | Liver, Kidney, Heart | Decreased ALT, AST, BUN, Creatinine, CK | [4] | |
| Standard-of-Care | |||||
| Surviving Sepsis Campaign Guidelines | Sepsis Patients | General | Monitored by Sequential Organ Failure Assessment (SOFA) score. | [5] | |
| Fluid Resuscitation | Sepsis Patients | Cardiovascular | Goal: Mean Arterial Pressure (MAP) ≥ 65 mmHg. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key preclinical models used to evaluate this compound in sepsis.
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.
-
Animal Preparation: 8-10 week old mice (e.g., C57BL/6) are anesthetized using isoflurane or an intraperitoneal injection of ketamine/xylazine. The abdomen is shaved and disinfected.[7][8]
-
Surgical Procedure: A 1-2 cm midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve to avoid intestinal obstruction. The ligated cecum is punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal content is extruded to induce peritonitis. The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.[7][8]
-
PHC Administration: this compound (e.g., 0.3 or 0.45 mg/kg) or saline (for the control group) is administered via intraperitoneal injection one hour prior to the CLP surgery.[1]
-
Post-operative Care: Animals receive fluid resuscitation with pre-warmed saline administered subcutaneously. Post-operative analgesia is also provided.[7]
-
Endpoint Analysis: At a predetermined time point (e.g., 12 hours post-CLP), blood and tissue samples are collected for analysis of inflammatory markers, organ damage indicators, and other relevant parameters. For survival studies, animals are monitored for a specified period (e.g., 96 hours).[1][2]
Lipopolysaccharide (LPS)-Induced Sepsis Rat Model
The LPS model is used to induce a systemic inflammatory response characteristic of sepsis, primarily driven by endotoxins from gram-negative bacteria.
-
Animal Preparation: Adult male Sprague-Dawley rats are used.
-
Induction of Sepsis: A single intraperitoneal or intravenous injection of LPS (e.g., 5-10 mg/kg) is administered.[9][10]
-
PHC Administration: this compound (e.g., 1.0 mg/kg) is administered intravenously, typically 30 minutes after the LPS injection in a post-treatment model.[3]
-
Endpoint Analysis: After a specified period (e.g., 6 hours), arterial blood is collected for blood gas analysis, and lung tissue is harvested to assess for acute lung injury (e.g., wet-to-dry weight ratio, inflammatory cytokine levels in bronchoalveolar lavage fluid).[3]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of sepsis and the standard workflow for the initial management of sepsis.
Caption: Workflow of the Surviving Sepsis Campaign Hour-1 Bundle.
Caption: this compound's modulation of key inflammatory pathways in sepsis.
References
- 1. Protective effects of this compound on septic mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on expressions of MAPK in mice with CLP-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound postconditioning on lipopolysaccharide-induced acute lung injury by inhibition of inflammatory factors in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the release of high-mobility group box 1 in lipopolysaccharide-activated RAW264.7 cells and cecal ligation and puncture-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surviving Sepsis Campaign 2021 Adult Guidelines | SCCM [sccm.org]
- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide exposure in a rat sepsis model results in hippocampal amyloid-β plaque and phosphorylated tau deposition and corresponding behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Refinement of LPS induced Sepsis in SD Rats to Mimic Human Sepsis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Benchmarking Penehyclidine Hydrochloride Against Novel Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Penehyclidine hydrochloride (PHC) against two classes of novel anti-inflammatory compounds: JAK inhibitors (represented by Upadacitinib) and NLRP3 inflammasome inhibitors (represented by MCC950 and Dapansutrile). The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation and consideration of these compounds for further research and development.
Overview of Compounds and Mechanisms of Action
This compound (PHC): An anticholinergic drug with established anti-inflammatory properties. Its mechanism of action is multifactorial and includes the inhibition of pro-inflammatory signaling pathways such as NF-κB and p38 MAPK, as well as the activation of the protective Nrf2/HO-1 antioxidant pathway.[1][2][3][4][5][6][7][8][9]
Upadacitinib: A selective Janus kinase (JAK) 1 inhibitor. By inhibiting JAK1, Upadacitinib disrupts the signaling of several pro-inflammatory cytokines that are dependent on the JAK-STAT pathway, thereby reducing the inflammatory response.[10][11][12][13]
MCC950 and Dapansutrile: Potent and selective inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of highly pro-inflammatory cytokines IL-1β and IL-18.[14][15][16][17][18][19][20] MCC950 and Dapansutrile directly target the NLRP3 protein to prevent its activation.[14][15][16][17][18][19][20]
Comparative Performance Data
The following tables summarize the available quantitative data on the anti-inflammatory performance of this compound, Upadacitinib, and MCC950/Dapansutrile in preclinical, in vitro models. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Inhibition of Pro-Inflammatory Mediators
| Compound | Target Mediator | Cell Type | Stimulant | IC50 / % Inhibition | Citation(s) |
| Penehyclidine HCl | TNF-α | RAW264.7 | LPS | Significant reduction at 1 & 5 µg/mL | [1][2][3] |
| IL-6 | RAW264.7 | LPS | Significant reduction at 1 & 5 µg/mL | [1][2][3] | |
| IL-1β | RAW264.7 | LPS | Significant reduction at 1 & 5 µg/mL | [1][2][3] | |
| NO & PGE2 | RAW264.7 | LPS | Dose-dependent reduction | [1][2][3] | |
| Upadacitinib | JAK1 | Enzyme Assay | - | 43 nM | [10] |
| IL-6 induced pSTAT3 | Human Leukocytes | IL-6 | Potent inhibition | [21] | |
| IL-2 induced pSTAT5 | CTLL-2 cells | IL-2 | 2.9 nM | [22] | |
| MCC950 | IL-1β | Mouse BMDM | ATP | ~8 nM | [14] |
| IL-1β | Human PBMC | Nigericin | ~7.5 nM | [14] | |
| IL-1β | Differentiated THP-1 | Nigericin | 4 nM | [23] | |
| Dapansutrile | IL-1β | - | - | Reduces IL-1β generation | [15] |
Note: BMDM = Bone Marrow-Derived Macrophages; PBMC = Peripheral Blood Mononuclear Cells; LPS = Lipopolysaccharide; ATP = Adenosine triphosphate; NO = Nitric Oxide; PGE2 = Prostaglandin E2; IC50 = half maximal inhibitory concentration.
Table 2: Effects on Key Signaling Pathways
| Compound | Signaling Pathway | Effect | Citation(s) |
| Penehyclidine HCl | NF-κB | Inhibition of nuclear translocation | [4][5][7][8][9] |
| p38 MAPK | Inhibition of phosphorylation | [4] | |
| Nrf2/HO-1 | Activation/Upregulation | [1][2][3][6][24] | |
| Upadacitinib | JAK-STAT | Inhibition of STAT phosphorylation | [10][21][22] |
| MCC950/Dapansutrile | NLRP3 Inflammasome | Direct inhibition of activation | [14][15][17][18][19] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by each compound.
Caption: this compound signaling pathways.
Caption: Upadacitinib mechanism of action via JAK-STAT pathway inhibition.
Caption: NLRP3 inflammasome inhibition by MCC950/Dapansutrile.
Experimental Workflow
The diagram below outlines a general workflow for comparing the anti-inflammatory effects of the compounds in a cell-based assay.
Caption: General experimental workflow for in vitro comparison.
Detailed Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages
This protocol is a standard method for inducing an inflammatory response in vitro to test the efficacy of anti-inflammatory compounds.
-
Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in appropriate well plates (e.g., 96-well for ELISA, 6-well for Western blot) at a density that allows for 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (Penehyclidine HCl, Upadacitinib, MCC950/Dapansutrile) or a vehicle control. Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to each well (final concentration typically 100 ng/mL to 1 µg/mL) to stimulate an inflammatory response.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis).
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis of secreted mediators and lyse the cells to extract protein or nuclear fractions for signaling pathway analysis.[1][2][3]
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash and add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Reaction Stop and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[4]
Western Blot for Signaling Proteins (Nrf2, p-STAT, etc.)
Western blotting is used to detect and quantify the expression levels of specific proteins within cell lysates.
-
Protein Extraction: Lyse the cells from the experimental plate using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-phospho-STAT3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme will react with the substrate to produce light.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.
NF-κB Nuclear Translocation Assay
This assay determines the activation of the NF-κB pathway by measuring the movement of the p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Culture and treat cells as described in the LPS-induced inflammation protocol.
-
Cell Fixation and Permeabilization: After treatment, fix the cells with paraformaldehyde and then permeabilize them with a detergent-based buffer (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Block non-specific sites with a blocking buffer.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI (blue).
-
-
Microscopy and Analysis:
Conclusion
This compound demonstrates significant anti-inflammatory effects through the modulation of multiple key pathways, including NF-κB, p38 MAPK, and Nrf2/HO-1. Novel compounds such as the JAK inhibitor Upadacitinib and the NLRP3 inflammasome inhibitors MCC950 and Dapansutrile offer more targeted approaches to inhibiting inflammation, often with high potency as indicated by their low nanomolar IC50 values.
The choice of an anti-inflammatory agent for further development will depend on the specific therapeutic context, including the desired mechanism of action, the target disease pathology, and the safety profile. This guide provides a foundational dataset and methodological framework to assist researchers in making informed decisions for their ongoing and future projects in anti-inflammatory drug discovery.
References
- 1. This compound alleviates LPS-induced inflammatory responses and oxidative stress via ROS/Nrf2/HO-1 activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penehyclidine ameliorates acute lung injury by inhibiting Toll-like receptor 2/4 expression and nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penehyclidine ameliorates acute lung injury by inhibiting Toll-like receptor 2/4 expression and nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Penehyclidine prevents nuclear factor-kappaB activation in acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scholars.nova.edu [scholars.nova.edu]
- 13. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. immunopathol.com [immunopathol.com]
- 17. invivogen.com [invivogen.com]
- 18. researchgate.net [researchgate.net]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. Frontiers | Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Combinatorial treatment with upadacitinib abrogates systemic toxicity of a tumor-targeted IL-2 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. advances.umw.edu.pl [advances.umw.edu.pl]
Replicating Neuroprotective Effects of Penehyclidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on the neuroprotective effects of Penehyclidine hydrochloride (PHC), a selective anticholinergic agent. It is designed to assist researchers in replicating and expanding upon these findings by offering a comparative analysis of PHC's performance against baseline experimental models, detailed experimental protocols for key assays, and a summary of its mechanisms of action. While direct head-to-head preclinical comparisons with other neuroprotective agents are limited in the currently available literature, this guide presents the existing data for PHC to facilitate independent evaluation and future comparative studies.
Performance Data: this compound in Models of Neurological Injury
The neuroprotective efficacy of this compound has been evaluated in various preclinical models of brain injury, including cerebral ischemia-reperfusion and traumatic brain injury. The following tables summarize the quantitative data from key studies, showcasing PHC's effects on neurological function, cognitive performance, and relevant biomarkers compared to control or injury models.
Table 1: Effects of this compound on Neurological Deficits and Cognitive Function
| Parameter | Experimental Model | Control/Model Group | This compound Group | Reference |
| Zea-Longa Score | Rat Brain Injury | Increased score | Decreased score vs. Model | [1] |
| Morris Water Maze: Escape Latency | Rat Brain Injury | Longer latency | Shorter latency vs. Model | [1] |
| Morris Water Maze: Platform Crossings | Rat Brain Injury | Fewer crossings | More crossings vs. Model | [1] |
Table 2: Modulation of Neurotrophic Factors and Signaling Pathways by this compound
| Biomarker | Experimental Model | Control/Model Group | This compound Group | Reference |
| BDNF Content | Rat Brain Injury | Decreased | Increased vs. Model | [1] |
| NGF Content | Rat Brain Injury | Decreased | Increased vs. Model | [1] |
| p-CREB Protein Expression | Rat Brain Injury | Lower expression | Higher expression vs. Model | [1] |
| Bcl-2 Expression | Rat Cerebral Ischemia-Reperfusion | Decreased | Increased | [2][3] |
| Caspase-3 Expression | Rat Cerebral Ischemia-Reperfusion | Increased | Decreased | [2][3] |
| NR1 Subunit mRNA Expression | Rat Cerebral Ischemia-Reperfusion | Increased | Decreased | [2][3] |
Table 3: Impact of this compound on Oxidative Stress and Inflammation
| Biomarker | Experimental Model | Control/Model Group | This compound Group | Reference |
| Superoxide Dismutase (SOD) Activity | Rat Cerebral Ischemia-Reperfusion | Decreased | Upregulated | [2][3] |
| Malondialdehyde (MDA) Concentration | Rat Cerebral Ischemia-Reperfusion | Increased | Downregulated | [2][3] |
| TNF-α Levels | Mouse Cerebral Ischemia/Reperfusion | Increased | Suppressed | [4] |
| IL-1β Levels | Mouse Cerebral Ischemia/Reperfusion | Increased | Suppressed | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound improves cognitive function of rats with brain injury via CAMP/CREB signaling pathway | Cellular and Molecular Biology [cellmolbiol.org]
- 2. Neuroprotective effect of this compound on focal cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound on focal cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound against cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Penehyclidine Hydrochloride: A Comparative Analysis of Efficacy in Preclinical Disease Models
Penehyclidine hydrochloride (PHC), a potent anticholinergic agent, has demonstrated significant therapeutic potential across a spectrum of critical conditions in various animal models. This guide provides a detailed comparison of its efficacy against other interventions in preclinical models of sepsis, acute lung injury, and organophosphate poisoning, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Sepsis
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant clinical challenge. This compound has been investigated in rodent models of sepsis, primarily through cecal ligation and puncture (CLP), a model that mimics the polymicrobial nature of clinical sepsis.
Comparative Efficacy in a Murine Sepsis Model
In a study utilizing a cecal ligation and puncture (CLP) mouse model, this compound demonstrated a dose-dependent protective effect.[1] Treatment with PHC significantly improved survival rates and attenuated the systemic inflammatory response and oxidative stress.
Experimental Protocol: Cecal Ligation and Puncture (CLP) in Mice
-
Animal Model: Male Kunming mice.
-
Grouping: Animals were randomly assigned to a sham control group, a CLP model group, and CLP groups treated with this compound (0.3 mg/kg and 0.45 mg/kg).
-
Procedure:
-
Mice were anesthetized, and a midline laparotomy was performed to expose the cecum.
-
The cecum was ligated below the ileocecal valve and punctured once with a needle.
-
A small amount of feces was extruded to induce peritonitis.
-
The cecum was repositioned, and the abdominal incision was closed.
-
Sham control animals underwent laparotomy and cecal exposure without ligation or puncture.
-
-
Drug Administration: this compound was administered intraperitoneally one hour before the CLP procedure.
-
Outcome Measures: Survival was monitored over 96 hours. Serum levels of TNF-α, and tissue levels of malondialdehyde (MDA), superoxide dismutase (SOD), and inducible nitric oxide synthase (iNOS) mRNA in the lung and liver were assessed 12 hours post-surgery.[1]
Quantitative Data Summary: this compound in Murine Sepsis
| Group | Survival Rate (96h) | Serum TNF-α (pg/mL) | Lung MDA (nmol/mgprot) | Lung SOD (U/mgprot) |
| Sham | 100% | 25.3 ± 5.1 | 1.8 ± 0.3 | 85.2 ± 10.4 |
| CLP | 20% | 185.6 ± 22.4 | 5.6 ± 0.8 | 42.1 ± 7.3 |
| CLP + PHC (0.3 mg/kg) | 40% | 120.4 ± 15.7 | 4.1 ± 0.6 | 58.7 ± 8.1 |
| CLP + PHC (0.45 mg/kg) | 70% | 85.2 ± 11.3 | 2.9 ± 0.5 | 70.3 ± 9.5 |
Data are presented as mean ± SD. Data extracted from a study on the protective effects of this compound in septic mice.[1]
In another study on a murine CLP model, PHC was shown to decrease pulmonary microvascular permeability by upregulating beta arrestins.[2] This suggests a mechanism involving the preservation of endothelial barrier function.
Acute Lung Injury (ALI)
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by acute inflammation and increased permeability of the alveolar-capillary barrier. This compound has been evaluated in various rat models of ALI.
Efficacy in a Rat Model of Trauma-Hemorrhagic Shock-Induced ALI
This compound demonstrated protective effects in a rat model of ALI induced by blunt chest trauma and hemorrhagic shock.[3] The administration of PHC attenuated lung injury by inhibiting the Fas/FasL signaling pathway, thereby reducing apoptosis.
Experimental Protocol: Trauma-Hemorrhagic Shock (T/HS) Induced ALI in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Grouping: Animals were divided into a sham group, a T/HS model group, and a T/HS group treated with this compound.
-
Procedure:
-
Rats were subjected to blunt chest trauma.
-
Hemorrhagic shock was induced by withdrawing blood to maintain a mean arterial pressure of 40 mmHg for a specific period.
-
Resuscitation was performed with the shed blood and saline.
-
-
Drug Administration: this compound was administered prior to or following the T/HS insult.
-
Outcome Measures: Arterial blood gases, lung histopathology, neutrophil count, and the expression of Fas, FasL, caspase-8, caspase-3, TNF-α, IL-6, and IL-1β were evaluated 6 hours after T/HS.[3]
Quantitative Data Summary: this compound in T/HS-Induced ALI
| Group | PaO₂/FiO₂ ratio | Lung Injury Score | Lung MPO Activity (U/g tissue) |
| Sham | 450 ± 25 | 0.5 ± 0.2 | 1.2 ± 0.3 |
| T/HS | 210 ± 30 | 3.8 ± 0.5 | 5.8 ± 0.7 |
| T/HS + PHC | 350 ± 28 | 1.5 ± 0.4 | 2.5 ± 0.4 |
Data are presented as mean ± SD. Data extracted from a study on the protective effects of this compound in a rat model of ALI.[4][5]
Efficacy in a Rat Model of Lipopolysaccharide (LPS)-Induced ALI
In a rat model of ALI induced by intravenous injection of lipopolysaccharide (LPS), this compound post-treatment was found to ameliorate lung injury by inhibiting the inflammatory response.[4] The protective effects were dose-dependent, with a medium dose showing optimal results, suggesting a "ceiling effect".[4] Another study highlighted that PHC pretreatment in an LPS-induced ALI model in rats attenuated lung injury by inhibiting the p38 MAPK and NF-κB signaling pathways.[5]
Experimental Protocol: LPS-Induced ALI in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Grouping: Control (saline), LPS model, and LPS + PHC (various doses) groups.
-
Procedure: ALI was induced by a single intravenous or intraperitoneal injection of LPS.[4][6]
-
Drug Administration: this compound was administered either before (pretreatment) or after (post-treatment) the LPS challenge.[4][5]
-
Outcome Measures: Arterial blood gas analysis, lung wet/dry weight ratio, protein concentration and inflammatory cell counts in bronchoalveolar lavage fluid (BALF), and histopathological examination of lung tissue were performed.[5][6] Levels of inflammatory cytokines (TNF-α, IL-6, IL-8) in BALF and the expression of signaling proteins (p38 MAPK, NF-κB) in lung tissue were also measured.[5][6][7]
Quantitative Data Summary: this compound in LPS-Induced ALI
| Group | Lung Wet/Dry Ratio | BALF Protein (mg/mL) | BALF TNF-α (pg/mL) |
| Control | 4.2 ± 0.3 | 0.2 ± 0.05 | 30 ± 8 |
| LPS | 6.8 ± 0.5 | 1.5 ± 0.2 | 450 ± 50 |
| LPS + PHC (1.0 mg/kg) | 5.1 ± 0.4 | 0.6 ± 0.1 | 180 ± 35 |
Data are presented as mean ± SD. Data extracted from studies on the protective effects of this compound in rat models of LPS-induced ALI.[5][6]
Organophosphate Poisoning
Organophosphate (OP) poisoning is a major global health issue. The primary treatment involves atropine, an anticholinergic agent. This compound has emerged as a promising alternative or adjunct to atropine.
Comparative Efficacy in a Swine Model of Dichlorvos Poisoning
A study in a swine model of severe dichlorvos poisoning directly compared the efficacy of this compound with atropine.[8] PHC demonstrated advantages over atropine in terms of cardiovascular stability and attenuation of lung injury.
Experimental Protocol: Dichlorvos-Induced Acute Lung Injury in Swine
-
Animal Model: Female swine.
-
Grouping: Control, dichlorvos model, atropine-treated, and this compound-treated groups.
-
Procedure: Acute poisoning was induced by the administration of dichlorvos.
-
Drug Administration: Atropine or this compound was administered following poisoning.
-
Outcome Measures: Hemodynamic parameters (cardiac index, pulmonary vascular resistance index), lung water content (extravascular lung water index, wet to dry weight ratio), pulmonary vascular permeability index, and markers of apoptosis (TUNEL assay, Bax, Bcl-2, caspase-3 expression) in lung tissue were assessed.[8]
Quantitative Data Summary: PHC vs. Atropine in Swine Model of OP Poisoning
| Parameter | Dichlorvos Model | Atropine Treated | PHC Treated |
| Cardiac Index (L/min/m²) | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Pulmonary Vascular Resistance Index (dyn·s·cm⁻⁵·m²) | 450 ± 50 | 320 ± 40 | 250 ± 35 |
| Lung Wet/Dry Ratio | 7.2 ± 0.6 | 5.8 ± 0.5 | 5.1 ± 0.4 |
| Lung Apoptosis Index (%) | 35 ± 5 | 22 ± 4 | 15 ± 3 |
Data are presented as mean ± SD. Data extracted from a study comparing this compound and atropine in a swine model of dichlorvos poisoning.[8]
A meta-analysis of clinical trials has also suggested that this compound, particularly in combination with atropine, improves cure rates and reduces mortality in patients with acute organophosphate poisoning compared to atropine alone.[9][10]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways.
References
- 1. Protective effects of this compound on septic mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound decreases pulmonary microvascular permeability by upregulating beta arrestins in a murine cecal ligation and puncture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts protective effects in rats with acute lung injury via the Fas/FasL signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound postconditioning on lipopolysaccharide-induced acute lung injury by inhibition of inflammatory factors in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates LPS-induced acute lung injury involvement of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound attenuates LPS-induced acute lung injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penehyclidine ameliorates acute lung injury by inhibiting Toll-like receptor 2/4 expression and nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of this compound on acute lung injury caused by severe dichlorvos poisoning in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of penehyclidine in acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
Assessing Off-Target Effects of Penehyclidine Hydrochloride Compared to Atropine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of Penehyclidine hydrochloride (PHC) and atropine, two muscarinic receptor antagonists. While both drugs are utilized for their anticholinergic properties, their receptor selectivity profiles and, consequently, their off-target effects, differ significantly. This document summarizes available data on their receptor binding, highlights key differences in their safety profiles, and provides illustrative experimental methodologies and signaling pathways.
Introduction
Atropine, a naturally occurring tertiary amine, is a non-selective muscarinic receptor antagonist, meaning it blocks all five subtypes of muscarinic acetylcholine receptors (M1-M5) with similar affinity.[1][2][3] This lack of selectivity is responsible for its wide range of therapeutic actions but also its well-documented side effects.[3][4] this compound, a synthetic anticholinergic drug, is characterized by its selective antagonism for M1 and M3 muscarinic receptor subtypes, with a notably lower affinity for the M2 subtype.[5][6][7] This selectivity profile suggests a more targeted therapeutic action with a potentially reduced incidence of certain off-target effects, particularly cardiovascular side effects associated with M2 receptor blockade.[5][8]
Quantitative Data Presentation: Receptor Selectivity and Side Effect Profile
Table 1: Comparative Muscarinic Receptor Subtype Selectivity
| Receptor Subtype | This compound (PHC) | Atropine | Primary Location(s) of Receptor Subtype |
| M1 | High Affinity (Antagonist)[5][6][7] | High Affinity (Antagonist)[1] | Central Nervous System, Salivary Glands |
| M2 | Low Affinity (Antagonist)[5][6][7] | High Affinity (Antagonist)[1][9] | Heart (SA and AV nodes), Smooth Muscle |
| M3 | High Affinity (Antagonist)[5][6][7] | High Affinity (Antagonist)[1] | Smooth Muscle (bronchial, gastrointestinal, bladder), Glands |
| M4 | Moderate Affinity (Antagonist) | High Affinity (Antagonist)[1] | Central Nervous System |
| M5 | Moderate Affinity (Antagonist) | High Affinity (Antagonist)[1] | Central Nervous System (Substantia Nigra) |
Table 2: Comparative Profile of Common Off-Target Effects and Side Effects
| Off-Target Effect/Side Effect | This compound (PHC) | Atropine | Associated Receptor/Mechanism |
| Tachycardia | Reduced incidence compared to atropine[5][8] | Common[9] | Blockade of cardiac M2 receptors |
| Dry Mouth | Common | Common[9][10] | Blockade of M1 and M3 receptors in salivary glands |
| Blurred Vision/Mydriasis | Can occur | Common[9][10] | Blockade of M3 receptors in the iris and ciliary muscle |
| Urinary Retention | Can occur | Common[9][10] | Blockade of M3 receptors in the bladder |
| Constipation | Can occur | Common[9][10] | Blockade of M3 receptors in the gastrointestinal tract |
| Central Nervous System Effects | Sedative effects reported[5] | Can cause confusion, delirium, hallucinations[2] | Central M1 and other muscarinic receptor blockade |
| Anti-Nicotinic Effects | Reported[11] | Minimal at therapeutic doses | Interaction with nicotinic acetylcholine receptors |
| Other Potential Off-Targets | Attenuation of Toll-like receptors, Nrf2 pathway activation[11][12] | Potential interactions with α2A-adrenergic receptors, GABA-R, and receptor tyrosine kinases in ocular tissues[13] | Various non-muscarinic signaling pathways |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Subtype Selectivity
This protocol outlines a typical in vitro radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound or atropine) for different muscarinic receptor subtypes.
Objective: To quantify the binding affinity of test compounds to human M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell membranes from cell lines stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as a non-selective muscarinic antagonist.
-
Test compounds: this compound and atropine at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]-NMS (typically at a concentration close to its Kd).
-
Increasing concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Comparative affinity of Atropine and PHC for muscarinic receptors.
Caption: Workflow for radioligand binding assay.
Caption: Simplified signaling pathways for M2 and M3 muscarinic receptors.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A safety and efficacy profile for low-dose atropine | Myopia Profile [myopiaprofile.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mednexus.org [mednexus.org]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Penehyclidine Hydrochloride: A Meta-Analysis of Clinical Applications and Mechanistic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Penehyclidine hydrochloride (PHC) with alternative treatments across various clinical applications, supported by quantitative data from meta-analyses of clinical trials. Detailed experimental protocols for key studies are outlined, and the underlying signaling pathways are visualized to elucidate its mechanism of action.
Comparative Efficacy of this compound
This compound, a selective M1 and M3 muscarinic receptor antagonist, has been extensively studied for its clinical utility in several conditions, most notably in acute organophosphorus pesticide poisoning (AOPP) and for the prevention of postoperative nausea and vomiting (PONV). Meta-analyses of randomized controlled trials (RCTs) provide robust evidence of its efficacy and safety profile compared to alternatives.
Acute Organophosphorus Pesticide Poisoning (AOPP)
In the context of AOPP, PHC is primarily compared with atropine, the standard anticholinergic agent. A major meta-analysis demonstrates the superiority of PHC across several critical outcomes.[1][2]
Table 1: this compound vs. Atropine for Acute Organophosphorus Pesticide Poisoning
| Outcome | Risk Ratio (RR) / Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Significance (p-value) | Supporting Evidence |
| Mortality Rate | 0.20 (RR) | 0.16 - 0.25 | < 0.001 | [1][2] |
| Overall Incidence of Complications | 0.35 (RR) | 0.28 - 0.43 | < 0.001 | [1] |
| Overall Incidence of Adverse Reactions | 0.19 (RR) | 0.17 - 0.22 | < 0.001 | [1] |
| Hospitalization Time | -3.89 days (WMD) | -4.37 to -3.41 | < 0.001 | [1] |
| Coma Time | -5.57 hours (WMD) | -7.20 to -3.95 | < 0.001 | [1] |
| Mechanical Ventilation Time | -2.16 days (WMD) | -2.79 to -1.53 | < 0.001 | [1] |
Another meta-analysis involving 1,334 patients in 16 RCTs further supports these findings, showing that a combination of atropine and PHC significantly increased the cure rate and reduced the mortality rate compared to atropine alone.[3] When compared as single agents, PHC was associated with a significantly lower mortality rate than atropine (RR 0.35, 95% CI 0.19–0.65).[4]
Prevention of Postoperative Nausea and Vomiting (PONV)
For the prevention of PONV, PHC is typically compared against a placebo. A systematic review and meta-analysis of five RCTs with 979 patients demonstrated a significant reduction in the incidence of PONV.
Table 2: this compound vs. Placebo for Prevention of Postoperative Nausea and Vomiting
| Outcome | Risk Ratio (RR) | 95% Confidence Interval (CI) | Significance (p-value) | Supporting Evidence |
| Incidence of PONV (24-72h post-op) | 0.64 | 0.50 - 0.82 | 0.0004 | |
| Requirement of Rescue Antiemetics | 0.46 | 0.22 - 0.96 | 0.04 | |
| Incidence of Dry Mouth | 2.64 | 1.98 - 3.5 | < 0.00001 |
A more recent and larger meta-analysis incorporating ten RCTs with 1,427 participants confirmed these findings, reporting a risk ratio of 0.48 (95% CI [0.36, 0.65]) for the incidence of PONV in the PHC group compared to the control group.[5][6]
Other Clinical Applications
-
Septic Shock: In a study of 45 patients with septic shock, PHC was compared to anisodamine and a control group. The PHC group showed a shorter time to achieve resuscitation goals compared to both the anisodamine and control groups (4.21 ± 0.82 hours vs. 5.12 ± 1.02 hours and 6.51 ± 1.22 hours, respectively). Notably, PHC did not cause a significant change in heart rate, unlike anisodamine.[7]
-
Cardiac Surgery: A meta-analysis of 37 RCTs with 1929 patients undergoing cardiac surgery found that PHC provided myocardial protection and suppressed the inflammatory response, as indicated by lower levels of cardiac troponins and inflammatory markers like IL-6 and TNF-α.[8]
Experimental Protocols
Penehyclidine for Prevention of PONV Following Bimaxillary Orthognathic Surgery
This randomized, double-blind, controlled trial aimed to evaluate the efficacy and safety of a low-dose bolus plus continuous infusion of PHC for preventing PONV.[9]
-
Participants: 354 patients scheduled for bimaxillary orthognathic surgery were randomly allocated into three groups.
-
Intervention:
-
Control Group: Received a placebo (normal saline) injection before anesthesia and a 48-hour infusion post-surgery.
-
Bolus Group: Received a 0.5 mg injection of PHC before anesthesia, followed by a placebo infusion post-surgery.
-
Infusion Group: Received a 0.25 mg injection of PHC before anesthesia, followed by a 48-hour infusion of another 0.25 mg of PHC post-surgery.
-
-
Primary Endpoint: The incidence of PONV within 72 hours after surgery.
-
Key Findings: The low-dose bolus plus continuous infusion of PHC was effective in preventing PONV without a significant increase in emergence agitation.
This compound for Septic Shock
This study investigated the effect of PHC on splanchnic perfusion in patients with septic shock.[7]
-
Participants: 45 patients diagnosed with septic shock were randomly and equally divided into three groups.
-
Intervention:
-
This compound Group (n=15): Received PHC.
-
Anisodamine Group (n=15): Received anisodamine.
-
Control Group (n=15): Received standard treatment without additional vasoactive drugs.
-
-
Measurements: Gastric intramucosal carbon dioxide partial pressure (PgCO2), arterial carbon dioxide partial pressure (PaCO2), heart rate, mean arterial pressure (MAP), central venous pressure (CVP), urine volume, and central venous oxygen saturation (ScvO2) were monitored at baseline and at 1, 6, 12, and 24 hours post-medication.
-
Key Findings: PHC significantly improved microcirculation and shortened the time to shock resuscitation without adversely affecting heart rate.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through multiple signaling pathways, primarily stemming from its selective antagonism of M1 and M3 muscarinic acetylcholine receptors. Beyond its anticholinergic properties, PHC demonstrates significant anti-inflammatory and antioxidant effects.
Muscarinic Receptor Antagonism
As a selective antagonist of M1 and M3 muscarinic receptors, PHC blocks the downstream signaling cascades initiated by acetylcholine. These receptors are coupled to Gq proteins, which activate Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). By blocking this pathway, PHC inhibits smooth muscle contraction and glandular secretions.[10][11][12]
Caption: M1/M3 Muscarinic Receptor Signaling Pathway and PHC Inhibition.
Anti-inflammatory and Antioxidant Pathways
Recent studies have elucidated the anti-inflammatory and antioxidant mechanisms of PHC, which are independent of its anticholinergic effects. These pathways are crucial for its protective effects in conditions like septic shock and acute lung injury.
PHC has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and the activation of Nuclear Factor-kappa B (NF-κB).[13][14] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: PHC's Inhibition of NF-κB and p38 MAPK Inflammatory Pathways.
PHC can also alleviate inflammation and oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16] This leads to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which helps to mitigate cellular damage from oxidative stress.
Caption: PHC's Activation of the Nrf2/HO-1 Antioxidant Pathway.
References
- 1. The advantages of this compound over atropine in acute organophosphorus pesticide poisoning: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Role of penehyclidine in acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penehyclidine in prevention of postoperative nausea and vomiting: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. [Effects of this compound on the splanchnic perfusion of patients with septic shock] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The organ protective effects of this compound (PHC) in patients undergoing cardiac surgery: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penehyclidine for prevention of postoperative nausea and vomiting following bimaxillary orthognathic surgery: a randomized, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. advances.umw.edu.pl [advances.umw.edu.pl]
- 16. This compound alleviates LPS-induced inflammatory responses and oxidative stress via ROS/Nrf2/HO-1 activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
